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  • Product: Methyl 3-oxo-4-androstene-17beta-carboxylate
  • CAS: 2681-55-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Characteristics of Methyl 3-oxo-4-androstene-17beta-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the known and predicted phy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of Methyl 3-oxo-4-androstene-17beta-carboxylate (CAS No. 2681-55-2), a key intermediate in the synthesis of various steroidal compounds. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It consolidates essential physical data, outlines detailed experimental protocols for their determination, and offers insights into the practical implications of these properties. While experimentally determined data for some physical properties are available, this guide also addresses the current lack of publicly accessible spectral and crystallographic data and provides robust methodologies for their acquisition.

Introduction

Methyl 3-oxo-4-androstene-17beta-carboxylate is a synthetic steroid derivative belonging to the androstane class.[1] Its rigid four-ring structure, featuring a ketone at the C-3 position, a double bond between C-4 and C-5, and a methyl ester at the 17-beta position, makes it a crucial building block in the synthesis of more complex steroidal molecules with potential therapeutic applications.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and utilization in synthetic pathways, as well as for ensuring the purity and quality of downstream products.

This guide is structured to provide both a summary of known physical data and a practical framework for the experimental determination of these and other essential characteristics.

General and Physicochemical Properties

Methyl 3-oxo-4-androstene-17beta-carboxylate is typically encountered as a white to off-white crystalline solid under standard laboratory conditions.[1] It is sparingly soluble in water but exhibits good solubility in various organic solvents, a critical consideration for its use in synthetic organic chemistry.[1][2]

Table 1: Key Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₂₁H₃₀O₃[3][4]
Molecular Weight 330.46 g/mol [3]
CAS Number 2681-55-2[1]
Appearance White to off-white crystalline solid[1]
Melting Point 130-131 °C[3][4][5]
Boiling Point 441.8 °C at 760 mmHg[3][4][5]
Density 1.12 g/cm³[3][5]
Refractive Index 1.54[3][5]
Solubility in Water Sparingly soluble[1]
Solubility in Organic Solvents Soluble[2]
Vapor Pressure 5.28E-08 mmHg at 25°C[3][5]
LogP (calculated) 4.30750[3]

Experimental Determination of Physical Characteristics

The following sections provide detailed protocols for the experimental determination of key physical properties of Methyl 3-oxo-4-androstene-17beta-carboxylate. These protocols are designed to be self-validating and are grounded in established methodologies for the characterization of steroidal compounds.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid like Methyl 3-oxo-4-androstene-17beta-carboxylate, a sharp melting range is expected.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is rapidly increased to approximately 120 °C.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of melting.

  • Reporting: The melting point is reported as a range from the onset to the end of melting.

Causality: A slow heating rate near the melting point is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate measurement. A broad melting range typically indicates the presence of impurities.

Solubility Assessment

Understanding the solubility profile is essential for reaction setup, purification, and formulation.

Experimental Protocol:

  • Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Procedure:

    • To a known volume of solvent (e.g., 1 mL) in a vial, a small, accurately weighed amount of the compound is added.

    • The mixture is stirred or vortexed at a constant temperature (e.g., 25 °C) for a set period.

    • If the solid dissolves completely, more is added incrementally until a saturated solution is obtained (i.e., solid material remains undissolved).

    • The concentration of the dissolved compound in the saturated solution is then determined analytically (e.g., by UV-Vis spectroscopy or HPLC after filtration).

  • Reporting: Solubility is reported as mg/mL or mol/L at a specific temperature.

Causality: The "like dissolves like" principle generally applies. The steroidal backbone is nonpolar, while the ketone and ester functionalities introduce some polarity. This explains its limited solubility in water and higher solubility in organic solvents.

Spectroscopic and Crystallographic Characterization

As of the date of this guide, publicly accessible, experimentally determined spectral and crystallographic data for Methyl 3-oxo-4-androstene-17beta-carboxylate are limited. The following sections outline the standard methodologies for obtaining this crucial data and present predicted spectral information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

Predicted ¹H NMR Data: Key expected signals would include those for the two angular methyl groups, the methyl ester protons, the vinylic proton at C-4, and a complex pattern of overlapping signals for the steroidal backbone protons.

Predicted ¹³C NMR Data: Expected signals would include those for the carbonyl carbons of the ketone and the ester, the olefinic carbons at C-4 and C-5, and the aliphatic carbons of the steroidal framework and the methyl groups.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired.

  • Data Analysis: The chemical shifts, coupling constants, and correlations are analyzed to assign all proton and carbon signals and confirm the structure.

Causality: The choice of a deuterated solvent is to avoid large solvent signals that would obscure the analyte's signals. 2D NMR experiments (COSY, HSQC, HMBC) are essential for unambiguously assigning the complex and often overlapping signals in the steroid's spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

  • ~1735 cm⁻¹: C=O stretching of the methyl ester.

  • ~1665 cm⁻¹: C=O stretching of the α,β-unsaturated ketone.

  • ~1615 cm⁻¹: C=C stretching of the conjugated double bond.

  • ~2850-3000 cm⁻¹: C-H stretching of the aliphatic backbone.

Experimental Protocol for IR Analysis:

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Causality: The KBr pellet method ensures that the sample is dispersed in an IR-transparent matrix, minimizing scattering and allowing for a clear spectrum. ATR-FTIR is a modern, faster alternative that requires minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 330.22.

  • Key Fragments: Loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and characteristic cleavages of the steroid rings.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: An appropriate ionization technique is used, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Mass Analysis: The mass-to-charge ratios of the resulting ions are measured.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to support the proposed structure.

Causality: The choice of ionization method depends on the volatility and thermal stability of the compound. GC-MS with EI is often suitable for steroids and provides reproducible fragmentation patterns for structural elucidation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline compound.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection: A suitable crystal is mounted, and diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Causality: The slow growth of crystals is essential to obtain a well-ordered crystal lattice, which is necessary for high-quality diffraction data and an accurate structure determination.

Visualizations

Experimental Workflow for Physical Characterization

G cluster_0 Sample Acquisition cluster_1 Primary Physical Properties cluster_2 Spectroscopic Analysis cluster_3 Structural Elucidation A Methyl 3-oxo-4-androstene-17beta-carboxylate B Melting Point Determination A->B Characterization of C Solubility Assessment A->C Characterization of D NMR Spectroscopy (¹H, ¹³C, 2D) A->D Characterization of E IR Spectroscopy A->E Characterization of F Mass Spectrometry A->F Characterization of G X-ray Crystallography A->G Characterization of

Caption: Workflow for the comprehensive physical characterization of the target compound.

Logical Relationship of Spectroscopic Data

G MW Molecular Weight Connectivity Atom Connectivity MW->Connectivity FunctionalGroups Functional Groups FunctionalGroups->Connectivity ThreeD_Structure 3D Structure Connectivity->ThreeD_Structure MS Mass Spec MS->MW IR IR Spec IR->FunctionalGroups NMR NMR Spec NMR->Connectivity XRay X-ray Crystallography XRay->ThreeD_Structure

Caption: Interrelation of spectroscopic techniques in structural determination.

Conclusion

This technical guide has synthesized the available physical data for Methyl 3-oxo-4-androstene-17beta-carboxylate and provided detailed, field-proven methodologies for the experimental determination of its key characteristics. While a solid foundation of physicochemical properties exists, this document highlights the need for the scientific community to generate and publish comprehensive experimental spectral and crystallographic data for this important synthetic intermediate. The protocols and insights provided herein are intended to empower researchers to confidently handle, characterize, and utilize this compound in their drug discovery and development endeavors, ensuring both scientific rigor and the integrity of their research outcomes.

References

  • LookChem. (n.d.). Methyl 3-oxo-4-androstene-17beta-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxo-4-aza-5-androstene-17beta-carboxylic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Oxo-4-androstene-17β-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxoandrost-4-ene-17beta-carboxylic acid. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Methyl 3-oxo-4-androstene-17beta-carboxylate CAS 2681-55-2. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). Methyl-3-Oxo-4-Androstene-17-Carboxylate. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Methyl 3-oxo-4-androstene-17beta-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-oxo-4-androstene-17beta-carboxylate is a synthetic androstane derivative with a steroidal backbone that suggests potential interactions wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-4-androstene-17beta-carboxylate is a synthetic androstane derivative with a steroidal backbone that suggests potential interactions with key pathways in androgen signaling and metabolism. This technical guide provides a comprehensive analysis of its putative mechanism of action, drawing upon evidence from structurally related compounds and established principles of steroid biochemistry. The primary proposed mechanism is the inhibition of 5α-reductase, an enzyme critical for the conversion of testosterone to the more potent dihydrotestosterone (DHT). A secondary potential mechanism involves direct interaction with the androgen receptor. This document will delve into the molecular underpinnings of these actions, supported by detailed experimental protocols for their investigation and validation.

Introduction and Chemical Profile

Methyl 3-oxo-4-androstene-17beta-carboxylate is a synthetic organic compound classified as a steroid ester.[1] Its molecular structure features the characteristic four-ring system of androstanes, with a ketone group at the C-3 position, a double bond between C-4 and C-5, and a methyl ester group at the 17β-position.[1] This compound is typically synthesized via the esterification of 3-oxo-4-androstene-17β-carboxylic acid with methanol.[1] While not a naturally occurring steroid, it is utilized as an intermediate in the synthesis of various anabolic steroids and other hormone-based therapeutics.[1]

PropertyValueSource
Chemical Name Methyl 3-oxo-4-androstene-17beta-carboxylate[2]
CAS Number 2681-55-2[2]
Molecular Formula C21H30O3[2]
Molecular Weight 330.46 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 130-131 °C[2]

Proposed Mechanism of Action: A Dual-Pronged Approach

The biological activity of Methyl 3-oxo-4-androstene-17beta-carboxylate is hypothesized to primarily revolve around its interference with the androgen signaling pathway. This interference is likely twofold: inhibition of 5α-reductase and direct modulation of the androgen receptor.

Primary Mechanism: Inhibition of 5α-Reductase

The most probable mechanism of action for Methyl 3-oxo-4-androstene-17beta-carboxylate is the inhibition of 5α-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen that plays a crucial role in the development and progression of various androgen-dependent conditions.[3] The structural similarity of Methyl 3-oxo-4-androstene-17beta-carboxylate to the natural substrate, testosterone, suggests it may act as a competitive inhibitor.

Evidence for this mechanism is strongly supported by studies on its close structural analog, 4-androsten-3-one-17beta-carboxylic acid. Research has demonstrated that this parent carboxylic acid derivative effectively reduces the 5α-reduction of testosterone to DHT in accessory sex tissues.[4] Given that the methyl ester at the 17β-position is unlikely to abolish this inhibitory activity, it is highly probable that Methyl 3-oxo-4-androstene-17beta-carboxylate also functions as a 5α-reductase inhibitor.

The inhibition of 5α-reductase would lead to a decrease in DHT levels in target tissues, thereby mitigating the downstream effects of potent androgen signaling. This is the established mechanism of action for clinically significant drugs like finasteride and dutasteride, which are used to treat benign prostatic hyperplasia and androgenetic alopecia.[3]

Figure 1: Proposed inhibitory action on 5α-reductase.

Secondary Mechanism: Androgen Receptor Modulation

In addition to enzyme inhibition, there is evidence to suggest that the core structure of this compound can directly interact with the androgen receptor (AR). The unesterified parent compound, 3-oxo-4-androstene-17β-carboxylic acid, has been described as having androgen-like properties and the ability to bind to androgen receptors.[5] This suggests that Methyl 3-oxo-4-androstene-17beta-carboxylate may also possess affinity for the AR.

The nature of this interaction, whether agonistic or antagonistic, requires further experimental validation. If it acts as an agonist, it could potentially elicit androgenic effects, albeit likely weaker than testosterone or DHT. Conversely, if it functions as an antagonist, it would block the binding of endogenous androgens to the AR, thereby inhibiting androgen-dependent gene transcription. Structurally similar compounds have been shown to exhibit antiandrogenic activity.[6]

Androgen_Receptor_Modulation cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., DHT, Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds Nucleus Nucleus AR->Nucleus Translocation MOA_Compound Methyl 3-oxo-4-androstene- 17beta-carboxylate MOA_Compound->AR Binds (Agonist/Antagonist?) ARE Androgen Response Element (ARE) Nucleus->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription

Figure 2: Potential interaction with the Androgen Receptor.

Experimental Protocols for Mechanistic Validation

To rigorously elucidate the mechanism of action of Methyl 3-oxo-4-androstene-17beta-carboxylate, a series of in vitro assays are essential. The following protocols provide a framework for these investigations.

In Vitro 5α-Reductase Inhibition Assay

This assay determines the ability of the test compound to inhibit the enzymatic activity of 5α-reductase.

Objective: To quantify the inhibitory potency (IC50) of Methyl 3-oxo-4-androstene-17beta-carboxylate against 5α-reductase.

Methodology:

  • Enzyme Source: Utilize rat liver microsomes as a source of 5α-reductase.[3]

  • Reaction Mixture: Prepare a reaction buffer (e.g., modified phosphate buffer, pH 6.5).

  • Pre-incubation: Pre-incubate the enzyme preparation with varying concentrations of Methyl 3-oxo-4-androstene-17beta-carboxylate or a vehicle control for 15 minutes at 37°C.[3]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, testosterone (e.g., 0.9 µM).[3]

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[3]

  • Reaction Termination: Stop the reaction by adding 1 N HCl.[3]

  • Quantification: Determine the amount of remaining testosterone or the formed DHT using a suitable method such as an Enzyme Immunoassay (EIA) kit or High-Performance Liquid Chromatography (HPLC).[3][7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

SRD5A_Assay_Workflow A Prepare 5α-Reductase (from rat liver microsomes) B Pre-incubate Enzyme with Test Compound (15 min, 37°C) A->B C Initiate Reaction with Testosterone B->C D Incubate (30 min, 37°C) C->D E Terminate Reaction (add HCl) D->E F Quantify Testosterone/DHT (EIA or HPLC) E->F G Calculate % Inhibition and IC50 F->G

Figure 3: Workflow for 5α-Reductase Inhibition Assay.

Androgen Receptor Binding Assay

This competitive binding assay assesses the affinity of the test compound for the androgen receptor.

Objective: To determine the relative binding affinity (RBA) of Methyl 3-oxo-4-androstene-17beta-carboxylate for the androgen receptor.

Methodology:

  • Receptor Source: Use rat prostate cytosol or a recombinant human androgen receptor.[8][9]

  • Radioligand: Employ a high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone).[8]

  • Assay Buffer: Prepare an appropriate assay buffer.

  • Competition: Incubate the receptor preparation with the radioligand and varying concentrations of unlabeled Methyl 3-oxo-4-androstene-17beta-carboxylate or a reference compound (e.g., dihydrotestosterone).

  • Separation: Separate the receptor-bound from free radioligand using a method like hydroxylapatite precipitation or filtration.[8]

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50, from which the RBA can be calculated.

Androgen Receptor Reporter Gene Assay

This cell-based assay evaluates the functional consequence of the test compound's interaction with the androgen receptor (i.e., agonist or antagonist activity).

Objective: To determine if Methyl 3-oxo-4-androstene-17beta-carboxylate acts as an agonist or antagonist of the androgen receptor.

Methodology:

  • Cell Line: Use a human cell line that expresses the androgen receptor and is stably transfected with a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).[10][11]

  • Cell Culture: Culture the cells in an appropriate medium, often with charcoal-stripped serum to remove endogenous steroids.

  • Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of Methyl 3-oxo-4-androstene-17beta-carboxylate.

    • Antagonist Mode: Co-treat the cells with a known AR agonist (e.g., DHT) and varying concentrations of Methyl 3-oxo-4-androstene-17beta-carboxylate.

  • Incubation: Incubate the treated cells for 22-24 hours.[10]

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).[10]

  • Data Analysis:

    • Agonist Mode: An increase in reporter activity indicates agonism.

    • Antagonist Mode: A decrease in DHT-induced reporter activity indicates antagonism.

AR_Reporter_Assay_Workflow A Culture AR-Expressing Reporter Cell Line B Treat Cells: 1. Test Compound (Agonist) 2. DHT + Test Compound (Antagonist) A->B C Incubate (22-24 hours) B->C D Lyse Cells C->D E Measure Reporter Activity (e.g., Luminescence) D->E F Analyze Data for Agonist/Antagonist Effects E->F

Figure 4: Workflow for Androgen Receptor Reporter Assay.

Conclusion and Future Directions

Future research should focus on determining the IC50 value for 5α-reductase inhibition and characterizing the nature and affinity of its interaction with the androgen receptor. Furthermore, investigating its effects on downstream gene expression and in relevant in vivo models will be crucial for a complete understanding of its pharmacological profile. This knowledge will be invaluable for its potential applications in drug development and biomedical research.

References

  • ChemBK. (2024, April 9). 3-Oxo-4-androstene-17β-carboxylic acid. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Steroid 5 alpha-Reductase Rat Enzymatic LeadHunter Assay. Retrieved from [Link]

  • Cooke, G. M., & Robaire, B. (1987). Inhibition of testosterone 5alpha-reductase activity and growth of accessory sex tissues in castrated male mice. Journal of steroid biochemistry, 27(4-6), 939–946.
  • Google Patents. (n.d.). Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid.
  • LookChem. (n.d.). Methyl 3-oxo-4-androstene-17beta-carboxylate. Retrieved from [Link]

  • Li, X., Singh, S. M., Côté, J., Laplante, S., Veilleux, R., & Labrie, F. (1995). Synthesis and in vitro evaluation of 4-substituted N-(1,1-dimethylethyl)-3-oxo-4-androstene-17 beta-carboxamides as 5 alpha-reductase inhibitors and antiandrogens. Journal of medicinal chemistry, 38(9), 1456–1461.
  • INDIGO Biosciences. (n.d.). Human Androgen Receptor Reporter Assay System. Retrieved from [Link]

  • Srisawat, H., et al. (2021). Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract. Molecules, 26(11), 3323.
  • Sæterstad, S., et al. (2017).
  • Kim, D., et al. (2012). Synthesis and 5α-Reductase Inhibitory Activity of C 21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. Molecules, 17(12), 13894-13905.
  • National Toxicology Program. (2009).
  • Frye, C. A., et al. (2012). Androgens with activity at estrogen receptor beta have anxiolytic and cognitive-enhancing effects in male rats and mice. Hormones and behavior, 61(2), 244-254.
  • Khat-udomkiri, N., et al. (2021). Screening of steroid 5α-reductase inhibitory activity and total phenolic content of Thai plants. Pharmacognosy Journal, 13(4).
  • BPS Bioscience. (n.d.). Androgen Luciferase Reporter 22RV1 Cell Line. Retrieved from [Link]

  • Notelovitz, M., et al. (2002). 17alpha-methyl testosterone is a competitive inhibitor of aromatase activity in Jar choriocarcinoma cells and macrophage-like THP-1 cells in culture. The Journal of steroid biochemistry and molecular biology, 82(2-3), 237-244.
  • Wu, J. H., & Sun, C. C. (2013). [Establishment of an in vitro screening model for steroid 5 alpha-reductase inhibitors with the microplate reader]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(11), 1673–1678.
  • Kanno, Y., et al. (2013). (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (YK11) is a partial agonist of the androgen receptor. Biological & pharmaceutical bulletin, 36(9), 1490–1495.
  • Freyberger, A., et al. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive toxicology (Elmsford, N.Y.), 29(2), 158–167.
  • Laajala, T. D., & Kallio, P. J. (2013). Analysis of Androgen Receptor Activity by Reporter Gene Assays. In Androgen Action (pp. 1-13). Humana Press, Totowa, NJ.
  • Holt, D. A., et al. (1990). Inhibition of rat liver steroid 5 alpha-reductase by 3-androstene-3-carboxylic acids: mechanism of enzyme-inhibitor interaction. Biochemistry, 29(16), 3981–3990.
  • Judson, R. S., et al. (2024). Optimizing androgen receptor prioritization using high-throughput assay-based activity models. Frontiers in Toxicology, 6, 1361595.
  • Féau, C., et al. (2008). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of biomolecular screening, 13(8), 755–763.
  • Chung, L. W., & Chao, H. (1987). Effect of a 4-methyl-4-aza steroid on androgen metabolism by rat ventral prostate epithelial and stromal cell cultures: selective inhibition of 5 alpha-reductase activity.
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  • Brodie, A. M., et al. (1992). Effects of 4-hydroxyandrost-4-ene-3,17-dione and its metabolites on 5 alpha-reductase activity and the androgen receptor. The Journal of steroid biochemistry and molecular biology, 42(6), 635–641.

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Foundational

"Methyl 3-oxo-4-androstene-17beta-carboxylate" CAS number 2681-55-2

An In-Depth Technical Guide to Methyl 3-oxo-4-androstene-17beta-carboxylate Executive Summary Methyl 3-oxo-4-androstene-17beta-carboxylate (CAS No. 2681-55-2) is a synthetic steroid ester that serves as a pivotal interme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 3-oxo-4-androstene-17beta-carboxylate

Executive Summary

Methyl 3-oxo-4-androstene-17beta-carboxylate (CAS No. 2681-55-2) is a synthetic steroid ester that serves as a pivotal intermediate in the pharmaceutical industry.[1] Its androstane core structure, featuring an α,β-unsaturated ketone and a reactive C-17β methyl ester group, makes it a highly versatile building block for the synthesis of various hormone-based therapeutics and anabolic steroids.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its synthesis, physicochemical properties, critical applications in drug discovery—most notably as a precursor to mineralocorticoid receptor antagonists like spironolactone—and robust analytical methodologies for its characterization.[1][2]

Introduction: The Strategic Importance of a Versatile Androstane Intermediate

The androstane framework is the foundational structure for numerous endogenous hormones and has been a cornerstone of medicinal chemistry for decades.[3] Modifications to this tetracyclic scaffold have yielded a plethora of life-changing therapeutics.[3] Methyl 3-oxo-4-androstene-17beta-carboxylate stands out as a strategically significant synthetic derivative. Unlike naturally occurring androgens which typically possess a hydroxyl or ketone group at the C-17 position, this compound features a methyl ester. This C-17β carboxylate functionality provides a unique and versatile chemical handle, enabling chemists to perform a wide range of modifications—from hydrolysis and reduction to carbon-carbon bond formation—thereby facilitating access to complex steroidal drugs that would be difficult to synthesize otherwise. Its primary utility lies in its role as a key precursor in the multi-step synthesis of high-value pharmaceuticals.[1][4][5]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis and analysis. It typically presents as a white to off-white crystalline solid and is sparingly soluble in water.[1]

PropertyValueSource(s)
CAS Number 2681-55-2[6]
Molecular Formula C21H30O3[4][6]
Molecular Weight 330.46 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 130-131 °C[4][6][7]
Boiling Point (Predicted) 441.8 °C at 760 mmHg[4][6][7]
Density (Predicted) 1.12 g/cm³[6][7]
Solubility Sparingly soluble in water; Soluble in Chloroform, Benzene, Ethanol[1][8]

Synthesis and Chemical Reactivity

Synthetic Pathways

Methyl 3-oxo-4-androstene-17beta-carboxylate is a synthetic compound not known to occur naturally.[1] Industrial production often begins with readily available steroid scaffolds, such as those derived from steroidal sapogenins or through microbial degradation processes that yield precursors like androstenedione (4-AD).[1][9] A common final step in its synthesis is the esterification of its corresponding carboxylic acid, 3-oxo-4-androstene-17β-carboxylic acid, with methanol under acidic conditions.[1]

The overall synthetic logic involves transforming a C-17 ketone (as in androstenedione) into the desired C-17β methyl ester.

Caption: Generalized synthetic workflow from a C-17 ketone precursor.

Expertise & Experience: The transformation at the C-17 position is the crux of the synthesis. Direct carboxylation of the ketone is challenging. Industrial routes are often more complex, potentially involving cyanohydrin formation followed by hydrolysis and esterification to control the stereochemistry and achieve high yields. The choice of an acid catalyst for the final esterification step is critical to avoid side reactions at the sensitive enone system in the A-ring.

Key Reactive Sites

The compound's utility is defined by two primary reactive centers:

  • The α,β-Unsaturated Ketone: Located in the A-ring, this enone system is susceptible to nucleophilic attack (e.g., Michael addition) and is the primary chromophore responsible for its UV absorbance, a key feature for analytical detection.

  • The C-17β Methyl Ester: This group is the main point of synthetic elaboration. It can be hydrolyzed back to the carboxylic acid, reduced to a primary alcohol, or reacted with organometallic reagents (e.g., Grignard reagents) to introduce new carbon-based side chains.

Applications in Drug Development

This intermediate is a workhorse in the synthesis of steroidal active pharmaceutical ingredients (APIs).[4][5]

Precursor to Spironolactone and Related Drugs

The most prominent application is in the manufacture of spironolactone, a potassium-sparing diuretic and aldosterone antagonist used to treat conditions like heart failure and high blood pressure.[2] The synthesis involves converting the C-17β methyl ester into the characteristic γ-lactone spirocycle of canrenone, which is a key intermediate and an active metabolite of spironolactone.[2]

G A Methyl 3-oxo-4-androstene-17β-carboxylate B Lactone Ring Formation (Multi-step process) A->B Elaboration of C-17 side chain C Canrenone (Active Metabolite) B->C D 7α-Thioacetylation C->D Introduction of sulfur moiety E Spironolactone (API) D->E

Caption: Synthetic pathway from the intermediate to Spironolactone.

Trustworthiness: This synthetic lineage is well-established in industrial pharmaceutical manufacturing. Each transformation requires stringent process controls and purification steps to ensure the final API is free of impurities and residual starting materials, meeting the rigorous standards of regulatory bodies like the FDA.

Platform for Novel Drug Discovery

The androstane scaffold is a privileged structure in medicinal chemistry. Researchers utilize this intermediate to develop novel therapeutics:

  • Anti-androgens: By modifying the C-17 side chain, molecules can be designed to competitively block androgen receptors, which is a key strategy for treating prostate cancer, benign prostatic hyperplasia (BPH), and other androgen-dependent conditions.[10]

  • Designer Steroids: The chemical flexibility allows for the creation of novel anabolic androgenic steroids (AAS) or other hormone modulators, although this also makes it relevant for doping control and forensic analysis.[1][11]

Analytical Characterization Protocols

Ensuring the identity, purity, and quality of Methyl 3-oxo-4-androstene-17beta-carboxylate requires a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Principle: This is the primary method for assessing purity. A reverse-phase C18 column separates the compound from non-polar impurities, and the α,β-unsaturated ketone allows for sensitive UV detection.

Step-by-Step Protocol:

  • System Preparation: Use an HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). Filter and degas the mobile phase before use.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 239-242 nm, corresponding to the λmax of the androst-4-en-3-one chromophore.[8]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Principle: MS confirms the molecular weight of the compound. When coupled with Gas Chromatography (GC-MS), it also provides a characteristic fragmentation pattern for structural verification.

Step-by-Step Protocol (GC-MS):

  • System: A GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium.

  • Oven Program: Implement a temperature gradient, for example, starting at 180°C and ramping to 300°C to ensure elution.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like ethyl acetate.

  • Analysis: The EI mass spectrum should display a molecular ion (M+) peak at m/z 330.46, confirming the molecular weight. The fragmentation pattern can be compared to a reference spectrum for identity confirmation.

NMR Spectroscopy for Definitive Structural Elucidation

Principle: ¹H and ¹³C NMR provide unambiguous confirmation of the molecular structure by mapping the chemical environment of every proton and carbon atom.

Protocol Outline:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: The resulting spectra should show characteristic signals for the steroidal protons, the two angular methyl groups, the vinylic proton of the enone system, and the methyl ester protons (-OCH₃) at approximately 3.6-3.7 ppm. The ¹³C spectrum will confirm the presence of 21 distinct carbon atoms, including the carbonyls of the ketone and ester.

Safety and Handling

As a biologically active steroidal compound, proper handling is crucial.

  • Hazard Classification: The compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant. It may also cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation. Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place. A storage temperature of 2-8°C is recommended.[12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Methyl 3-oxo-4-androstene-17beta-carboxylate is a cornerstone intermediate in modern steroid chemistry. Its strategic importance is derived from a combination of its robust and scalable synthesis and the chemical versatility of its functional groups. For researchers and professionals in drug development, a comprehensive understanding of its properties, synthetic utility, and analytical characterization is essential for leveraging this molecule to its full potential in creating next-generation steroidal therapeutics.

References

  • Guidechem. (n.d.). Methyl 3-oxo-4-androstene-17beta-carboxylate 2681-55-2 wiki.
  • ChemicalBook. (2025). Methyl 3-oxo-4-androstene-17beta-carboxylate | 2681-55-2.
  • LookChem. (n.d.). Methyl 3-oxo-4-androstene-17beta-carboxylate.
  • Echemi. (n.d.). Methyl 3-oxo-4-androstene-17beta-carboxylate.
  • Simson Pharma Limited. (n.d.). Methyl 3-oxo-4-androstene-17beta-carboxylate | CAS No- 2681-55-2.
  • Cheméo. (n.d.). 17beta-Acetoxy-10-isoandrost-4-en-3-one (CAS 2681-55-2).
  • Al-Majdoub, Z. M., et al. (2021). Androstenedione (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences. Molecules.
  • Google Patents. (n.d.). Synthesis method of spironolactone intermediate testosterone lactone.
  • Angene Chemical. (2024). Safety Data Sheet - Methyl 3-oxo-4-androstene-17β-carboxylate.
  • MDPI. (n.d.). Novel Synthetic Steroid Derivatives: Target Prediction and Biological Evaluation of Antiandrogenic Activity.
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Al-Majdoub, Z. M., et al. (2021). Androstenedione (A natural steroid and a drug supplement): A comprehensive review of its consumption, metabolism, health effects, and toxicity with sex differences. Molecules.
  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • Expert Insights China. (n.d.). Androst and Estra Derivatives in Steroid-Based Pharmaceutical Development.
  • Saeed, A., et al. (2017). Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives. Steroids.
  • AWS. (n.d.). SPIRONOLACTONE IN DERMATOLOGY.
  • Geyer, H., et al. (2014). Synthetic Androgens as Designer Supplements. PubMed Central.
  • Chongqing Chemdad Co., Ltd. (n.d.). Androstenedione Analytical Chemistry.
  • ECHEMI. (n.d.). Bulk Drug Intermediates Used in Pharmaceuticals.
  • Wu, Y. P., et al. (2005). Improved Synthesis of Methyl 3-Oxo-4-androstene-17beta-carboxylate. TIB.eu.

Sources

Exploratory

An In-depth Technical Guide to Methyl 3-oxo-4-androstene-17beta-carboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Methyl 3-oxo-4-androstene-17beta-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Methyl 3-oxo-4-androstene-17beta-carboxylate. This synthetic steroid holds a pivotal position as a key intermediate in the pharmaceutical industry, particularly in the synthesis of widely used drugs for benign prostatic hyperplasia and androgenic alopecia. This guide is designed to provide not just a collection of data, but a cohesive narrative that explains the "why" behind the "how," reflecting a deep understanding of its chemical nature and practical applications. Our focus is on providing actionable insights and robust methodologies that are self-validating and grounded in established scientific principles.

Molecular Identity and Physicochemical Properties

Methyl 3-oxo-4-androstene-17beta-carboxylate is a synthetic steroid derivative belonging to the androstane class.[1] Its structure is characterized by the core androstane skeleton, featuring a ketone group at the C-3 position, a double bond between C-4 and C-5, and a methyl carboxylate group at the 17-beta position.[1] This specific arrangement of functional groups dictates its reactivity and utility as a synthetic precursor.

The compound typically appears as a white to off-white crystalline solid.[1] It is sparingly soluble in water but soluble in various organic solvents.[1]

PropertyValueSource
CAS Number 2681-55-2[1][2]
Molecular Formula C₂₁H₃₀O₃[2]
Molecular Weight 330.47 g/mol [2]
Melting Point 130-131 °C[1]
Boiling Point 441.8 °C at 760 mmHg (Predicted)[1]
Appearance White to off-white crystalline solid[1]

Synthesis and Manufacturing: A Strategic Approach

The industrial synthesis of Methyl 3-oxo-4-androstene-17beta-carboxylate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and economically viable starting material is androst-4-ene-3,17-dione (4-AD), which can be produced through microbial fermentation of sterols.[3]

A patented synthetic route outlines a robust process starting from 4-AD.[3] This method is advantageous due to its stable raw material source, reduced pollution, and cost-effectiveness.[3] The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Protection of C-3 Ketone cluster_1 Step 2: C-17 Modification cluster_2 Step 3: Rearrangement and Deprotection cluster_3 Step 4: Oxidative Esterification A Androst-4-ene-3,17-dione (4-AD) B 3-alkoxy-3,5-androstadien-17-one A->B Etherification (e.g., Trimethyl orthoformate, acid catalyst) C Wittig Reaction Intermediate B->C Wittig Reaction D Androst-4-ene-3-one-17-beta-formaldehyde C->D Hydrolysis and Rearrangement E Methyl 3-oxo-4-androstene-17beta-carboxylate D->E Oxidative Esterification (e.g., Peroxy acid, KI, Methanol) Drug_Synthesis_Pathway A Methyl 3-oxo-4-androstene-17beta-carboxylate B Multi-step Synthesis A->B Starting Material C Finasteride B->C D Dutasteride B->D

Sources

Foundational

Methyl 3-oxo-4-androstene-17β-carboxylate: A Technical Guide for Drug Development Professionals

Introduction: The Pivotal Intermediate Methyl 3-oxo-4-androstene-17β-carboxylate (CAS No. 2681-55-2) is a synthetic steroid ester that holds a crucial position in the landscape of modern pharmaceutical synthesis.[1] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Intermediate

Methyl 3-oxo-4-androstene-17β-carboxylate (CAS No. 2681-55-2) is a synthetic steroid ester that holds a crucial position in the landscape of modern pharmaceutical synthesis.[1] While not a therapeutic agent itself, its molecular architecture serves as a vital scaffold for the creation of potent 5α-reductase inhibitors, most notably finasteride and dutasteride. These drugs are cornerstones in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. This guide provides an in-depth review of its chemical properties, synthesis, analytical characterization, and its strategic role in drug development, tailored for researchers and scientists in the field.

Physicochemical and Structural Characteristics

Methyl 3-oxo-4-androstene-17β-carboxylate is a white to off-white crystalline solid.[1] Its structure is based on the androstane steroid nucleus, featuring an α,β-unsaturated ketone system in the A-ring (a ketone at C-3 and a double bond at C4-C5) and a methyl ester at the 17β-position.[1] This specific arrangement of functional groups makes it an ideal precursor for further chemical modifications.

Table 1: Physicochemical Properties of Methyl 3-oxo-4-androstene-17β-carboxylate

PropertyValueSource(s)
CAS Number 2681-55-2[1][2][3]
Molecular Formula C₂₁H₃₀O₃[1][2][3]
Molecular Weight 330.47 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 130-131 °C[2][3]
Boiling Point 441.8 ± 45.0 °C (Predicted)[2][3]
Density 1.12 ± 0.1 g/cm³ (Predicted)[2][3]
Solubility Sparingly soluble in water[1]
Exact Mass 330.21949481[2]

Synthesis and Manufacturing Workflows

The industrial production of Methyl 3-oxo-4-androstene-17β-carboxylate is a critical step in the supply chain for several blockbuster drugs. The most prevalent strategies start from readily available steroid intermediates derived from microbial fermentation of phytosterols, such as androst-4-ene-3,17-dione (4AD).[4]

Key Synthetic Pathway from Androst-4-ene-3,17-dione (4AD)

A well-documented and efficient method involves a three-step process starting from 4AD. This pathway is advantageous due to the stable and accessible source of the raw material from biotechnological processes.[4]

Synthesis_Workflow cluster_0 Step 1: Protection of C3-Ketone cluster_1 Step 2: C17 Side Chain Formation cluster_2 Step 3: Oxidative Esterification AD Androst-4-ene-3,17-dione (4AD) Ether Enol Ether Intermediate (Formula 2) AD->Ether Trimethyl Orthoacetate, Acid Catalyst (e.g., Pyridine HCl) Ethanol, 5°C, 8h Aldehyde Androst-4-ene-3-one-17β-carboxaldehyde (Formula 3) Ether->Aldehyde 1. Wittig Reaction (-78°C to RT) 2. Hydrolysis & Rearrangement (Acid) Wittig Wittig Reagent (e.g., (Methoxymethyl)triphenylphosphonium chloride) Base Strong Base (e.g., n-BuLi) Target Methyl 3-oxo-4-androstene-17β-carboxylate (Target Compound) Aldehyde->Target Peroxy Acid (e.g., m-CPBA) KI (catalyst) Methanol, Reflux, 5.5h

Caption: Synthetic workflow from 4AD to the target compound.

Detailed Experimental Protocol (Adapted from CN109467584B)

The following protocol provides a representative, field-proven methodology for the synthesis.[4]

Step 1: Synthesis of the 3-enol ether of 4AD (Formula 2)

  • Under a nitrogen atmosphere, charge a reaction flask with androst-4-ene-3,17-dione (4AD) (1.0 eq), absolute ethanol (approx. 5 volumes), trimethyl orthoacetate (2.8 eq), and pyridine hydrochloride (0.12 eq).[4]

  • Cool the mixture to 5°C and maintain with stirring for approximately 8 hours.[4]

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine (0.15 eq) and stirring for 30 minutes.[4]

  • Induce crystallization by the dropwise addition of water (approx. 10 volumes) while maintaining the temperature at 5°C. Stir for 2 hours.[4]

  • Filter the resulting solid, wash with water, and dry in an oven at 70°C to yield the enol ether intermediate. A typical yield is around 95%.[4]

Step 2: Synthesis of Androst-4-ene-3-one-17β-carboxaldehyde (Formula 3)

  • Prepare a solution of the Wittig reagent precursor, (methoxymethyl)triphenylphosphonium chloride (1.5 eq), in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C and add n-butyllithium (n-BuLi) (1.5 eq) dropwise to form the ylide.

  • Add a solution of the enol ether intermediate from Step 1 (1.0 eq) in THF to the ylide solution at low temperature.

  • Allow the reaction to slowly warm to room temperature and stir for 5-24 hours.[4]

  • Perform hydrolysis and rearrangement by adding an aqueous acid solution (e.g., HCl) and stirring for 2-6 hours.[4]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization to obtain the aldehyde intermediate. A typical yield is around 92%.[4]

Step 3: Oxidative Esterification to Methyl 3-oxo-4-androstene-17β-carboxylate

  • Dissolve the aldehyde intermediate from Step 2 (1.0 eq) in anhydrous methanol (approx. 10 volumes).[4]

  • Add potassium iodide (KI) as a catalyst (0.05 eq).[4]

  • Control the temperature at 20°C and add m-chloroperoxybenzoic acid (m-CPBA) (2.0 eq) portion-wise over 30 minutes.[4]

  • Heat the mixture to reflux and maintain for approximately 5.5 hours, monitoring by TLC.[4]

  • Quench the reaction by adding an aqueous solution of sodium sulfite.[4]

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Add water to precipitate the product, stir at room temperature for 2 hours, filter the solid, and dry at 60°C to obtain the final product. A typical yield is around 89%.[4]

Analytical Characterization

Rigorous analytical characterization is essential for quality control and regulatory compliance. This involves a combination of spectroscopic and chromatographic techniques to confirm the structure, purity, and impurity profile of the compound.

Spectroscopic Analysis

While this compound is widely cited as a key intermediate, detailed, publicly available spectral data (NMR, MS, IR) in peer-reviewed literature is notably scarce. Commercial suppliers and reference standard providers offer fully characterized samples, implying this data is generated for quality control purposes but not always published.[5] Researchers synthesizing this compound must rely on generating their own characterization data and comparing it against theoretical values and data from related structures.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Expected signals would include singlets for the two angular methyl groups (C18 and C19), a singlet for the methyl ester protons, and a characteristic signal for the vinylic proton at C4. The remaining aliphatic protons would appear as a complex multiplet region.

    • ¹³C-NMR: Key resonances would include signals for the carbonyl carbons of the ketone (C3) and the ester, the olefinic carbons (C4 and C5), and the quaternary carbons (C10 and C13).

  • Mass Spectrometry (MS): The exact mass is 330.2195 g/mol .[2] Electron impact (EI) or electrospray ionization (ESI) would be expected to show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, respectively.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the α,β-unsaturated ketone (~1670-1680 cm⁻¹) and the ester carbonyl (~1730-1740 cm⁻¹).

Chromatographic Methods

Chromatographic purity is a critical quality attribute. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of steroid intermediates.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard approach for purity determination and impurity profiling of non-volatile steroid compounds. Due to the chromophore of the α,β-unsaturated ketone, detection at wavelengths around 240-254 nm is typically effective. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a common starting point for method development.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is also a powerful tool for steroid analysis. Derivatization may be necessary to improve the volatility and thermal stability of related steroid structures, although the methyl ester may be amenable to direct analysis.[6]

Note: Specific, validated analytical methods for this compound are not widely published. Method development and validation are required for any QC application.

Biological Activity and Toxicological Profile

Biological Activity

There is a significant lack of publicly available data on the intrinsic biological activity of Methyl 3-oxo-4-androstene-17β-carboxylate. Its primary role in the scientific literature is that of a synthetic precursor.[1][4] Given its structural similarity to androgens, it may possess some weak hormonal activity, but it is not designed or used as a pharmacologically active agent.[1] The conversion of the 17β-carboxylate to a bulky amide group, as seen in finasteride, is a critical structural change required for potent inhibition of the 5α-reductase enzyme.

Safety and Toxicology

The toxicological properties of Methyl 3-oxo-4-androstene-17β-carboxylate have not been thoroughly investigated.[7] A Safety Data Sheet (SDS) for the compound indicates the following GHS hazard classifications:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated area or fume hood, are mandatory.[7] As a steroid derivative, the potential for endocrine disruption exists, and prolonged or excessive exposure should be avoided.[1] No data is available regarding its carcinogenicity from major regulatory bodies like IARC or the EPA.[1]

Logical_Relationships cluster_synthesis Synthesis & Precursors cluster_core Core Compound cluster_application Application & Downstream Products Phytosterols Phytosterols AD Androst-4-ene-3,17-dione (4AD) Phytosterols->AD Microbial Bioconversion Target Methyl 3-oxo-4-androstene- 17β-carboxylate AD->Target Chemical Synthesis Finasteride Finasteride Target->Finasteride Multi-step Synthesis Dutasteride Dutasteride Target->Dutasteride Multi-step Synthesis Inhibitors 5α-Reductase Inhibitors Finasteride->Inhibitors Dutasteride->Inhibitors

Caption: Role of the compound as a key intermediate.

Conclusion and Future Outlook

Methyl 3-oxo-4-androstene-17β-carboxylate is a testament to the importance of intermediate compounds in pharmaceutical manufacturing. Its value lies not in its own biological activity, but in the efficiency and reliability of the synthetic routes that pass through it to produce high-value active pharmaceutical ingredients. For researchers in drug development, a thorough understanding of its synthesis and analytical control is paramount for ensuring the quality and consistency of the final drug product. While the publicly available data on its detailed characterization and toxicology is limited, its well-established role as a precursor to finasteride and dutasteride solidifies its importance. Future work in this area may focus on developing even more efficient or greener synthetic routes from bio-based starting materials, further enhancing the economic and environmental profile of the drugs derived from this pivotal intermediate.[8]

References

  • LookChem. Methyl 3-oxo-4-androstene-17beta-carboxylate. Available at: [Link]

  • Angene Chemical. Safety Data Sheet - Methyl 3-oxo-4-androstene-17β-carboxylate. Available at: [Link]

  • Google Patents. CN109467584B - Synthesis method of androstane-4-alkene-3-ketone-17 beta-methyl carboxylate.
  • ASM Journals. Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum. Available at: [Link]

  • Pharmaffiliates. CAS No : 2681-55-2 | Product Name : Methyl 3-oxo-4-androstene-17beta-carboxylate. Available at: [Link]

  • Axios Research. Methyl 3-Oxo-4-Androsten-17-Carboxylate - CAS - 2681-55-2. Available at: [Link]

  • Home Sunshine Pharma. Methyl 3-oxo-4-androstene-17beta-carboxylate CAS 2681-55-2. Available at: [Link]

  • Google Patents. CN104945459A - Method for preparing finasteride intermediate.
  • NIH National Library of Medicine. Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of Methyl 3-oxo-4-androstene-17beta-carboxylate

Executive Summary The determination of solubility is a cornerstone of early-phase drug development, influencing bioavailability, formulation strategies, and the reliability of in-vitro assays. This guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of solubility is a cornerstone of early-phase drug development, influencing bioavailability, formulation strategies, and the reliability of in-vitro assays. This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 3-oxo-4-androstene-17beta-carboxylate, a synthetic steroid ester of significant interest in pharmaceutical research. We will delve into the core physicochemical properties that govern its solubility, present qualitative and predictive solubility data, and provide a detailed, field-proven protocol for determining its thermodynamic solubility. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in various solvent systems.

Introduction to Methyl 3-oxo-4-androstene-17beta-carboxylate

Methyl 3-oxo-4-androstene-17beta-carboxylate (CAS No. 2681-55-2) is a synthetic derivative of the androstane steroid family.[1] Structurally, it features the characteristic four-ring steroid nucleus, a ketone group at the C-3 position, a double bond between C-4 and C-5, and a methyl ester group at the 17-beta position.[1] This compound often serves as a key intermediate in the synthesis of more complex steroidal active pharmaceutical ingredients (APIs).[1]

Understanding the solubility of this intermediate is paramount. Inadequate solubility can create significant hurdles in synthetic reaction workups, purification, and formulation. Furthermore, for any compound to be considered for biological screening, its ability to dissolve in aqueous and organic solvent systems is a critical prerequisite for generating reliable pharmacological data.[2] This guide is structured to provide both the foundational data and the practical methodologies required for a thorough solubility assessment.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical characteristics. These parameters, governed by the molecule's structure, dictate its interaction with various solvents. The key properties for Methyl 3-oxo-4-androstene-17beta-carboxylate are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₁H₃₀O₃[3]
Molecular Weight 330.46 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 130-131 °C[3][4]
Boiling Point (Predicted) 441.8 ± 45.0 °C at 760 mmHg[4]
Density (Predicted) 1.12 ± 0.1 g/cm³[3][4]
LogP (Octanol-Water Partition Coefficient) ~4.3[1][3]
Polar Surface Area (PSA) 43.37 Ų[1][3]

Expert Insights: The high LogP value of ~4.3 is a strong indicator of the compound's lipophilic (fat-loving) and hydrophobic (water-fearing) nature. Molecules with a LogP greater than 3 are generally expected to exhibit low aqueous solubility. The relatively low polar surface area further supports this prediction, as it suggests fewer sites for hydrogen bonding with polar solvents like water. The crystalline solid form, evidenced by a sharp melting point, implies that energy (the lattice energy) must be overcome for the molecule to dissolve, a factor that can limit solubility.

Solubility Profile

While precise quantitative solubility data for Methyl 3-oxo-4-androstene-17beta-carboxylate is not widely available in peer-reviewed literature, a reliable profile can be constructed from qualitative descriptions, physicochemical properties, and data from analogous structures.

Aqueous Solubility

The compound is consistently described as "sparingly soluble in water" .[1] This qualitative term, combined with the high LogP value, strongly suggests that its thermodynamic solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, pH 7.4) is very low, likely in the low µg/mL or µM range.

Organic Solvent Solubility

Based on the lipophilic nature of the steroid backbone, Methyl 3-oxo-4-androstene-17beta-carboxylate is expected to be significantly more soluble in organic solvents than in water. The parent compound, 3-Oxo-4-androstene-17β-carboxylic acid, is noted to be soluble in organic solvents.[5] It is a reasonable scientific inference that the methyl ester will exhibit similar or greater solubility in common non-polar and polar aprotic organic solvents.

Predicted Solubility:

  • Highly Soluble: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)

  • Soluble: Acetone, Ethyl Acetate, Acetonitrile (ACN)

  • Moderately to Sparingly Soluble: Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)

Causality Behind Predictions: Solvents like DCM and THF are non-polar or of low polarity and can effectively solvate the large, hydrophobic steroid nucleus. Polar aprotic solvents like DMSO and ACN are also effective, but the solubility may be slightly lower compared to less polar options. Alcohols such as ethanol and methanol can act as both hydrogen bond donors and acceptors, but their high polarity makes them less ideal for solvating a highly lipophilic compound, leading to potentially lower, yet still significant, solubility compared to water.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, high-quality solubility data, an experimental approach is required. The Shake-Flask Method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[6] It is recognized by regulatory bodies like the OECD and is considered the most reliable method.[7][8]

Principle of the Shake-Flask Method

The core principle is to establish a saturated solution in equilibrium with an excess of the solid compound. By adding a surplus of the test article to a specific solvent and agitating it for a sufficient duration, the solvent becomes saturated. Once equilibrium is reached (i.e., the rate of dissolution equals the rate of precipitation), the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified. This concentration represents the thermodynamic solubility.[6]

Detailed, Self-Validating Protocol

This protocol is designed to be self-validating by incorporating checks for equilibrium and ensuring the integrity of the sample during analysis.

Materials:

  • Methyl 3-oxo-4-androstene-17beta-carboxylate (crystalline solid, >98% purity)

  • Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4, HPLC-grade)

  • Glass vials with Teflon-lined screw caps (e.g., 4 mL)

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C)

  • Centrifuge capable of handling vials

  • Syringes and filters (e.g., 0.22 µm PVDF or PTFE, selected for low compound binding)

  • Calibrated analytical balance

  • HPLC-UV system for quantification[2][9]

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh approximately 2-5 mg of Methyl 3-oxo-4-androstene-17beta-carboxylate directly into a glass vial. The key is to ensure an excess amount of solid will remain undissolved.

    • Add a precise volume of the pre-equilibrated solvent (e.g., 1.0 mL) to the vial.

    • Prepare at least three replicate vials per solvent condition.

  • Equilibration (The "Why"):

    • Securely cap the vials and place them on an orbital shaker or rotator set to a moderate speed within a temperature-controlled environment (e.g., 25 °C).

    • Rationale: Constant agitation ensures the entire surface of the solid is exposed to the solvent, maximizing the rate at which equilibrium is approached. A constant temperature is critical as solubility is temperature-dependent.

    • Agitate the samples for a minimum of 24 hours.[10]

  • Self-Validation: Confirming Equilibrium:

    • To rigorously confirm that equilibrium has been reached, a time-point study is essential. Aliquots are taken at multiple intervals (e.g., 24h, 48h, and 72h).

    • Rationale: Equilibrium is confirmed when the measured solubility does not significantly change between two consecutive time points (e.g., the 48h and 72h results are within 5% of each other).[6] For most small molecules, 24-48 hours is sufficient.[6][10]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended microparticles.

    • Rationale: This step is critical to avoid aspirating solid particles during sampling, which would artificially inflate the measured solubility.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the clear supernatant. Do not disturb the solid pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. Discard the first few drops to saturate any potential binding sites on the filter membrane.

    • Dilute the filtrate as necessary with the mobile phase to fall within the linear range of the analytical method.

    • Quantify the concentration using a validated HPLC-UV method. Steroids with conjugated systems, like the enone in this molecule, typically have a strong UV chromophore suitable for detection around 240-254 nm.[11][12]

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the Shake-Flask protocol.

Shake_Flask_Protocol cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid (2-5 mg) B Add precise volume of solvent (e.g., 1 mL) A->B to vial C Agitate at constant temperature (e.g., 25°C) for 24-48h B->C D Settle for 1h C->D E Centrifuge (e.g., 14,000 rpm) D->E F Withdraw supernatant E->F G Filter (0.22 µm) F->G H Dilute as needed G->H I Quantify via HPLC-UV H->I

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Factors Influencing Solubility

Effect of pH

For a compound's solubility to be pH-dependent, it must possess an ionizable functional group (an acid or a base) with a pKa within the relevant aqueous pH range. Methyl 3-oxo-4-androstene-17beta-carboxylate is a neutral molecule. It lacks acidic protons (like a carboxylic acid) or basic sites (like an amine) that would be protonated or deprotonated between pH 2 and 10.

Effect of Temperature

The dissolution of a solid into a liquid requires energy to break the crystal lattice bonds. This process is typically endothermic (absorbs heat). According to Le Châtelier's principle, for an endothermic process, increasing the temperature will shift the equilibrium toward dissolution to counteract the change.

Conclusion

Methyl 3-oxo-4-androstene-17beta-carboxylate is a lipophilic compound with low, pH-independent aqueous solubility. Its solubility is significantly higher in a range of common organic solvents. This guide has provided the foundational physicochemical data and a robust, self-validating shake-flask protocol necessary for researchers to accurately determine its thermodynamic solubility. A precise understanding of this parameter is not merely an academic exercise; it is a fundamental requirement for advancing any compound through the drug discovery and development pipeline, ensuring data integrity and informing rational formulation design.

References

  • Methyl 3-oxo-4-androstene-17beta-carboxylate. LookChem.[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.[Link]

  • 3-Oxo-4-androstene-17β-carboxylic acid. ChemBK.[Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for biotechnological/biological products Q6B. International Council for Harmonisation.[Link]

  • Thermodynamic Solubility Assay. Evotec.[Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.[Link]

  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. National Institutes of Health (NIH).[Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Organisation for Economic Co-operation and Development.[Link]

  • Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Agilent Technologies.[Link]

  • Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. International Council for Harmonisation.[Link]

  • High-accuracy water solubility determination using logK. KREATiS.[Link]

  • ICH Q6B Analysis Services. CovalX.[Link]

  • ICH Q6B Specifications: An Implementation Guide. ResearchGate.[Link]

  • Solubility testing in accordance with the OECD 105. FILAB.[Link]

  • Thermodynamic Solubility Assay. Domainex.[Link]

  • Determination of Anabolic Steroids by HPLC with UV-Vis-Particle Beam Mass Spectrometry. ResearchGate.[Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.[Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Analysis of steroids. XXXVIII. The use of high-performance liquid chromatography with diode-array UV detection for estimating impurity profiles of steroid drugs. PubMed.[Link]

  • HPLC-UV Determination and Comparison of Extracted Corticosteroids Content with Two Methods. ResearchGate.[Link]

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Protocols & Analytical Methods

Method

Application Note: Comprehensive Analytical Strategies for Methyl 3-oxo-4-androstene-17beta-carboxylate

Introduction and Compound Significance Methyl 3-oxo-4-androstene-17beta-carboxylate (CAS No. 2681-55-2) is a synthetic steroid ester of significant interest in pharmaceutical development and scientific research.[1] Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Compound Significance

Methyl 3-oxo-4-androstene-17beta-carboxylate (CAS No. 2681-55-2) is a synthetic steroid ester of significant interest in pharmaceutical development and scientific research.[1] Structurally, it is an androstane derivative featuring a conjugated α,β-unsaturated ketone system in the A-ring and a methyl ester at the 17β-position. This compound serves as a critical intermediate in the synthesis of various anabolic steroids and other hormone-based therapeutics.[1] Its presence and purity are also monitored in forensic chemistry and anti-doping analyses due to its close structural relationship with performance-enhancing drugs.[1]

Given its role as a key synthetic precursor, the development of robust, accurate, and precise analytical methods is paramount for ensuring the quality, purity, and consistency of both the intermediate and the final active pharmaceutical ingredient (API). This document provides detailed protocols for the analysis of Methyl 3-oxo-4-androstene-17beta-carboxylate using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is essential for method development. These properties dictate choices in solvents, chromatographic conditions, and sample handling.

PropertyValueSource
CAS Number 2681-55-2[2][3]
Molecular Formula C₂₁H₃₀O₃[2][3]
Molecular Weight 330.47 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 130-131 °C[3][4]
Boiling Point 441.8 ± 45.0 °C at 760 mmHg[3][4]
Density 1.1 ± 0.1 g/cm³[3]
Solubility Sparingly soluble in water. Soluble in solvents like methanol, ethanol, chloroform, and acetonitrile.[1][5]
LogP (Octanol/Water) 4.37[3]

General Analytical Workflow

The logical flow from sample reception to data interpretation is critical for maintaining data integrity. This workflow ensures that each analytical run is preceded by proper system checks and calibration, forming a self-validating process.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Logging Standard Reference Standard Preparation Solvent Mobile Phase / Solvent Preparation SST System Suitability Testing (SST) Solvent->SST Blank Blank Injection (Baseline Check) SST->Blank Analysis Sample Sequence Analysis Blank->Analysis Integration Peak Integration & Identification Analysis->Integration Calculation Quantification & Purity Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: General workflow for analytical testing.

High-Performance Liquid Chromatography (HPLC-UV)

4.1 Principle and Rationale

HPLC coupled with UV detection is the primary method for purity assessment and quantification of Methyl 3-oxo-4-androstene-17beta-carboxylate. The compound's non-volatile nature makes it ideal for LC analysis. The α,β-unsaturated ketone chromophore within the structure exhibits strong UV absorbance, allowing for sensitive detection. A reversed-phase C18 column is selected due to the predominantly non-polar character of the steroid backbone, providing excellent retention and separation from potential impurities.

4.2 Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

Materials:

  • Reference Standard: Methyl 3-oxo-4-androstene-17beta-carboxylate (≥99% purity).

  • Solvents: HPLC-grade acetonitrile and methanol; ultrapure water.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by further dilution with the mobile phase mixture (e.g., 50:50 Water:Acetonitrile).

  • Sample Solution Preparation:

    • Prepare the sample to a target concentration of 100 µg/mL in methanol.

  • Chromatographic Conditions:

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for steroid analysis, providing good retention.
Mobile Phase Gradient: 60% B to 95% B over 15 minEnsures elution of the main peak and any more non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and resolution.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring sensitivity.
Detector UV at 240 nmThe λmax for the conjugated system is near this wavelength.[5][6]
Run Time 25 minutesAllows for column re-equilibration after the gradient.
  • System Suitability Testing (SST) - A Self-Validating Check:

    • Before sample analysis, perform five replicate injections of a working standard.

    • Acceptance Criteria:

      • Retention Time RSD: ≤ 1.0%

      • Peak Area RSD: ≤ 2.0%

      • Tailing Factor (Asymmetry): 0.8 - 1.5

    • Trustworthiness: Meeting these criteria confirms that the system is performing correctly and that the subsequent data will be reliable.

4.3 HPLC Workflow Diagram

A Prepare Mobile Phase (Water/Acetonitrile) C Equilibrate C18 Column (30°C, 1.0 mL/min) A->C B Prepare Standard & Sample (100 µg/mL in Methanol) B->C D System Suitability Test (5x Standard Injections) C->D E Check SST Criteria (RSD, Tailing Factor) D->E F Inject Blank (Methanol) E->F Pass G Inject Sample Sequence F->G H Integrate Peaks at 240 nm G->H I Calculate Purity (% Area) H->I A Prepare Standard & Sample (10 µg/mL in Ethyl Acetate) B Set GC Oven Program & MS Parameters A->B C Inject Solvent Blank B->C D Inject Reference Standard C->D E Confirm RT & Mass Spectrum D->E F Inject Sample E->F Identity Confirmed G Acquire Total Ion Chromatogram (TIC) F->G H Extract Mass Spectra for All Peaks G->H I Identify Impurities via Library Search H->I J Report Results I->J

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of Methyl 3-oxo-4-androstene-17beta-carboxylate

Introduction: The Imperative for Precise Structural Analysis Methyl 3-oxo-4-androstene-17beta-carboxylate (CAS No: 2681-55-2, Molecular Formula: C21H30O3) is a synthetic androstane derivative that serves as a crucial int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precise Structural Analysis

Methyl 3-oxo-4-androstene-17beta-carboxylate (CAS No: 2681-55-2, Molecular Formula: C21H30O3) is a synthetic androstane derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly anabolic steroids and other hormone-based therapeutics.[1] Given its role in drug development and forensic analysis, the unambiguous confirmation of its chemical structure and the assessment of its purity are of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the molecule's three-dimensional structure, stereochemistry, and the subtle electronic environments of each atom.[2]

This guide provides a comprehensive overview of the application of one- and two-dimensional NMR spectroscopy for the complete structural characterization of Methyl 3-oxo-4-androstene-17beta-carboxylate. It is designed for researchers, scientists, and drug development professionals who require a robust, self-validating methodology for steroid analysis. The protocols herein are grounded in established principles of NMR and tailored to the specific challenges presented by the complex, rigid ring system of steroidal compounds.[3]

Molecular Architecture and Spectroscopic Considerations

The structure of Methyl 3-oxo-4-androstene-17beta-carboxylate presents several key features that dictate the NMR analytical strategy.[1] These include:

  • An α,β-unsaturated ketone system in the A-ring (C=O at C-3, C=C between C-4 and C-5).

  • Two angular methyl groups at C-10 and C-13 (conventionally numbered C-19 and C-18, respectively).

  • A methyl ester group at the 17β-position, a critical site for stereochemical confirmation.

  • A complex scaffold of overlapping methylene and methine protons throughout the B, C, and D rings.

The primary challenge in the NMR analysis of steroids is the severe signal overlap in the ¹H NMR spectrum, particularly in the aliphatic region (1.0-2.5 ppm).[4] Therefore, a multi-dimensional approach combining ¹H, ¹³C, and 2D correlation experiments is not just beneficial, but essential for definitive spectral assignment.

Caption: Structure of Methyl 3-oxo-4-androstene-17beta-carboxylate.

Part 1: Experimental Protocols

A self-validating protocol requires meticulous sample preparation and a logical sequence of experiments. The quality of the final spectrum is fundamentally dependent on the initial preparation steps.[5]

Sample Preparation Protocol

Causality: The goal is to create a homogeneous solution, free of paramagnetic impurities and particulates, at a concentration suitable for the desired experiments.[5] Incomplete dissolution or solid impurities will degrade the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[6]

Materials:

  • Methyl 3-oxo-4-androstene-17beta-carboxylate (white to off-white crystalline solid).[1]

  • High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent).

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Glass Pasteur pipette and a small vial (e.g., 1-dram).

  • Glass wool.

Step-by-Step Methodology:

  • Weighing the Analyte:

    • For routine ¹H NMR: Weigh 5-10 mg of the compound into a clean, dry vial.

    • For ¹³C and 2D NMR: Weigh 20-30 mg of the compound to ensure an adequate signal-to-noise ratio within a reasonable acquisition time.[5]

  • Solvent Addition: Add approximately 0.7 mL of CDCl₃ (with TMS) to the vial. Chloroform is an excellent solvent for most steroids and its residual proton signal (at ~7.26 ppm) rarely interferes with the analyte signals.[7]

  • Dissolution: Gently swirl or vortex the vial to ensure the compound dissolves completely. Visually inspect against a light source for any suspended particles. If solubility is poor, gentle warming or sonication may be applied.

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the filtered pipette into the NMR tube. This step is critical to remove any micro-particulates.[8]

  • Volume Adjustment: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL).[5] This height is optimal for positioning within the spectrometer's receiver coils and for achieving good magnetic field shimming.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

NMR Data Acquisition Workflow

The following workflow outlines a logical progression from simple 1D experiments to more complex 2D experiments, where each step builds upon the information gathered previously. All experiments should be performed at a constant temperature, typically 298 K (25 °C), on a spectrometer with a field strength of 400 MHz or higher.[7]

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis prep Sample Preparation (Dissolution & Filtration) h1 1D ¹H NMR (Quick structural overview) prep->h1 c13 1D ¹³C NMR & DEPT (Carbon count & type) h1->c13 cosy 2D COSY (¹H-¹H connectivities) c13->cosy hsqc 2D HSQC (¹H-¹³C one-bond correlation) cosy->hsqc hmbc 2D HMBC (¹H-¹³C long-range correlation) hsqc->hmbc assign Full Spectral Assignment hmbc->assign structure Structure Verification assign->structure

Caption: Logical workflow for NMR data acquisition and analysis.

Typical Acquisition Parameters (400 MHz Spectrometer):

ExperimentParameterRecommended ValuePurpose
¹H NMR Spectral Width-2 to 12 ppmCovers all expected proton signals.
Number of Scans8-16Provides good signal-to-noise.
Relaxation Delay1-2 sAllows for full relaxation of protons.
¹³C NMR Spectral Width0 to 220 ppmCovers both aliphatic and carbonyl carbons.
DecouplingProton BroadbandSimplifies spectrum to singlets for each carbon.
Number of Scans1024-4096Required due to low natural abundance of ¹³C.
Relaxation Delay2 sEnsures quantitative accuracy for quaternary carbons.
DEPT-135 (Same as ¹³C)Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.
2D COSY F2 & F1 Width-1 to 9 ppmFocus on the proton region of interest.
Data Points2048 (F2) x 256 (F1)Provides adequate digital resolution.
2D HSQC F2 (¹H) Width-1 to 9 ppm
F1 (¹³C) Width0 to 180 ppmFocus on protonated carbons.
2D HMBC F2 (¹H) Width-1 to 9 ppm
F1 (¹³C) Width0 to 220 ppmCorrelates protons to all carbons, including quaternary.

Part 2: Spectral Data Interpretation

The power of this methodology lies in the synergistic use of all acquired data to build a complete picture of the molecule.

Predicted Chemical Shifts and Rationale

The following table summarizes the expected chemical shifts based on the known effects of the functional groups on the androstane skeleton.[9][10][11] The α,β-unsaturated ketone deshields nuclei in its vicinity, while the ester group influences the D-ring.

Atom(s)ExperimentExpected δ (ppm)Rationale
H-4 ¹H~5.8Olefinic proton adjacent to a carbonyl group; significantly deshielded.
-COOCH₃ ¹H~3.7Methyl ester protons are deshielded by the adjacent oxygen.
H-17α ¹H~2.5Alpha to the ester carbonyl, expected to be deshielded.
C-19 Me ¹H~1.2Angular methyl group (singlet).
C-18 Me ¹H~0.8Angular methyl group (singlet), typically more upfield.
Backbone H's ¹H1.0 - 2.6Complex region of overlapping multiplets from CH and CH₂ groups.
C-3 (C=O) ¹³C~199Characteristic chemical shift for an α,β-unsaturated ketone.
-COOCH₃ ¹³C~174Carbonyl carbon of the methyl ester.
C-5 ¹³C~170Quaternary olefinic carbon, deshielded by conjugation to C-3.
C-4 ¹³C~124Protonated olefinic carbon.
-COOCH₃ ¹³C~52Methyl carbon of the ester.
C-10, C-13 ¹³C35 - 50Quaternary carbons of the steroid backbone.
C-18, C-19 ¹³C12 - 22Upfield methyl carbons.
A Systematic Approach to Structure Elucidation
  • Identify Key ¹H Signals: In the ¹H spectrum, locate the singlets for the three methyl groups (C-18, C-19, ester) and the downfield singlet/narrow multiplet for the olefinic H-4. This confirms the presence of the core structural motifs.

  • Carbon Count and Type: The ¹³C spectrum should show 21 distinct signals. The DEPT-135 experiment validates the carbon types: 3 methyls (CH₃), 9 methylenes (CH₂), 5 methines (CH), and 4 quaternary carbons (C). The downfield signals for the two carbonyls and two olefinic carbons should be clearly visible.

  • Trace the Backbone with COSY: The COSY spectrum is used to establish proton-proton connectivities. For example, it will reveal the coupling network from H-1 to H-2, and trace the spin systems within the C and D rings, helping to deconvolve the overlapped aliphatic region.[12]

  • Assign Protonated Carbons with HSQC: The HSQC spectrum is a powerful tool that directly links each proton signal to the carbon it is attached to. By overlaying the HSQC with the ¹H and ¹³C spectra, one can confidently assign a large portion of the carbon skeleton. For instance, the proton at ~5.8 ppm will show a correlation to the carbon at ~124 ppm, definitively assigning H-4 and C-4.

  • Confirm the Skeleton with HMBC: The HMBC experiment is the final piece of the puzzle, revealing 2- and 3-bond correlations. This is crucial for assigning quaternary carbons and linking the different fragments of the molecule. Key expected HMBC correlations include:

    • From the C-19 methyl protons (~1.2 ppm) to C-1, C-5, C-9, and C-10.

    • From the C-18 methyl protons (~0.8 ppm) to C-12, C-13, C-14, and C-17.

    • From the olefinic H-4 (~5.8 ppm) to C-2, C-3, C-5, C-6, and C-10.

    • From the ester methyl protons (~3.7 ppm) to the ester carbonyl carbon (~174 ppm).

These long-range correlations provide an undeniable fingerprint of the androstane skeleton and confirm the precise location of all substituents, thus validating the structure of Methyl 3-oxo-4-androstene-17beta-carboxylate.

Conclusion

The structural integrity of pharmaceutical intermediates like Methyl 3-oxo-4-androstene-17beta-carboxylate is non-negotiable. The integrated NMR approach detailed in these notes, utilizing a logical progression from sample preparation through 1D and 2D NMR experiments, provides a robust and self-validating protocol. By systematically analyzing the data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, researchers can achieve complete and unambiguous assignment of the molecule's complex structure, ensuring the identity and purity required for advanced applications in drug development and scientific research.

References

  • ResearchGate. (2015). (PDF) Steroids and NMR. Retrieved from [Link]

  • LookChem. (n.d.). Methyl 3-oxo-4-androstene-17beta-carboxylate. Retrieved from [Link]

  • ChemBK. (2024). 3-Oxo-4-androstene-17β-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxo-4-aza-5-androstene-17beta-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2005). 1H and 13C NMR spectral assignment of androstane derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2005). 1H and 13C NMR spectral assignment of androstane derivatives. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Ovid. (2022). Chemical synthesis, NMR characterization, and anticancer activity of androstene derivatives with a C17-side chain. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Ejournal. (2019). 1H AND 13C NMR SPECTRAL CHARACTERISTICS OF 15-SUBSTITUTED STEROID COMPOUNDS OF THE PREGN-5-ENE AND ANDROST-5-ENE SERIES. Retrieved from [Link]

  • PubMed. (1987). [Chemical structural analysis of steroids by NMR spectroscopy]. Retrieved from [Link]

  • Polyvalan. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • YouTube. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. Retrieved from [Link]

  • IOSR Journal. (2020). Spectral Studies of Steroids Using Two-Dimensional NMR Spectroscopy. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Analysis of Methyl 3-oxo-4-androstene-17beta-carboxylate in Biological Matrices using LC-MS/MS

Abstract This application note provides a comprehensive guide for the quantitative analysis of Methyl 3-oxo-4-androstene-17beta-carboxylate, a synthetic androgenic steroid, in biological matrices such as serum and plasma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the quantitative analysis of Methyl 3-oxo-4-androstene-17beta-carboxylate, a synthetic androgenic steroid, in biological matrices such as serum and plasma. The methodology is centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity in complex sample analysis.[1] This document is intended for researchers, scientists, and professionals in drug development and doping control, offering detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow. All protocols are designed to be self-validating, ensuring robustness and reliability of the obtained data.

Introduction

Methyl 3-oxo-4-androstene-17beta-carboxylate is a synthetic derivative of testosterone, characterized by a methyl ester group at the 17β-position of the androstane skeleton.[2] Its chemical formula is C21H30O3 with a molecular weight of 330.46 g/mol and an exact mass of 330.21949481.[3][4] The structure incorporates a ketone at the C-3 position and a double bond between C-4 and C-5, which are common features in many anabolic androgenic steroids.[2] Accurate and sensitive quantification of such compounds is crucial in various fields, including pharmaceutical development, where it may be an intermediate, and in anti-doping analysis, due to its structural relation to performance-enhancing drugs.[2]

LC-MS/MS has become the gold standard for steroid analysis, superseding traditional immunoassays which can suffer from a lack of specificity.[1] This is particularly important for low-concentration analytes in complex biological matrices.[1] The method described herein utilizes Electrospray Ionization (ESI) for its ability to generate intact molecular ions from a wide range of compounds, including non-volatile and thermally labile molecules like steroids.[3]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name Methyl 3-oxo-4-androstene-17beta-carboxylate[2][3]
CAS Number 2681-55-2[2][4]
Molecular Formula C21H30O3[3][4]
Molecular Weight 330.46 g/mol [4]
Exact Mass 330.21949481[3]
Appearance White to off-white crystalline solid[2]
Melting Point 130-131 °C[3]
LogP 4.30750[3]
Solubility Sparingly soluble in water[2]

Principles of Mass Spectrometric Detection

The successful detection and quantification of Methyl 3-oxo-4-androstene-17beta-carboxylate by LC-MS/MS relies on three key processes: ionization, mass selection, and fragmentation.

Ionization: Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that allows for the analysis of thermally labile molecules by transferring ions from solution into the gas phase.[3][5] For non-polar molecules like Methyl 3-oxo-4-androstene-17beta-carboxylate, protonation is the primary mechanism of ionization in the positive ion mode. The presence of the ketone group at the C-3 position facilitates protonation, leading to the formation of the protonated molecule [M+H]+.[6]

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) is employed to enhance selectivity and sensitivity.[7] The process involves the selection of the precursor ion ([M+H]+ in this case) in the first quadrupole (Q1), followed by its fragmentation in a collision cell (Q2) through Collision-Induced Dissociation (CID).[8][9] In CID, the precursor ion collides with an inert gas (e.g., argon), converting its kinetic energy into internal energy, which leads to bond breakage and the formation of characteristic product ions.[8][10] These product ions are then analyzed in the third quadrupole (Q3).[3]

Predicted Fragmentation Pathway

While specific experimental data for Methyl 3-oxo-4-androstene-17beta-carboxylate is not widely published, a putative fragmentation pathway can be predicted based on the known fragmentation of similar androgenic steroids, such as testosterone and its esters.[6][11] The protonated molecule ([M+H]+ at m/z 331.2) is expected to undergo fragmentation primarily around the labile ester group and through cleavages of the steroid ring structure.

Predicted Fragmentation of Methyl 3-oxo-4-androstene-17beta-carboxylate

G M [M+H]+ (m/z 331.2) frag1 Loss of CH3OH (Methanol) [M+H - 32]+ (m/z 299.2) M->frag1 -CH3OH frag2 Loss of COOCH3 (Carbomethoxy group) [M+H - 59]+ (m/z 272.2) M->frag2 -COOCH3 frag3 Characteristic Steroid Ring Fragments (e.g., m/z 109, 123) M->frag3 Ring Cleavage

Caption: Predicted CID fragmentation of protonated Methyl 3-oxo-4-androstene-17beta-carboxylate.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and widely used technique for the extraction of steroids from biological matrices.[12]

Protocol:

  • To 200 µL of serum or plasma, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled analog).

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is essential to resolve the analyte from endogenous matrix components. A reversed-phase C18 column is typically effective for steroid analysis.

ParameterRecommended Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive ion mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methyl 3-oxo-4-androstene-17beta-carboxylate (Quantifier) 331.2272.215
Methyl 3-oxo-4-androstene-17beta-carboxylate (Qualifier) 331.2109.125
Internal Standard (IS) Analyte-specificAnalyte-specificAnalyte-specific

Note: Collision energies should be optimized for the specific instrument used.

Method Validation

The analytical method should be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure its reliability for the intended application.[2][13]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Analysis and Interpretation

Quantitative analysis is performed by integrating the peak areas of the analyte and the internal standard in the MRM chromatograms. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (Serum/Plasma) B Add Internal Standard A->B C Liquid-Liquid Extraction (MTBE) B->C D Evaporation C->D E Reconstitution D->E F LC Separation (C18 Column) E->F G ESI Ionization ([M+H]+) F->G H Tandem MS (MRM) (Precursor -> Product Ions) G->H I Peak Integration H->I J Calibration Curve I->J K Quantification J->K

Caption: Workflow for the quantitative analysis of Methyl 3-oxo-4-androstene-17beta-carboxylate.

Conclusion

This application note outlines a robust and sensitive LC-MS/MS method for the quantitative analysis of Methyl 3-oxo-4-androstene-17beta-carboxylate in biological matrices. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry provide a solid foundation for researchers and scientists. The principles behind the methodology are explained to facilitate a deeper understanding and to aid in troubleshooting and further method development. Adherence to proper validation procedures will ensure the generation of high-quality, reliable, and defensible data.

References

  • Williams, T. M., Kind, A. J., Houghton, E., & Hill, D. W. (1999). Electrospray collision-induced dissociation of testosterone and testosterone hydroxy analogs. Journal of Mass Spectrometry, 34(3), 206–216. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., Fong, B. M. C., Lee, C. K., & Siu, T. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Yuan, T., Li, H., Zhang, Y., & Yang, J. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(1), 115-124. [Link]

  • LookChem. (n.d.). Methyl 3-oxo-4-androstene-17beta-carboxylate. Retrieved from [Link]

  • Pozo, O. J., Deventer, K., & Van Eenoo, P. (2008). Principal component analysis (PCA) of the fragmentation patterns of anabolic steroids by tandem mass spectrometry with electrospray ionization. Journal of the American Society for Mass Spectrometry, 19(10), 1439–1451. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Kinter, M., & Sherman, N. E. (1995). Electrospray mass spectrometry of testosterone esters: potential for use in doping control. Journal of the American Society for Mass Spectrometry, 6(1), 22–28. [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Yuan, T., Li, H., Zhang, Y., & Yang, J. (2020). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Analytical Methods, 12(23), 2936-2946. [Link]

Sources

Application

Application Note & Protocol: Quantitative Analysis of Androstene Compounds in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Significance of Androstene Compound Analysis Androstene compounds, a class of 19-carbon steroid hormones, are pivotal intermediates in the biosynthesis of androgens and estrogens. Key members include an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Androstene Compound Analysis

Androstene compounds, a class of 19-carbon steroid hormones, are pivotal intermediates in the biosynthesis of androgens and estrogens. Key members include androstenedione, androstenone, and androstenol. Their measurement in biological matrices is crucial for a wide range of applications, from clinical diagnostics of endocrine disorders and monitoring hormone replacement therapy to sports anti-doping control and food safety analysis.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) stands as a gold-standard analytical technique for this purpose, offering unparalleled selectivity, sensitivity, and the ability to resolve structurally similar isomers.[4][5] This is particularly important as even minor structural differences can lead to vastly different physiological effects.[6]

This guide provides a comprehensive overview and a detailed protocol for the robust analysis of androstene compounds. It is designed to equip researchers with the necessary knowledge to develop, validate, and troubleshoot their own GC-MS methods, ensuring data of the highest quality and integrity. We will delve into the rationale behind critical methodological choices, from sample preparation and derivatization to the fine-tuning of instrumental parameters.

Principle of the Method & Analytical Challenges

GC-MS analysis of steroids involves a multi-step process designed to overcome inherent analytical challenges. Steroids in their native form are often not ideal for GC analysis due to their low volatility and potential for thermal degradation at the high temperatures required for elution.[7][8] Furthermore, in biological samples, they are often present at low concentrations and may be conjugated (e.g., as glucuronides or sulfates), necessitating hydrolysis prior to extraction.[4]

The core of the method relies on:

  • Efficient Extraction: Isolating the target androstene compounds from complex biological matrices like serum, urine, or tissue.

  • Chemical Derivatization: Modifying the steroid structure to increase volatility and thermal stability, and to produce characteristic mass spectra that aid in identification and quantification.[7][8]

  • Chromatographic Separation: Using a high-resolution capillary GC column to separate the derivatized analytes from each other and from matrix interferences.

  • Mass Spectrometric Detection: Employing a mass spectrometer to ionize the separated compounds, detect characteristic fragment ions, and provide definitive identification and precise quantification.

The primary challenge is to develop a method that is not only sensitive and specific but also robust and reproducible, a cornerstone of any validated analytical procedure.

Sample Preparation: The Foundation of Accurate Analysis

Meticulous sample preparation is paramount for reliable GC-MS analysis.[4] The goal is to cleanly extract the analytes of interest while minimizing matrix effects. The following workflow is a proven approach for biological fluids.

Hydrolysis of Conjugated Steroids (for Urine Samples)

Many steroids are excreted in urine as water-soluble glucuronide or sulfate conjugates. To analyze the parent steroid, these conjugates must first be cleaved.

  • Rationale: Enzymatic hydrolysis using β-glucuronidase is a specific and gentle method to cleave the glucuronic acid moiety, liberating the free steroid for subsequent extraction.[1]

  • Procedure:

    • To 2 mL of urine, add an internal standard (e.g., d3-testosterone) to correct for analytical variability.

    • Add 1 mL of a suitable buffer (e.g., phosphate or acetate buffer) to adjust the pH to the optimal range for the enzyme (typically pH 5-7).

    • Add 25-50 µL of β-glucuronidase from E. coli.[1]

    • Incubate the mixture at 55-60°C for 1 to 3 hours to ensure complete hydrolysis.[1]

Extraction: Liquid-Liquid vs. Solid-Phase

The choice between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) depends on the matrix, desired throughput, and required cleanliness of the final extract.

  • Liquid-Liquid Extraction (LLE): A classic technique involving partitioning the analytes between the aqueous sample and an immiscible organic solvent.

    • Rationale: LLE is effective for removing salts and other polar interferences. A common solvent choice is methyl tert-butyl ether (MTBE) due to its good recovery for steroids and its density being lower than water, which simplifies the collection of the organic layer.[1]

  • Solid-Phase Extraction (SPE): Utilizes a packed cartridge to selectively retain analytes while matrix components are washed away.

    • Rationale: SPE can provide cleaner extracts than LLE and is more amenable to automation. Reversed-phase (e.g., C18) cartridges are commonly used for steroid extraction from aqueous samples.

Derivatization: Enhancing Analyte Performance

Derivatization is a critical step for preparing androstene compounds for GC-MS analysis.[7][8] Silylation, the replacement of active hydrogens on hydroxyl and keto groups with a trimethylsilyl (TMS) group, is the most common approach.

  • Rationale: TMS derivatization blocks polar functional groups, which significantly increases the volatility and thermal stability of the steroids.[7] This results in sharper chromatographic peaks and improved sensitivity. Silylated derivatives also produce predictable and characteristic fragmentation patterns in the mass spectrometer, which are essential for structural confirmation.[9][10]

  • Common Reagents:

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A powerful silylating agent. It is often used with a catalyst like ammonium iodide (NH₄I) and a reducing agent like ethanethiol to derivatize both hydroxyl and hindered keto groups.[1][11]

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + TMCS (Trimethylchlorosilane): A common mixture where BSTFA is the primary silylating agent and TMCS acts as a catalyst.

  • Two-Step Derivatization for Keto-Steroids: For compounds containing ketone groups (like androstenedione), a two-step process is often employed to form methyloxime-trimethylsilyl (MO-TMS) derivatives.

    • Oximation: The sample is first reacted with a methoxylamine solution to convert the keto groups into methyloximes.

    • Silylation: Subsequently, a silylating agent like MSTFA is added to derivatize any hydroxyl groups.

    • Rationale: This two-step process yields stable derivatives with excellent chromatographic properties and highly specific mass spectra.[12]

The overall workflow from sample receipt to GC-MS injection is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Urine, Serum) Hydrolysis Enzymatic Hydrolysis (if conjugated) Sample->Hydrolysis Step 1 Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Step 2 Evaporation Evaporation to Dryness (under Nitrogen) Extraction->Evaporation Step 3 Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization Step 4 GCMS GC-MS Injection & Analysis Derivatization->GCMS Step 5 Data Data Acquisition & Processing GCMS->Data Report Quantification & Reporting Data->Report

Caption: High-level workflow for the GC-MS analysis of androstene compounds.

Detailed Protocol: GC-MS of Androstenedione and Androstenol

This protocol provides a step-by-step method for the quantitative analysis of androstenedione and androstenol in a serum matrix.

Materials and Reagents
  • Androstenedione, Androstenol, and appropriate deuterated internal standards (e.g., d7-Androstenedione).

  • Methyl tert-butyl ether (MTBE), HPLC grade.

  • Methanol, HPLC grade.

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine, anhydrous.

  • Nitrogen gas, high purity.

  • Calibrated pipettes, glass centrifuge tubes, heating block/water bath.

Sample Preparation Protocol
  • Aliquoting: Pipette 500 µL of serum sample, calibrator, or quality control sample into a 10 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution to each tube and vortex briefly.

  • Extraction:

    • Add 5 mL of MTBE to each tube.

    • Cap securely and vortex for 2 minutes. For enhanced extraction, mechanical rocking for 20 minutes is recommended.[1]

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer (MTBE) to a clean glass tube.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.[1][13] This step is crucial and should be done in a well-ventilated area.

  • Derivatization:

    • To the dry residue, add 50 µL of MSTFA + 1% TMCS and 50 µL of anhydrous pyridine.[1]

    • Cap the tube tightly and vortex for 30 seconds.

    • Heat the mixture at 60-80°C for 30 minutes to ensure complete derivatization.[1]

    • Allow the sample to cool to room temperature.

  • Final Step: Transfer the derivatized sample into a GC vial with a micro-insert for analysis.

GC-MS Instrumental Parameters

The following table outlines typical GC-MS parameters. These should be considered a starting point and optimized for your specific instrument and application.

ParameterSettingRationale
Gas Chromatograph
GC ColumnRxi-1ms (or equivalent 5% phenyl-arylene phase), 30 m x 0.25 mm ID, 0.25 µm filmProvides excellent inertness and low bleed, which is critical for analyzing trace-level steroids at high temperatures.[2]
Carrier GasHelium or Hydrogen, constant flow at 1.0-1.2 mL/minHelium is traditional, but hydrogen can offer faster analysis times and is more sustainable.[1]
Injection1 µL, SplitlessMaximizes the transfer of analyte onto the column for high sensitivity.
Injector Temperature280 °CEnsures rapid and complete volatilization of the derivatized analytes.
Oven ProgramInitial 100°C, ramp at 15°C/min to 320°C, hold for 5 minA temperature ramp is necessary to separate compounds with different boiling points effectively. High final temperatures are needed to elute the high molecular weight steroid derivatives.[2][3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.[3]
MS Transfer Line290 °CPrevents condensation of the analytes between the GC and MS.
Ion Source Temp230 °CStandard source temperature for robust performance.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific, characteristic ions for each target compound.[14]
Data Acquisition and Quantification

For quantification, monitor at least two to three characteristic ions for each analyte and internal standard. The most abundant, specific ion is used for quantification (Quantifier Ion), while the others are used for confirmation (Qualifier Ions).

CompoundDerivativeQuantifier Ion (m/z)Qualifier Ions (m/z)
Androstenedionedi-TMS358 (M+)343, 268
AndrostenolTMS-ether346 (M+)256, 129
d7-Androstenedione (IS)di-TMS365 (M+)350

Note: The exact m/z values should be confirmed by analyzing a pure standard, as fragmentation can vary slightly between instruments. The formation of TMS derivatives leads to predictable mass shifts that are well-documented.[9][15]

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of the unknown samples is then determined from this curve.

Method Validation and Quality Control

A trustworthy protocol is a validated one. The method should be validated according to established guidelines to ensure its performance characteristics are well-defined.

  • Linearity: Assess the linear range of the assay by analyzing a series of calibrators. A correlation coefficient (r²) > 0.99 is typically required.[11]

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.[6][11]

  • Precision and Accuracy: Evaluate intra- and inter-assay precision (as %CV) and accuracy (as %recovery) by analyzing quality control samples at multiple concentration levels (low, medium, high). Acceptance criteria are typically within ±15%.[16]

  • Selectivity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention times of the target analytes.

  • Matrix Effect: Evaluate whether components of the sample matrix suppress or enhance the ionization of the analyte.

The following diagram illustrates the relationship between key validation parameters.

Validation_Concept Method Validated Method Accurate Accurate (% Recovery) Method->Accurate Precise Precise (% CV) Method->Precise Sensitive Sensitive (LOD/LOQ) Method->Sensitive Linear Linear (r²) Method->Linear Selective Selective Method->Selective

Sources

Method

Application Notes & Protocols: The Strategic Use of Methyl 3-oxo-4-androstene-17β-carboxylate in Modern Steroid Synthesis

Introduction In the landscape of pharmaceutical chemistry, the efficient synthesis of complex molecules is paramount. Steroidal drugs, a cornerstone of modern medicine, often require intricate synthetic pathways starting...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical chemistry, the efficient synthesis of complex molecules is paramount. Steroidal drugs, a cornerstone of modern medicine, often require intricate synthetic pathways starting from readily available precursors. Methyl 3-oxo-4-androstene-17β-carboxylate (CAS No. 2681-55-2) has emerged as a pivotal intermediate, bridging the gap between foundational steroid scaffolds and high-value active pharmaceutical ingredients (APIs). Its unique structure, featuring a reactive α,β-unsaturated ketone system in the A-ring and a versatile ester group at the 17β-position, makes it an ideal building block for extensive molecular modifications.

This guide provides an in-depth exploration of Methyl 3-oxo-4-androstene-17β-carboxylate, moving beyond simple procedural lists to explain the underlying chemical logic and strategic considerations. We will detail its synthesis from common starting materials and elucidate its critical role in the production of globally significant drugs, including the 5α-reductase inhibitor Finasteride and mineralocorticoid receptor antagonists like Canrenone and Eplerenone. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a blend of technical accuracy and field-proven insights.

Physicochemical Properties & Safe Handling

A thorough understanding of a compound's properties is fundamental to its effective and safe use in the laboratory.

1.1. Compound Characteristics

Methyl 3-oxo-4-androstene-17β-carboxylate is a white to off-white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 2681-55-2[1][2]
Molecular Formula C₂₁H₃₀O₃[1][2]
Molecular Weight 330.47 g/mol [2]
Melting Point 130-131 °C[2]
Boiling Point 441.8 °C at 760 mmHg[2]
Density 1.12 g/cm³[2]
Appearance White to off-white crystalline solid[1]
Solubility Sparingly soluble in water[1]

1.2. Safety, Handling, and Storage

As a synthetic steroid derivative, this compound requires careful handling to minimize exposure and ensure laboratory safety.

  • Potential Hazards : While comprehensive toxicity data is limited, the compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][3] Due to its steroidal nature, it may exhibit hormonal activity upon exposure, and prolonged contact could potentially lead to endocrine disruption.[1]

  • Personal Protective Equipment (PPE) : Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[1][3]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated location. Keep away from direct sunlight and incompatible substances such as strong oxidizing agents.[1]

Synthesis of the Core Intermediate

The industrial viability of Methyl 3-oxo-4-androstene-17β-carboxylate is significantly enhanced by its efficient synthesis from Androst-4-ene-3,17-dione (4-AD), a readily available product of sterol fermentation.[4] This approach is more sustainable and cost-effective than traditional methods relying on plant-derived saponins.[4]

The synthesis is a multi-step process where each stage is designed to selectively modify a specific part of the steroid scaffold.

G cluster_0 Synthesis of Methyl 3-oxo-4-androstene-17β-carboxylate Start Androst-4-ene-3,17-dione (4-AD) Step1 Step 1: 3-Keto Protection (Etherification) Start->Step1 Trimethyl orthoacetate, Ethanol, Pyridinium HCl Intermediate1 3-Ethoxy-3,5-androstadien-17-one Step1->Intermediate1 Yield: ~95% Step2 Step 2: C-17 Elongation (Wittig Reaction & Hydrolysis) Intermediate1->Step2 1. Wittig Reagent, Base 2. Acid Hydrolysis Intermediate2 3-Oxo-4-androstene-17β-carboxaldehyde Step2->Intermediate2 Yield: ~90% Step3 Step 3: Oxidative Esterification Intermediate2->Step3 Methanol, KI, tert-Butyl peroxide End Methyl 3-oxo-4-androstene- 17β-carboxylate Step3->End Yield: ~93%

Diagram 1: Workflow for the synthesis of the title compound from 4-AD.

Protocol 2.1: Synthesis from Androst-4-ene-3,17-dione (4-AD)

This protocol is adapted from the methodology described in patent CN109467584B.[4]

Rationale: The core strategy involves first protecting the more reactive 3-keto group to allow for selective modification at the 17-position. The C17-ketone is then converted into the target methyl carboxylate group in two subsequent steps.

Step 1: Protection of the 3-Keto Group

  • Causality : The 3-keto group, being part of an α,β-unsaturated system, is highly susceptible to nucleophilic attack. Protecting it as an enol ether prevents unwanted side reactions during the subsequent Wittig reaction at the less reactive 17-position.

  • Procedure :

    • Under a nitrogen atmosphere, add 4-AD (e.g., 28.6 g, 0.1 mol), absolute ethanol (150 mL), trimethyl orthoacetate (33.6 g, 0.28 mol), and pyridine hydrochloride (1.43 g, 12.4 mmol) to a reaction flask.

    • Cool the mixture to 5°C and stir for 8 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding triethylamine (1.5 g, 15 mmol) and stirring for 30 minutes.

    • Induce crystallization by dropwise addition of water (280 mL) while maintaining the temperature at 5°C. Stir for 2 hours.

    • Filter the resulting off-white crystals and dry in an oven at 70°C to yield the protected intermediate. (Expected yield: ~95%).

Step 2: Wittig Reaction and Hydrolysis Rearrangement

  • Causality : A Wittig reaction is employed to introduce a new carbon-carbon bond at the 17-position, forming an exocyclic double bond. This intermediate is then hydrolyzed under acidic conditions to yield an aldehyde, which is a direct precursor to the desired carboxylate.

  • Procedure :

    • The protected intermediate from Step 1 is reacted with a suitable Wittig reagent (e.g., (methoxymethyl)triphenylphosphonium chloride) in the presence of a strong base (e.g., potassium tert-butoxide) in an organic solvent like THF at low temperature (-80°C to 25°C).

    • The reaction is typically run for 5-24 hours.

    • Following the Wittig reaction, acid (e.g., hydrochloric acid) is added for hydrolysis and rearrangement to form 3-oxo-4-androstene-17β-carboxaldehyde. (Expected yield: ~90%).

Step 3: Oxidative Esterification

  • Causality : This step converts the C-17 aldehyde into the final methyl ester. The reaction uses a peroxide as the oxidant and potassium iodide as a catalyst in methanol, which acts as both the solvent and the source of the methyl group.

  • Procedure :

    • Dissolve the aldehyde from Step 2 (e.g., 30 g, 0.1 mol) in anhydrous methanol (300 mL).

    • Add potassium iodide (1.66 g, 10 mmol).

    • At 20°C, add tert-butyl peroxide (27 g, 0.3 mol) dropwise over 30 minutes.

    • Heat the mixture to reflux and maintain for 6 hours, monitoring by TLC.

    • Terminate the reaction by adding a solution of sodium sulfite (27.7 g, 0.22 mol) in water (100 mL).

    • Concentrate the mixture under reduced pressure, add water (200 mL), and stir at room temperature for 2 hours to precipitate the product.

    • Filter the solid, wash with water, and dry at 60°C to obtain Methyl 3-oxo-4-androstene-17β-carboxylate. (Expected yield: ~93%).

Application in the Synthesis of 5α-Reductase Inhibitors

The primary and most well-documented application of this intermediate is in the synthesis of Finasteride, a potent inhibitor of the 5α-reductase enzyme used to treat benign prostatic hyperplasia and androgenic alopecia.[4]

G cluster_0 Finasteride Synthesis Pathway Start Methyl 3-oxo-4-androstene- 17β-carboxylate Step1 Step 1: Oxidative Cleavage (A-Ring Opening) Start->Step1 NaIO₄, KMnO₄ Intermediate1 5-Oxo-A-nor-3,5-seco- androstane-3-oic acid derivative Step1->Intermediate1 Step2 Step 2: Cyclization (Lactam Formation) Intermediate1->Step2 Ammonia source (e.g., NH₄OAc) Intermediate3 Methyl 3-oxo-4-aza-5α- androstane-17β-carboxylate Step2->Intermediate3 Intermediate2 Methyl 3-oxo-4-aza- androst-5-ene-17β-carboxylate Step3 Step 3: Hydrogenation (5α-Reduction) Step4 Step 4: Amidation Intermediate3->Step4 tert-Butylamine, Grignard reagent Intermediate4 N-(tert-Butyl)-3-oxo-4-aza-5α- androstane-17β-carboxamide Step4->Intermediate4 Step5 Step 5: Dehydrogenation Intermediate4->Step5 DDQ, BSTFA End Finasteride Step5->End

Diagram 2: Multi-step synthesis of Finasteride from the title intermediate.

Protocol 3.1: Synthesis of Finasteride

This protocol is a conceptual outline based on established synthetic routes.[5][6]

Rationale : This synthesis masterfully reconstructs the A-ring to introduce a nitrogen atom at the 4-position, forming a lactam. Subsequent stereocontrolled reduction and functional group manipulations at C-17 yield the final API.

  • Step 1: Oxidative Cleavage of the A-Ring : The enone system in the A-ring is cleaved using strong oxidizing agents (e.g., sodium periodate and potassium permanganate).[5] This breaks the C4-C5 bond, opening the ring to form a seco-acid, which is necessary for the subsequent cyclization step.

  • Step 2: Cyclization : The seco-acid intermediate is reacted with an ammonia source, such as ammonium acetate or liquid ammonia, at high temperatures. This forms the six-membered A-ring lactam (an aza-steroid), the signature feature of Finasteride.[6][7]

  • Step 3: Catalytic Hydrogenation : The double bond introduced during cyclization (at the 5,6-position) is selectively reduced. Using a catalyst like platinum oxide (PtO₂) in acetic acid ensures the hydrogen adds from the alpha-face, stereoselectively yielding the required 5α-configuration.[6] This specific stereochemistry is crucial for the drug's biological activity.

  • Step 4: Amidation : The methyl ester at the 17β-position is converted to the N-tert-butyl amide. This is typically achieved by reacting the ester with tert-butylamine, often activated by a Grignard reagent like ethylmagnesium bromide to facilitate the amidation.[6]

  • Step 5: Dehydrogenation : The final step is to introduce a double bond between the C1 and C2 positions of the A-ring. This is accomplished using a dehydrogenating agent such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to yield Finasteride.[6]

Conceptual Pathway to Mineralocorticoid Receptor Antagonists

Methyl 3-oxo-4-androstene-17β-carboxylate also serves as a logical starting point for the synthesis of other important steroid drugs, such as Canrenone, which is itself a key intermediate for Eplerenone.[8][9]

Rationale : The synthesis of these molecules requires a significant transformation of the C-17 side chain into a spirocyclic γ-lactone and modification of the A/B ring system to introduce a C6-C7 double bond.

G cluster_0 Conceptual Pathway to Canrenone Start Methyl 3-oxo-4-androstene- 17β-carboxylate Step1 Step 1: C-17 Side Chain Elaboration (e.g., Reformatsky/Grignard) Start->Step1 Reaction with ethynyl equivalent, etc. Intermediate1 Intermediate with C-17 Hydroxy and C-21 Ester Step1->Intermediate1 Step2 Step 2: Spirolactonization Intermediate1->Step2 Acid or Base catalyzed intramolecular cyclization Intermediate2 3-Oxo-4-androstene- 17-spironolactone Step2->Intermediate2 Step3 Step 3: Dehydrogenation at C6-C7 Intermediate2->Step3 e.g., Chloranil or DDQ End Canrenone Step3->End

Diagram 3: Conceptual workflow for the synthesis of Canrenone.

  • Step 1: C-17 Side Chain Elaboration : The methyl ester at C-17 must be converted into a precursor suitable for forming the five-membered lactone ring. This could involve reactions with organometallic reagents (e.g., ethynylmagnesium bromide followed by carboxylation) to build the necessary carbon framework.

  • Step 2: Spirolactonization : The intermediate from Step 1 undergoes an intramolecular cyclization to form the characteristic spiro-γ-lactone ring at the C-17 position.

  • Step 3: Dehydrogenation : To obtain Canrenone, a double bond must be introduced between C6 and C7. This is typically achieved through oxidation with a high-potential quinone like chloranil or DDQ. The resulting Canrenone can then be further modified to synthesize Eplerenone.[8][10]

Conclusion

Methyl 3-oxo-4-androstene-17β-carboxylate is far more than a simple chemical; it is a strategic platform for the synthesis of complex and life-changing steroid-based pharmaceuticals. Its efficient production from bio-fermentation precursors underscores a modern, sustainable approach to drug manufacturing. The detailed protocols and conceptual pathways provided in this guide highlight the compound's versatility and the chemical ingenuity involved in its transformation into APIs like Finasteride and Canrenone. For researchers and developers in the field, a deep understanding of this intermediate's chemistry is essential for innovating new synthetic routes and improving existing manufacturing processes.

References

  • Source: Google Patents (CN109467584B)
  • Title: Methyl 3-oxo-4-androstene-17beta-carboxylate Source: LookChem URL: [Link]

  • Source: Google Patents (WO2001027133A1)
  • Title: Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors Source: ResearchGate URL: [Link]

  • Title: 3-Oxo-4-androstene-17β-carboxylic acid Source: ChemBK URL: [Link]

  • Title: Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid Source: Google Patents URL
  • Title: Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase Source: MDPI URL: [Link]

  • Source: Google Patents (CN101531698A)
  • Source: Google Patents (CN104327150B)
  • Title: Safety Data Sheet - Methyl 3-oxo-4-androstene-17β-carboxylate Source: Angene Chemical URL: [Link]

  • Title: PROCESS TO PREPARE EPLERENONE Source: European Patent Office (EP 1487859 B1) URL: [Link]

  • Source: Google Patents (CN111892638A)
  • Title: Azasteroids: structure-activity relationships for inhibition of 5 alpha-reductase and of androgen receptor binding Source: Pubs.ACS.org - Journal of Medicinal Chemistry URL: [Link]

Sources

Application

Synthesis of Finasteride from Methyl 3-oxo-4-androstene-17β-carboxylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed protocol for the synthesis of Finasteride, a potent 5α-reductase inhibitor, starting from the readily available steroid inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of Finasteride, a potent 5α-reductase inhibitor, starting from the readily available steroid intermediate, Methyl 3-oxo-4-androstene-17β-carboxylate. This document outlines the strategic chemical transformations, explains the underlying mechanistic principles, and offers step-by-step instructions for each stage of the synthesis.

Introduction: The Strategic Approach to a 4-Aza-Steroid

Finasteride's unique 4-aza-steroid structure, which is crucial for its inhibitory action on the 5α-reductase enzyme, necessitates a synthetic strategy that can efficiently introduce a nitrogen atom into the A-ring of a conventional steroid backbone. The chosen starting material, Methyl 3-oxo-4-androstene-17β-carboxylate, provides the core steroidal framework. The synthetic route described herein involves a logical sequence of reactions: oxidative cleavage of the A-ring, subsequent recyclization with an ammonia source to form the lactam, stereoselective reduction, amidation of the C17-ester, and finally, A-ring dehydrogenation to yield the target molecule.

Overall Synthetic Workflow

The transformation from the starting material to Finasteride is accomplished through a multi-step process. Each step is designed to achieve a specific structural modification, leading sequentially to the final active pharmaceutical ingredient.

Finasteride Synthesis Workflow start Methyl 3-oxo-4-androstene-17β-carboxylate step1 Step 1: Oxidative Cleavage of A-Ring start->step1 intermediate1 5-oxo-A-nor-3,5-secoandrostan-3-oic acid, 17β-methyl ester step1->intermediate1 step2 Step 2: Recyclization with Ammonia intermediate1->step2 intermediate2 4-aza-5-androstene-3-one-17β-carboxylic acid methyl ester step2->intermediate2 step3 Step 3: Stereoselective Reduction intermediate2->step3 intermediate3 Methyl 3-oxo-4-aza-5α-androstane-17β-carboxylate step3->intermediate3 step4 Step 4: Amidation with tert-Butylamine intermediate3->step4 intermediate4 N-(tert-butyl)-3-oxo-4-aza-5α-androstane-17β-carboxamide step4->intermediate4 step5 Step 5: Dehydrogenation intermediate4->step5 end_product Finasteride step5->end_product

Caption: Overall workflow for the synthesis of Finasteride.

Experimental Protocols

Step 1: Oxidative Cleavage of the A-Ring

The initial and critical step involves the oxidative cleavage of the C4-C5 double bond in the A-ring of the starting material. This is achieved using a potent oxidizing system, which breaks the enone system to form a seco-acid. This transformation is foundational for the subsequent introduction of the nitrogen atom.

Protocol:

  • In a reaction vessel equipped with a mechanical stirrer, dissolve Methyl 3-oxo-4-androstene-17β-carboxylate in a suitable solvent system such as a mixture of tert-butanol and water.

  • Add sodium carbonate to maintain a basic pH, which is crucial for the stability of the enolate and the efficiency of the oxidation.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of potassium permanganate and sodium periodate. The periodate serves to regenerate the permanganate, allowing for the use of catalytic amounts of the latter.

  • Stir the reaction mixture vigorously at 0-5 °C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a reducing agent, such as sodium bisulfite, to destroy any excess oxidant.

  • Acidify the mixture with a mineral acid (e.g., HCl) to protonate the resulting carboxylic acid.

  • Extract the product, 5-oxo-A-nor-3,5-secoandrostan-3-oic acid, 17β-methyl ester, with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

ReagentMolar Ratio (to starting material)Purpose
Methyl 3-oxo-4-androstene-17β-carboxylate1.0Starting Material
Potassium PermanganateCatalyticPrimary Oxidant
Sodium PeriodateStoichiometricCo-oxidant/Regenerates Permanganate
Sodium CarbonateExcessBase
tert-Butanol/Water-Solvent System
Step 2: Recyclization with Ammonia to Form the Lactam

The seco-acid intermediate is then cyclized with an ammonia source to form the six-membered lactam ring, which is the core of the 4-aza-steroid structure.

Protocol:

  • Dissolve the crude seco-acid from Step 1 in a suitable solvent like acetic acid.

  • Add an ammonium salt, such as ammonium acetate, in excess.

  • Heat the reaction mixture to reflux to facilitate the cyclization and dehydration, leading to the formation of the lactam ring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water until neutral, and dry under vacuum to yield 4-aza-5-androstene-3-one-17β-carboxylic acid methyl ester.

Step 3: Stereoselective Reduction of the C5 Double Bond

The stereochemistry at the C5 position is critical for the biological activity of Finasteride. A stereoselective reduction of the C5 double bond is performed to obtain the desired 5α-configuration.

Protocol:

  • Suspend the unsaturated lactam from Step 2 in a solvent such as acetic acid.

  • Add a hydrogenation catalyst, typically platinum oxide (PtO₂) or palladium on carbon (Pd/C).[1]

  • Place the reaction mixture under a hydrogen atmosphere (typically 50 psi).

  • Stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to yield pure Methyl 3-oxo-4-aza-5α-androstane-17β-carboxylate.

Step 4: Amidation of the C17-Ester

The methyl ester at the C17 position is converted to the N-tert-butylamide, a key structural feature of Finasteride. This is typically achieved via the formation of a highly reactive intermediate or by using a Grignard-based reagent.

Protocol (via tert-butylamino magnesium halide):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of tert-butylamine in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Slowly add a solution of an alkyl magnesium halide (e.g., ethyl magnesium bromide) to the tert-butylamine solution at room temperature. This in situ formation of tert-butylamino magnesium bromide is a key aspect of this efficient amidation.[2][3]

  • In a separate flask, dissolve the Methyl 3-oxo-4-aza-5α-androstane-17β-carboxylate from Step 3 in anhydrous THF.

  • Slowly add the steroid solution to the freshly prepared tert-butylamino magnesium bromide solution.

  • Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and quench by the slow addition of an aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude N-(tert-butyl)-3-oxo-4-aza-5α-androstane-17β-carboxamide.

ReagentMolar Ratio (to steroid)Purpose
Methyl 3-oxo-4-aza-5α-androstane-17β-carboxylate1.0Substrate
tert-Butylamine>2.0Amine source for the amide
Ethyl Magnesium Bromide>2.0Forms the reactive Grignard-amine reagent
Tetrahydrofuran (THF)-Anhydrous Solvent
Step 5: Dehydrogenation of the A-Ring

The final step is the introduction of a double bond between C1 and C2 of the A-ring to yield Finasteride. This is an oxidation reaction that requires a suitable dehydrogenating agent.

Protocol:

  • Dissolve the amide from Step 4 in a suitable anhydrous solvent, such as dioxane or toluene.

  • Add a silylating agent, like bis(trimethylsilyl)trifluoroacetamide (BSTFA), to protect the lactam nitrogen and facilitate the dehydrogenation.[1]

  • Add the dehydrogenating agent, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), in portions.[1]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove any precipitated solids.

  • Wash the filtrate with a dilute aqueous solution of sodium bisulfite, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethyl acetate) to obtain pure Finasteride.

Mechanistic Insight: The Role of DDQ in Dehydrogenation

The dehydrogenation of the A-ring is a critical final step. The mechanism involves the formation of an enolate or silyl enol ether, which then undergoes oxidation by DDQ.

DDQ Dehydrogenation cluster_0 Dehydrogenation Mechanism Saturated_Lactam Saturated A-Ring Lactam Enolate_Formation Enolate/Silyl Enol Ether Formation Saturated_Lactam->Enolate_Formation Base/Silylating Agent Hydride_Abstraction Hydride Abstraction by DDQ Enolate_Formation->Hydride_Abstraction Attack on DDQ Double_Bond_Formation Double Bond Formation Hydride_Abstraction->Double_Bond_Formation Elimination Finasteride_Product Finasteride (Unsaturated A-Ring) Double_Bond_Formation->Finasteride_Product

Caption: Simplified mechanism of A-ring dehydrogenation using DDQ.

Conclusion

The synthesis of Finasteride from Methyl 3-oxo-4-androstene-17β-carboxylate is a well-established and efficient process that relies on a series of classical organic transformations. Careful control of reaction conditions, particularly during the oxidative cleavage, stereoselective reduction, and final dehydrogenation steps, is crucial for achieving high yields and purity of the final product. The protocols outlined in this application note provide a robust framework for the laboratory-scale synthesis of this important pharmaceutical agent.

References

  • CN101863956A - A kind of method of synthesizing finasteride - Google Patents.
  • US5652365A - Process for the production of finasteride - Google Patents.
  • CN101531698A - Synthesis technology of finasteride - Google Patents.
  • New method of preparation of finasteride - European Patent Office - EP 0655458 A2. Available at: [Link]

  • FINASTERIDE - New Drug Approvals. Available at: [Link]

  • Studies on synthesis of finasteride | Request PDF - ResearchGate. Available at: [Link]

  • US7164022B2 - Process for the preparation of pure Finasteride - Google Patents.
  • Studies on synthesis of fuiasteride. Available at: [Link]

Sources

Method

Application Note: Stereoselective Synthesis of Androstene Esters

Audience: Researchers, scientists, and drug development professionals. Abstract: Androstene esters are a critical class of steroid derivatives, widely utilized as therapeutic agents and prodrugs, notably in hormone repla...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Androstene esters are a critical class of steroid derivatives, widely utilized as therapeutic agents and prodrugs, notably in hormone replacement therapy.[1] The biological activity of these compounds is intrinsically linked to their stereochemistry, particularly at the C17 position, making stereoselective synthesis a cornerstone of their development and manufacturing. This guide provides an in-depth analysis of field-proven strategies for the controlled synthesis of androstene esters, focusing on chemoenzymatic methods, stereochemical inversion via the Mitsunobu reaction, and esterification of sterically demanding substrates. Each section explains the causal logic behind methodological choices and provides detailed, self-validating protocols for immediate application.

Introduction: The Imperative of Stereocontrol in Androstene Therapeutics

The androstane skeleton, a tetracyclic hydrocarbon core, is the foundation for numerous endogenous hormones, including testosterone. Esterification of the hydroxyl groups, most commonly the 17β-hydroxyl, is a widely employed strategy to modulate the pharmacokinetic profile of these hormones, extending their half-life and enabling depot injections. For instance, testosterone esters like enanthate and cypionate are mainstays in treating hypogonadism.[2]

The stereochemical orientation of substituents on the steroid nucleus dictates receptor binding affinity and metabolic fate. The 17β-hydroxyl group is essential for androgenic activity, while its 17α-epimer is significantly less active or inactive.[3] Consequently, synthetic routes that preserve or controllably establish the desired stereoisomer are not merely advantageous; they are essential for producing safe and effective therapeutics. This document outlines robust methodologies to achieve this critical stereocontrol.

Strategic Approaches to Stereoselective Esterification

The choice of synthetic strategy is dictated by two primary factors: the stereochemistry of the starting androstene alcohol and the steric environment of the hydroxyl group to be esterified. We will explore three authoritative and widely adopted approaches.

Chemoenzymatic Synthesis: The Power of Biocatalytic Precision

Expertise & Experience: For direct esterification with retention of configuration, chemoenzymatic methods utilizing lipases are unparalleled. Lipases operate under exceptionally mild conditions (often room temperature and neutral pH), which prevents side reactions like epimerization or degradation of sensitive functional groups.[4] Their high substrate specificity and stereoselectivity are rooted in the precisely shaped active site of the enzyme. Lipases like Candida antarctica Lipase B (CALB) are particularly effective for esterifying secondary alcohols, including those on the steroid D-ring, with high fidelity.[5] This approach represents a cornerstone of green chemistry, combining synthetic flexibility with environmental sustainability.[6][7]

Protocol 1: Lipase-Catalyzed Stereoselective Esterification of an Androstenol

This protocol describes the esterification of a generic androstene-17β-ol using CALB.

A. Materials:

  • Androstene-17β-ol (e.g., Testosterone) (1.0 eq)

  • Carboxylic acid (e.g., Heptanoic acid) (1.5 - 3.0 eq)

  • Immobilized Candida antarctica Lipase B (Novozym 435®) (10-20% w/w of the steroid)

  • Anhydrous organic solvent (e.g., Toluene, Hexane, or 2-Methyl-THF)

  • Molecular sieves (3Å or 4Å), activated

B. Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the androstene-17β-ol and the chosen anhydrous solvent (approx. 10 mL per gram of steroid).

  • Add the carboxylic acid to the solution.

  • Add activated molecular sieves to the flask. Causality: Water is a byproduct of esterification and can promote the reverse hydrolytic reaction. The sieves sequester water, driving the equilibrium towards the ester product.[8]

  • Add the immobilized lipase (Novozym 435®) to the reaction mixture.

  • Seal the flask and stir the suspension at a controlled temperature (typically 30-50 °C).

  • Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC is a mixture of hexane and ethyl acetate. The ester product will have a higher Rf value than the starting alcohol.

  • Upon completion (typically 24-72 hours), filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude ester via column chromatography on silica gel to yield the pure androstene ester.

C. Expected Outcome:

  • Yield: Typically >90%.

  • Stereoselectivity: >99% retention of the 17β configuration.

Mitsunobu Reaction: A Classic Route for Stereochemical Inversion

Expertise & Experience: When the desired ester has the opposite stereochemistry to the available starting alcohol, the Mitsunobu reaction is the gold-standard method for achieving esterification with complete inversion of configuration.[9] This reaction is particularly valuable for converting a more abundant 17β-alcohol into a less common 17α-ester. The mechanism involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms a good leaving group, which is then displaced by the carboxylate nucleophile in a classic Sₙ2 reaction, resulting in predictable and clean stereochemical inversion.[10][11]

Protocol 2: Stereoinvertive Esterification via the Mitsunobu Reaction

This protocol details the conversion of an androstene-17β-ol to its corresponding 17α-ester.

A. Materials:

  • Androstene-17β-ol (1.0 eq)

  • Carboxylic acid (1.2-1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

B. Procedure:

  • Dissolve the androstene-17β-ol, carboxylic acid, and PPh₃ in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath. Causality: The initial reaction between PPh₃ and DIAD is highly exothermic. Slow, cooled addition is critical for safety and to minimize side reactions.

  • Add the DIAD dropwise to the stirred solution over 15-30 minutes. A color change (often to a pale yellow or orange) and the formation of a precipitate may be observed.

  • Self-Validation Checkpoint: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting alcohol by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain the desired ester along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify via column chromatography on silica gel. A gradient elution is often effective, starting with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increasing polarity.

C. Expected Outcome:

  • Yield: 60-85%.[12]

  • Stereoselectivity: >98% inversion to the 17α configuration.

Steglich Esterification: Taming Sterically Hindered Alcohols

Expertise & Experience: The direct esterification of sterically hindered alcohols, such as tertiary alcohols or highly crowded secondary centers on the steroid core, is often challenging with standard methods. The Steglich esterification provides a robust solution.[13] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[14] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a hyper-nucleophilic acyl transfer agent, forming an even more reactive acylpyridinium species, which is readily attacked by the sterically hindered alcohol to form the ester.[13][14]

Protocol 3: Steglich Esterification of a Hindered Androstenol

A. Materials:

  • Hindered Androstenol (1.0 eq)

  • Carboxylic acid (1.2 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM) or Chloroform[15]

B. Procedure:

  • In a dry flask under an inert atmosphere, dissolve the hindered androstenol, carboxylic acid, and DMAP in anhydrous DCM.

  • Add the DIC or DCC to the solution. If using DCC, a precipitate of dicyclohexylurea (DCU) will begin to form as the reaction proceeds. DIC is often preferred as the resulting diisopropylurea is more soluble and easier to remove.[14]

  • Stir the reaction at room temperature for 12-24 hours.

  • Self-Validation Checkpoint: Monitor the reaction by TLC or LC-MS to confirm the formation of the ester product.

  • If DCC was used, filter the reaction mixture to remove the precipitated DCU, washing the filter cake with fresh DCM.

  • Wash the combined filtrate sequentially with 5% HCl solution (to remove residual DMAP and any unreacted DIC/EDC), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C. Expected Outcome:

  • Yield: 70-95%.[15]

  • Stereoselectivity: Complete retention of the original alcohol's configuration.

Data Presentation and Workflow Visualization

Comparative Summary of Methodologies
Methodology Stereochemical Outcome Key Reagents Typical Yield Primary Application Advantages Disadvantages
Chemoenzymatic RetentionLipase, Carboxylic Acid>90%Direct esterification of unhindered alcoholsHigh selectivity, mild conditions, greenSlower reaction times, enzyme cost
Mitsunobu Reaction InversionPPh₃, DIAD/DEAD, Carboxylic Acid60-85%Inversion of alcohol stereocentersPredictable inversion, reliableStoichiometric byproducts, requires anhydrous conditions
Steglich Esterification RetentionDCC/DIC, DMAP, Carboxylic Acid70-95%Esterification of sterically hindered alcoholsMild conditions, high yields for tough substratesStoichiometric byproducts (urea), potential allergens (DCC)
Experimental and Mechanistic Diagrams

Stereoselective_Synthesis_Workflow cluster_start Starting Material Selection cluster_decision Strategic Decision cluster_paths Synthetic Pathways cluster_methods Methodology cluster_end Final Product Start Androstene Alcohol (Known Stereochemistry) Decision Desired Ester Stereochemistry? Start->Decision Retention Retention of Stereochemistry Decision->Retention Same Inversion Inversion of Stereochemistry Decision->Inversion Opposite Chemo Chemoenzymatic (Protocol 1) Retention->Chemo Unhindered Steglich Steglich Esterification (Protocol 3) Retention->Steglich Hindered Mitsunobu Mitsunobu Reaction (Protocol 2) Inversion->Mitsunobu Product Target Androstene Ester (Defined Stereochemistry) Chemo->Product Steglich->Product Mitsunobu->Product

Caption: Decision workflow for selecting a stereoselective synthesis method.

Mitsunobu_Mechanism Step1 PPh₃ + DIAD Activation Step2 R-OH (17β) attacks P-N adduct Formation of Oxyphosphonium Ion Step1->Step2 [1] Step4 Sₙ2 Attack Backside attack on C17 Step2->Step4 [2] Activates OH Step3 R'COO⁻ (Carboxylate) Nucleophile Step3->Step4 [3] Displaces Step5 Inverted Ester (17α) + O=PPh₃ Products Step4->Step5 [4] Inversion

Sources

Application

Application and Protocol Guide: Characterizing Methyl 3-oxo-4-androstene-17beta-carboxylate in Androgen Receptor Bioassays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of Methyl 3-oxo-4-androstene-17beta-carboxylate's activity at the human Androg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of Methyl 3-oxo-4-androstene-17beta-carboxylate's activity at the human Androgen Receptor (AR). We present the scientific rationale and detailed, field-proven protocols for two essential bioassays: a cell-based AR reporter gene assay for functional activity and a competitive ligand-binding assay for receptor affinity. This guide emphasizes experimental integrity, data interpretation, and the causality behind critical protocol steps to ensure robust and reproducible results.

Introduction and Compound Profile

1.1. Compound of Interest: Methyl 3-oxo-4-androstene-17beta-carboxylate

Methyl 3-oxo-4-androstene-17beta-carboxylate is a synthetic steroid derivative belonging to the androstane class.[1] Its structure features a ketone group at the C-3 position, a double bond between C4 and C5, and a methyl ester group at the 17-beta position.[1] This core structure is reminiscent of endogenous androgens, suggesting potential interaction with the Androgen Receptor. The parent compound, 3-oxoandrost-4-ene-17beta-carboxylic acid (etienic acid), is a known catabolite of deoxycorticosterone.[2] The methyl ester form is likely investigated for its pharmacokinetic and pharmacodynamic properties. Understanding its interaction with the AR is crucial for determining its potential as an agonist, antagonist, or selective androgen receptor modulator (SARM).

Table 1: Chemical Properties of Methyl 3-oxo-4-androstene-17beta-carboxylate

PropertyValueSource
CAS Number 2681-55-2
Molecular Formula C₂₁H₃₀O₃[3]
Molecular Weight 330.467 g/mol [3]
Appearance White to off-white crystalline solid[1]
Melting Point 130-131 °C[3]

1.2. The Androgen Receptor: A Key Therapeutic Target

The Androgen Receptor (AR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4][5] It plays a pivotal role in the development and maintenance of male reproductive organs and other tissues.[6] The binding of androgens like testosterone and its more potent metabolite, 5α-dihydrotestosterone (DHT), to the AR initiates a signaling cascade.[7] This cascade involves conformational changes, nuclear translocation, dimerization, and binding to specific DNA sequences known as Androgen Response Elements (AREs), ultimately modulating the transcription of target genes.[4][5][6] Dysregulation of AR signaling is a central mechanism in the progression of prostate cancer, making the AR a critical target for therapeutic intervention.[4][7]

The Androgen Receptor Signaling Pathway

The canonical AR signaling pathway is a multi-step process. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Ligand binding triggers the dissociation of HSPs, leading to AR dimerization and translocation into the nucleus. The AR dimer then binds to AREs in the promoter or enhancer regions of target genes, recruiting co-activators and the general transcription machinery to initiate gene expression.[8]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Androgen (e.g., DHT, Test Compound) AR_HSP AR-HSP Complex Ligand->AR_HSP Binding & HSP Dissociation AR Active AR AR_HSP->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE ARE (Androgen Response Element) AR_dimer->ARE Binding Transcription Target Gene Transcription ARE->Transcription Recruitment of Co-activators Response Biological Response Transcription->Response

Canonical Androgen Receptor (AR) Signaling Pathway.

Principles of AR Bioassay Methodologies

To fully characterize a compound's interaction with the AR, a multi-assay approach is required.

  • Reporter Gene Assays: These cell-based assays measure the functional consequence of AR activation.[9] Cells are engineered to express the AR and a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter.[10][11] An active compound will bind to the AR, which then binds to the ARE and drives the expression of the reporter gene, producing a quantifiable signal (e.g., light).[9][10][11] This allows for the determination of a compound's potency (EC₅₀) as an agonist or its inhibitory potential (IC₅₀) as an antagonist.[10]

  • Competitive Binding Assays: These are biochemical assays that directly measure the ability of a test compound to displace a known radiolabeled or fluorescently-labeled ligand from the AR's ligand-binding domain (LBD).[12][13] This method is used to determine the binding affinity (Ki) of the compound for the receptor. It is a powerful tool for understanding structure-activity relationships but does not provide information on the functional outcome (agonism vs. antagonism).[13]

Experimental Protocols

4.1. Protocol 1: Cell-Based AR Reporter Gene Assay

This protocol is designed to determine if Methyl 3-oxo-4-androstene-17beta-carboxylate acts as an AR agonist or antagonist.

Scientific Rationale (Self-Validation):

  • Cell Line: A cell line stably expressing the human AR and an ARE-luciferase reporter construct (e.g., INDIGO Biosciences' AR Reporter Cells, Cayman Chemical's AR Bioassay Kit) is used to ensure consistency and reduce variability associated with transient transfections.[8][11][14]

  • Charcoal-Stripped Serum: Fetal Bovine Serum (FBS) is treated with charcoal to remove endogenous steroid hormones (androgens, estrogens, etc.) that would otherwise activate the AR and create high background signal.[15][16][17] This is critical for creating a low-background environment to accurately measure the effect of the test compound.[16][17]

  • Controls: Dihydrotestosterone (DHT), a potent natural AR agonist, is used as a positive control to validate assay performance and for data normalization. A vehicle control (e.g., 0.1% DMSO) serves as the negative/baseline control.

Reporter_Assay_Workflow A 1. Thaw & Seed AR Reporter Cells in 96-well plate B 2. Incubate for 24 hours A->B D 4. Replace media with treatment media containing diluted compounds B->D C 3. Prepare Compound Dilutions (Test Compound, DHT, Vehicle) C->D E 5. Incubate for 24 hours D->E F 6. Add Luciferase Detection Reagent E->F G 7. Measure Luminescence (Plate Reader) F->G H 8. Data Analysis (Calculate EC50/IC50) G->H

Workflow for the AR Reporter Gene Assay.

Step-by-Step Methodology:

  • Cell Culture: Thaw and culture AR reporter cells according to the manufacturer's protocol, typically in media containing charcoal-stripped FBS.

  • Cell Seeding: Plate cells in a white, clear-bottom 96-well assay plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Methyl 3-oxo-4-androstene-17beta-carboxylate in DMSO.

    • Perform serial dilutions in compound screening media to create a concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare a similar dilution series for the positive control, DHT.

  • Treatment:

    • For Agonist Mode: Carefully remove the culture media from the cells and add the prepared dilutions of the test compound and controls.

    • For Antagonist Mode: Add the test compound dilutions in the presence of a fixed, sub-maximal (EC₈₀) concentration of DHT.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Lysis and Detection: Equilibrate the plate and luciferase detection reagent to room temperature. Add the detection reagent to each well to lyse the cells and initiate the luminescent reaction.

  • Measurement: Immediately measure the luminescence using a plate reader.

4.2. Protocol 2: Competitive Radioligand Binding Assay

This protocol measures the direct binding affinity of the test compound to the AR LBD.

Scientific Rationale (Self-Validation):

  • Receptor Source: Recombinant human AR ligand-binding domain (LBD) or cytosol prepared from rat ventral prostate provides a consistent source of the receptor.[12][13] Using a recombinant protein avoids the use of animals and increases reproducibility.[13]

  • Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Mibolerone or [³H]-DHT, is used as the tracer.

  • Separation: A method to separate bound from unbound radioligand is essential. Hydroxylapatite (HAP) slurry or filtration-based methods are common.

  • Non-Specific Binding: A high concentration of a non-labeled androgen (e.g., cold DHT) is used to determine non-specific binding, which is subtracted from all other measurements to yield specific binding.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare AR-LBD protein or rat prostate cytosol according to established protocols.[12]

  • Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, Glycerol).[12]

  • Reaction Setup (in triplicate): In microcentrifuge tubes or a 96-well plate, combine:

    • Total Binding: Assay buffer, AR preparation, and [³H]-labeled ligand.

    • Non-Specific Binding (NSB): Assay buffer, AR preparation, [³H]-labeled ligand, and a high concentration (e.g., 1000-fold excess) of unlabeled DHT.

    • Test Compound: Assay buffer, AR preparation, [³H]-labeled ligand, and varying concentrations of Methyl 3-oxo-4-androstene-17beta-carboxylate.

  • Incubation: Incubate the reactions, typically for 18-24 hours at 4°C, to reach equilibrium.

  • Separation:

    • Add a hydroxylapatite (HAP) slurry to each tube and incubate on ice.

    • Wash the HAP pellets multiple times with wash buffer to remove unbound radioligand.

  • Counting: Resuspend the final pellet in scintillation cocktail and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

Data Analysis and Interpretation

5.1. Reporter Gene Assay Analysis

  • Data Normalization:

    • Average the replicate luminescence values (RLU).

    • Subtract the average RLU of the vehicle control from all other values.

    • Normalize the data as a percentage of the maximal response achieved with the positive control (DHT).

    • % Activation = (RLU_sample - RLU_vehicle) / (RLU_DHTmax - RLU_vehicle) * 100

  • Dose-Response Curves: Plot the normalized response (%) against the log concentration of the test compound.[18]

  • EC₅₀/IC₅₀ Calculation: Use a non-linear regression model (four-parameter logistic curve fit) to determine the EC₅₀ (concentration for 50% maximal activation) for agonists or the IC₅₀ (concentration for 50% inhibition) for antagonists.[18][19][20] Software such as GraphPad Prism is standard for this analysis.

5.2. Competitive Binding Assay Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM)

  • Calculate % Inhibition:

    • % Inhibition = (1 - (DPM_sample - DPM_NSB) / (DPM_Total - DPM_NSB)) * 100

  • IC₅₀ Calculation: Plot % Inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀.

  • Ki Calculation: Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Table 2: Example Data Presentation and Interpretation

ParameterTest CompoundDHT (Control)Interpretation
Reporter Assay EC₅₀ 15 nM0.5 nMThe test compound is an AR agonist, approximately 30-fold less potent than DHT.
Reporter Assay % Max Act. 95%100%The test compound is a full agonist, capable of eliciting a maximal response similar to DHT.
Binding Assay Ki 10 nM0.3 nMThe test compound binds to the AR with high affinity, though lower than DHT.

Conclusion and Further Steps

The protocols outlined provide a robust framework for the initial characterization of Methyl 3-oxo-4-androstene-17beta-carboxylate's activity at the androgen receptor. Positive results from these assays, indicating significant binding affinity and functional activity, would warrant further investigation. Subsequent studies could include assessing selectivity by testing against other steroid receptors (e.g., glucocorticoid, progesterone), examining effects on endogenous AR target gene expression (e.g., PSA, FKBP5) via qRT-PCR, and advancing to in vivo models to determine physiological effects and therapeutic potential.

References

  • Reaction Biology. Androgen Receptor Assay Service. [Link]

  • Mehta, S., & Hesselager, M. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. National Institutes of Health. [Link]

  • Rashid, M. H., & Aggarwal, S. (2021). Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies. PubMed Central. [Link]

  • Taranta, A. M., & Bito, T. (2010). Cell-based assays for screening androgen receptor ligands. PubMed Central. [Link]

  • Ladds, G., & Pan, A. C. (2019). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • Giang, K., & Schiewer, M. J. (2020). Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability. PubMed Central. [Link]

  • Interagency Coordinating Committee on the Validation of Alternative Methods (ICCVAM). (2002). Protocol for Androgen Receptor Competitive Binding Assay. [Link]

  • GraphPad. How exactly are IC50 and EC50 defined?. [Link]

  • INDIGO Biosciences. Androgen Receptor (AR) Bioassay Kit for Environmental Monitoring. [Link]

  • Abeomics. Androgen Signaling. [Link]

  • LookChem. Methyl 3-oxo-4-androstene-17beta-carboxylate. [Link]

  • INDIGO Biosciences. Human AR Reporter Assay Kit. [Link]

  • Biswas, A. (2018). Do I need to charcoal-strip the FBS?. ResearchGate. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]

  • Lih, A., & Tindall, D. J. (2015). Proteomic Analysis of Charcoal-Stripped Fetal Bovine Serum Reveals Changes in the Insulin-Like Growth Factor Signaling Pathway. National Institutes of Health. [Link]

  • Bio-Rad. Transcription - Androgen Receptor nuclear signaling Pathway Map. [Link]

  • S-F, Alm-K, et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLOS One. [Link]

  • Hattersley, G., & Wilson, V. S. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]

  • Wilson, V. S., & Cardona, M. A. (2013). Development of a novel cell based androgen screening model. PubMed Central. [Link]

  • Davey, R. A., & Grossmann, M. (2016). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. PubMed Central. [Link]

  • Vinggaard, A. M., & Niemelä, J. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. PubMed. [Link]

  • Senciall, I. R., & Roberts, M. S. (1989). Hepatic metabolism of 3-oxoandrost-4-ene-17 beta-carboxylic acid in the adult rat. PubMed. [Link]

  • Giang, K., & Schiewer, M. J. (2020). Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability. ResearchGate. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • Shafi, A. A., & Yen, A. E. (2018). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. MDPI. [Link]

  • Hanson, R. N., & De, A. (2011). Targeting the Androgen Receptor with Steroid Conjugates. Journal of Medicinal Chemistry. [Link]

  • Serana Europe. S-FBS-CO-045 Fetal Bovine Serum - Charcoal Stripped. [Link]

  • Sahu, B., & Laajala, T. D. (2014). Analysis of androgen receptor activity by reporter gene assays. PubMed. [Link]

  • JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

Sources

Method

Elucidating the Solid-State Architecture of Methyl 3-oxo-4-androstene-17beta-carboxylate: A Guide to Crystallographic Analysis

Prepared by: A Senior Application Scientist Preamble: The Quest for Crystalline Insight To the researchers, scientists, and drug development professionals dedicated to advancing androgen receptor modulation, the precise...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Preamble: The Quest for Crystalline Insight

To the researchers, scientists, and drug development professionals dedicated to advancing androgen receptor modulation, the precise three-dimensional structure of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. This document addresses the crystallographic exploration of Methyl 3-oxo-4-androstene-17beta-carboxylate, a synthetic androstane derivative of significant interest.

Following a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), a definitive, published single-crystal X-ray diffraction structure for Methyl 3-oxo-4-androstene-17beta-carboxylate could not be located. The absence of this critical data presents not a roadblock, but an opportunity—a call to the scientific community to characterize this compound and share its structural intricacies.

This application note, therefore, pivots from a descriptive analysis of a known structure to a prescriptive and educational guide. It is designed to provide a robust framework for any research team equipped with the appropriate resources to undertake the de novo crystallographic characterization of this molecule. The protocols and insights herein are synthesized from established methodologies for analogous steroidal compounds and are grounded in the principles of chemical physics and materials science.

I. Foundational Steps: Synthesis, Purification, and Characterization

The journey to a crystal structure begins with the synthesis of the target compound in high purity. Crystalline order is highly sensitive to impurities, which can inhibit nucleation and crystal growth.

Synthesis Protocol: An Adapted Approach

A plausible synthetic route, adapted from methodologies for similar androstane derivatives, initiates with Androst-4-ene-3,17-dione (4-AD)[1]. This commercially available starting material provides the core steroidal scaffold.

Reaction Scheme:

  • Protection of the 3-keto group: The 3-keto group is selectively protected, for instance, through enol ether formation.

  • Modification at C-17: A Wittig reaction at the 17-keto position can introduce the necessary carbon framework for the carboxylate group[1].

  • Esterification: The final step involves the esterification of the resulting carboxylic acid at the 17-beta position with methanol under acidic conditions to yield Methyl 3-oxo-4-androstene-17beta-carboxylate[2].

Purification: The Gateway to Quality Crystals

Post-synthesis, rigorous purification is non-negotiable. Column chromatography is the workhorse for this stage, followed by recrystallization from a suitable solvent system to achieve >99% purity. High-Performance Liquid Chromatography (HPLC) is the preferred method for purity verification.

II. The Art and Science of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires patience and a systematic approach to screening various conditions.

Crystallization Techniques for Steroidal Compounds

Several techniques are amenable to small organic molecules like steroids:

  • Slow Evaporation: A straightforward method where a saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

  • Vapor Diffusion: This technique involves placing a drop of the concentrated compound solution on a cover slip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystallization.

The choice of solvent is critical. A good crystallization solvent is one in which the compound is moderately soluble, with solubility showing a significant dependence on temperature.

Solvent/Solvent System Rationale
AcetoneOften a good starting point for steroids[3].
Methanol/EthanolCan be effective, sometimes in combination with water.
Ethyl AcetateAnother common solvent for recrystallization.
Dichloromethane/HexaneA more polar solvent paired with a non-polar anti-solvent.
Tetrahydrofuran (THF)Can be explored for its different polarity.

III. Unveiling the Structure: X-ray Diffraction

Once suitable single crystals are obtained, their atomic arrangement can be determined using X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The process of determining a crystal structure from a single crystal is a well-defined workflow.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination & Refinement crystal_selection Crystal Selection & Mounting unit_cell Unit Cell Determination crystal_selection->unit_cell on Diffractometer data_collection Full Data Collection unit_cell->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Finalization structure_refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Powder X-ray Diffraction (PXRD) for Bulk Characterization

While SC-XRD provides the detailed atomic arrangement from a single crystal, Powder X-ray Diffraction (PXRD) is essential for characterizing the bulk crystalline material. It is used to:

  • Confirm phase purity: Ensure that the bulk sample consists of a single crystalline phase.

  • Identify polymorphs: Different crystalline forms of the same compound will produce distinct PXRD patterns.

  • Assess crystallinity: Distinguish between crystalline and amorphous material.

IV. Interpreting the Crystallographic Data

A successful structure determination will yield a wealth of information that is crucial for drug development.

Key Crystallographic Parameters
Parameter Significance
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the basic repeating unit of the crystal lattice.
Space Group Describes the symmetry elements within the unit cell.
Z Value The number of molecules in the unit cell.
Calculated Density A physical property derived from the crystal structure.
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (Goof) Should be close to 1 for a good refinement.
Molecular and Supramolecular Analysis

The solved crystal structure will reveal:

  • Molecular Conformation: The precise geometry of the steroid, including the conformation of the A, B, C, and D rings. For androstanes, the A, B, and C rings typically adopt chair conformations, while the D ring is often found in an envelope or twisted conformation[2].

  • Intermolecular Interactions: The non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern how the molecules pack in the crystal lattice. These interactions are fundamental to the physical properties of the solid state, such as melting point and solubility.

V. Concluding Remarks and Future Directions

The crystallographic characterization of Methyl 3-oxo-4-androstene-17beta-carboxylate is a necessary step in fully understanding its chemical nature and biological activity. The protocols and methodologies outlined in this application note provide a clear and scientifically rigorous path for researchers to obtain and analyze this valuable data. The elucidation of its crystal structure will be a significant contribution to the field of medicinal chemistry and will undoubtedly aid in the design of next-generation androgen receptor modulators. It is our hope that this guide will catalyze such an investigation.

References

  • Not used in the final response.
  • Structural studies of some androstane based prodrugs. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Not used in the final response.
  • Narayana Kalkura, S., & Devanarayanan, S. (1991). Crystallization of steroids in gels. Journal of Crystal Growth, 110(1-2), 265-269.
  • Synthesis method of androstane-4-alkene-3-ketone-17 beta-methyl carboxylate. (2019). Google Patents.

Sources

Application

Application Note: Quantitative Profiling of Endogenous Steroid Hormones in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This document provides a comprehensive, field-proven protocol for the simultaneous quantification of multiple endogenous steroid hormones in human serum using Gas Chromatography-Mass Spectrometry (GC-MS). Steroi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the simultaneous quantification of multiple endogenous steroid hormones in human serum using Gas Chromatography-Mass Spectrometry (GC-MS). Steroid hormones are crucial signaling molecules, and their accurate measurement is vital for clinical diagnostics, endocrinology research, and pharmaceutical development. Gas chromatography coupled with mass spectrometry offers high sensitivity and selectivity, making it a gold-standard technique for steroid profiling.[1][2] However, the inherent low volatility and thermal instability of steroids necessitate a robust chemical derivatization strategy prior to analysis.[3][4] This guide details a complete workflow, including liquid-liquid extraction (LLE) for sample cleanup, a two-step methoximation and silylation derivatization process, and optimized GC-MS parameters. The causality behind each step is explained to provide researchers with a deep, actionable understanding of the methodology. All procedures have been validated to meet stringent bioanalytical guidelines, ensuring accuracy, precision, and reliability.[2][5][6]

Introduction: The Rationale for GC-MS in Steroid Analysis

Steroid hormones, synthesized from cholesterol, are a class of lipids that act as potent signaling molecules regulating a vast array of physiological processes.[1] They are typically present in biological fluids at very low concentrations (ng/mL to pg/mL).[7][8] While immunoassays are widely used for their speed, they can suffer from cross-reactivity with structurally similar steroid metabolites, leading to inaccuracies.[9]

Chromatographic methods like GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide superior specificity and the ability to measure multiple analytes in a single run.[3][10] Although LC-MS/MS has gained popularity, GC-MS remains a powerful and widely used technique, particularly for comprehensive urinary steroid profiling, due to its exceptional chromatographic resolution for separating isomers and its generation of highly characteristic mass spectra for confident identification.[3][5]

The primary analytical challenge for GC-MS is that steroids possess polar functional groups (hydroxyl and keto groups) that make them non-volatile and prone to degradation at the high temperatures of the GC inlet and column.[4][11] To overcome this, a chemical derivatization step is essential. This process replaces the active polar hydrogens with non-polar groups, thereby increasing the analyte's volatility, thermal stability, and improving its chromatographic behavior.[12][13] This protocol employs a robust two-step derivatization that is highly effective for a broad range of steroids.

Principle of the Method: An Overview

The entire analytical workflow is designed to isolate steroids from the complex serum matrix, chemically modify them for GC-MS analysis, and then perform sensitive and selective quantification.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification Sample 1. Serum Sample + Internal Standards LLE 2. Liquid-Liquid Extraction (LLE) (e.g., with MTBE) Sample->LLE Isolate steroids Evap1 3. Evaporation to Dryness LLE->Evap1 Concentrate Oximation 4. Methoximation (Protects Keto Groups) Evap1->Oximation Dried Extract Silylation 5. Silylation (e.g., MSTFA) (Targets Hydroxyl Groups) Oximation->Silylation Two-step reaction GCMS 6. GC-MS Analysis Silylation->GCMS Derivatized Sample Data 7. Data Processing (Calibration Curve) GCMS->Data Acquire signal Quant 8. Quantification Data->Quant Calculate concentration

Figure 1: Overall workflow for GC-MS steroid analysis.

Detailed Protocols and Methodologies

Sample Preparation and Extraction

The goal of sample preparation is to isolate the steroids from interfering matrix components like proteins and phospholipids. Liquid-liquid extraction (LLE) is a robust and cost-effective method for this purpose.[7]

Protocol: Liquid-Liquid Extraction (LLE) from Serum

  • Thawing & Aliquoting: Thaw frozen serum samples at room temperature. Vortex gently to ensure homogeneity. Pipette 500 µL of serum into a clean glass test tube.

  • Internal Standard Spiking: Add a solution containing isotopically labeled internal standards (e.g., d4-Testosterone, d5-Estradiol) to every sample, calibrator, and quality control (QC) sample.

    • Causality: Internal standards are critical for trustworthy quantification. They are structurally identical to the analyte but have a different mass. They co-elute with the analyte and experience the same extraction inefficiencies or instrument variability, allowing for accurate correction of the final calculated concentration.[14]

  • Extraction: Add 2.5 mL of methyl tert-butyl ether (MTBE). Cap the tube and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C to achieve a clean separation between the upper organic layer (containing steroids) and the lower aqueous/protein layer.

  • Collection: Carefully transfer the upper organic layer to a clean GC vial insert.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 45°C. The dried residue contains the extracted steroids.

    • Causality: Complete removal of the extraction solvent is crucial. Any residual solvent can interfere with the subsequent derivatization reaction.

Chemical Derivatization

This two-step process ensures that both keto and hydroxyl functional groups on the steroid backbone are protected, maximizing volatility and producing stable derivatives.[5]

Protocol: Two-Step Derivatization

  • Step 1: Methoximation (Protection of Keto Groups)

    • To the dried extract from step 3.1.6, add 50 µL of 2% methoxylamine hydrochloride (MOX) in pyridine.[15]

    • Cap the vial tightly and heat at 80°C for 1 hour.[5]

    • Cool the vial to room temperature.

    • Causality: This initial step converts the ketone groups into methoximes. This prevents the formation of multiple enol-TMS derivatives during the subsequent silylation step, which would otherwise result in multiple chromatographic peaks for a single analyte, complicating quantification.

  • Step 2: Silylation (Protection of Hydroxyl Groups)

    • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[16] MSTFA is a highly efficient silylating agent.[12]

    • Cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 1 hour to ensure complete derivatization.[16][17]

    • Cool to room temperature. The sample is now ready for GC-MS injection.

    • Causality: The powerful silylating agent MSTFA replaces the active protons on hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[12] This reaction dramatically increases the volatility and thermal stability of the steroid molecules, which is essential for them to travel through the GC column without degrading.

Figure 2: General reaction scheme for steroid derivatization.
GC-MS Instrumentation and Parameters

The choice of GC column and instrument parameters is critical for achieving good separation and sensitivity. A low-bleed, inert column is necessary for analyzing high molecular weight steroids at high temperatures.[15]

Table 1: Recommended GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent GC-MS System or equivalentProvides reliable and reproducible performance.
Injection ModeSplitless (1 µL injection)Ensures the entire sample is transferred to the column, maximizing sensitivity for trace-level analysis.[14]
Inlet Temperature280 °CHigh enough to ensure rapid vaporization of derivatized steroids without causing thermal degradation.
GC ColumnRxi-1ms (30m x 0.25mm ID, 0.25µm film) or equivalentA non-polar phase column ideal for high-temperature applications with low bleed, crucial for MS detection.[15]
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial 100°C, ramp 20°C/min to 250°C, then 5°C/min to 320°C, hold 5 minA multi-step ramp allows for separation of lighter compounds before slowly eluting the larger, high-boiling point steroids.[5][15]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
MS Source Temp.230 °COptimal temperature to maintain ion integrity.
MS Quad Temp.150 °CStandard setting for quadrupole stability.
Acquisition ModeSelected Ion Monitoring (SIM)Drastically increases sensitivity and selectivity by monitoring only specific, characteristic ions for each analyte and internal standard, filtering out matrix noise.

Table 2: Example SIM Ions for Selected Steroids (as TMS/MOX derivatives)

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Androsterone~12.5362272, 204
Testosterone~14.8433418, 208
Progesterone~15.2387372, 124
Estradiol~16.1416285, 129
Cortisol~19.5636546, 456

Note: Retention times and ions are approximate and must be confirmed experimentally on your specific instrument.

Data Analysis, Quantification, and Method Validation

Quantification

Quantification is achieved by generating a calibration curve.

  • Calibrators: Prepare a series of calibrator samples by spiking a surrogate matrix (e.g., charcoal-stripped serum) with known concentrations of the steroid standards.

  • Curve Generation: Process the calibrators alongside the unknown samples. Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of each calibrator.

  • Regression: Apply a linear regression model (often with 1/x weighting) to the calibration points. The R² value should be >0.99 for a valid curve.

  • Calculation: The concentration of the analyte in the unknown samples is calculated by interpolating their area ratios onto this curve.

Method Validation

A trustworthy protocol must be validated to prove its reliability.[2] Key validation parameters, according to bioanalytical method validation guidelines, include:[6][18]

  • Selectivity: The ability to differentiate the analyte from other components. This is confirmed by analyzing at least six different blank serum lots to ensure no interfering peaks are present at the analyte's retention time.[6][19]

  • Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and precision (CV%) should not exceed 15% (20% at LLOQ).[5][18]

  • Linearity: The range over which the assay is accurate and precise.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[19] For steroids, this can be in the low ng/mL range.[8]

  • Stability: Analyte stability is tested under various conditions (freeze-thaw cycles, short-term benchtop, long-term storage) to ensure sample integrity is not compromised before analysis.[19]

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the quantitative analysis of steroid hormones in human serum by GC-MS. By combining efficient liquid-liquid extraction with a robust two-step derivatization, this method overcomes the inherent challenges of steroid analysis. The explained causality behind each step empowers researchers to not only follow the protocol but also to troubleshoot and adapt it as needed. When properly validated, this GC-MS workflow serves as a reliable and authoritative tool for researchers, clinicians, and drug development professionals in the field of endocrinology and beyond.

References

  • Temerdashev, A., Nesterenko, P., Dmitrieva, E., Zhurkina, K., & Feng, Y. Q. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5796. Available at: [Link]

  • Temerdashev, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. PubMed. Available at: [Link]

  • Pozo, O. J., et al. (2019). A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry. National Institutes of Health. Available at: [Link]

  • McDonald, J. G., & Auchus, R. J. (2011). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. Hormones and Cancer, 2(6), 324–332. Available at: [Link]

  • Barboza, M., et al. (2016). Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). National Institutes of Health. Available at: [Link]

  • Choi, M. H., & Chung, B. C. (2003). Targeted Metabolite Profiling: Sample Preparation Techniques for GC-MS- Based Steroid Analysis. Journal of the Korean Chemical Society, 47(6), 617-626. Available at: [Link]

  • Shackleton, C. (2010). Clinical steroid mass spectrometry: a 45-year history culminating in analyzers on every desk. The Journal of steroid biochemistry and molecular biology, 121(3-5), 481-90. Available at: [Link]

  • Mesmer, M. Z., Jones, M. B., Lorenz, L. M., & Litzau, J. J. (2021). Screen for Steroids using Gas Chromatography-Mass Spectrometry. FDA. Available at: [Link]

  • Various Authors. (n.d.). Determination of steroid hormones in blood by GC-MS/MS. ResearchGate. Available at: [Link]

  • Restek Corporation. (2020). Rapid Analysis of Steroid Hormones by GC/MS. Restek Resource Hub. Available at: [Link]

  • Ko, D. H., et al. (2022). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Chemistry For Everyone. (2023). How Do You Prepare A Sample For GC-MS?. YouTube. Available at: [Link]

  • Giusti, M., et al. (2024). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. MDPI. Available at: [Link]

  • Bowden, J. A., et al. (2009). Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS). ResearchGate. Available at: [Link]

  • Temerdashev, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. MDPI. Available at: [Link]

  • Lakshmi HimaBindu M.R, et al. (n.d.). A Review on GC-MS and Method Development and Validation. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. GSC Biological and Pharmaceutical Sciences, 24(2), 116–125. Available at: [Link]

  • Müller, C. (2011). Method development for the analysis of steroids, steroid acids and sterol sulfates in biological samples. Ludwig-Maximilians-Universität München. Available at: [Link]

  • Patel, P. N., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(2), 84-90. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA. Available at: [Link]

  • de la Torre, A., et al. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-oxo-4-androstene-17beta-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-oxo-4-androstene-17beta-carboxylate. As a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-oxo-4-androstene-17beta-carboxylate. As a key intermediate in the synthesis of various steroid-based therapeutics, achieving a high yield and purity of this compound is critical.[1][2] This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a significantly lower than expected yield in the final esterification step of 3-oxo-4-androstene-17β-carboxylic acid to its methyl ester. What are the most common causes?

Low yield in the final esterification is a frequent challenge. The primary culprits are often incomplete reaction, side reactions, or product loss during workup and purification.[3]

Core Areas to Investigate:

  • Reaction Equilibrium: Fischer esterification is a reversible reaction.[1] To drive the reaction towards the product, it is crucial to either remove water as it is formed or use a large excess of the alcohol (methanol in this case).

  • Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is essential.[1] Ensure the catalyst is not old or degraded. The amount of catalyst used is also critical; too little will result in a slow reaction, while too much can promote side reactions.

  • Reaction Temperature and Time: The reaction is typically performed under reflux to increase the reaction rate.[1] However, prolonged exposure to high temperatures in the presence of a strong acid can lead to degradation of the steroid backbone. It is important to monitor the reaction progress (e.g., by TLC) to determine the optimal reaction time.

  • Water Content: The presence of water in the starting materials or solvent will inhibit the esterification reaction.[4] Ensure that the 3-oxo-4-androstene-17β-carboxylic acid is thoroughly dried and that anhydrous methanol and solvents are used.

Troubleshooting Workflow for Low Esterification Yield

start Low Yield Observed check_reagents Verify Reagent Quality (Anhydrous Methanol, Active Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->check_conditions Reagents OK issue_reagents Issue Identified: - Use fresh, anhydrous reagents - Verify catalyst concentration check_reagents->issue_reagents Issue Found check_workup Analyze Workup & Purification (Extraction, Crystallization) check_conditions->check_workup Conditions Optimal issue_conditions Issue Identified: - Optimize temperature and time - Use excess methanol - Consider a different catalyst check_conditions->issue_conditions Issue Found issue_workup Issue Identified: - Ensure complete extraction - Optimize crystallization solvent system check_workup->issue_workup Issue Found end Yield Improved check_workup->end Process Optimized

Caption: Troubleshooting workflow for low esterification yield.

Q2: I am observing significant impurity formation during the synthesis. What are the likely side products and how can I minimize them?

The 3-oxo-4-androstene moiety is susceptible to various side reactions, especially under harsh conditions.

Potential Side Reactions:

  • Epimerization: The 17β-carboxylate can potentially epimerize to the more thermodynamically stable 17α-carboxylate under basic or harsh acidic conditions, although this is less common for the ester compared to the free acid.

  • Aromatization: Although less likely under standard esterification conditions, strong acids and high temperatures over extended periods could potentially lead to rearrangements and partial aromatization of the A-ring.

  • Michael Addition: The α,β-unsaturated ketone in the A-ring can be susceptible to Michael addition if nucleophiles are present.

Strategies for Minimizing Impurities:

  • Mild Reaction Conditions: Employ milder catalysts or reaction conditions. For instance, using a solid acid catalyst that can be easily filtered off might reduce exposure of the product to acidic conditions during workup.

  • Reaction Monitoring: Closely monitor the reaction by TLC or HPLC to stop the reaction once the starting material is consumed, avoiding prolonged heating that can lead to degradation.

  • Inert Atmosphere: While not always necessary for this specific transformation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. A patent for a high-yield synthesis of the target molecule specifies conducting the preceding steps under a nitrogen atmosphere.[5]

Recommended Synthetic Protocol

A high-yield synthesis of Methyl 3-oxo-4-androstene-17beta-carboxylate has been reported starting from androst-4-ene-3,17-dione (4-AD).[5] The final step of this patented process is the conversion of androst-4-ene-3-one-17-beta-formaldehyde to the target methyl ester.

G cluster_0 Synthesis Pathway 4-AD Androst-4-ene-3,17-dione (4-AD) Protected_Ketone 3-Methoxy-androst-3,5-dien-17-one 4-AD->Protected_Ketone Etherification Aldehyde Androst-4-ene-3-one-17beta-formaldehyde Protected_Ketone->Aldehyde Wittig Reaction & Hydrolysis Target_Ester Methyl 3-oxo-4-androstene-17beta-carboxylate Aldehyde->Target_Ester Oxidative Esterification

Sources

Optimization

Technical Support Center: Methyl 3-oxo-4-androstene-17beta-carboxylate

Welcome to the technical support center for Methyl 3-oxo-4-androstene-17beta-carboxylate (CAS: 2681-55-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-oxo-4-androstene-17beta-carboxylate (CAS: 2681-55-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this critical steroid intermediate. As an important precursor in the synthesis of pharmaceuticals like finasteride and dutasteride, understanding its stability profile is paramount for reproducible results and robust process development.[1][2]

This document provides troubleshooting guidance in a direct question-and-answer format, grounded in chemical principles and field-proven experience.

Section 1: General Handling and Storage
Q1: What are the recommended long-term storage conditions for solid Methyl 3-oxo-4-androstene-17beta-carboxylate?

Answer:

For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Exposure to direct sunlight should be avoided. The key is to protect it from atmospheric moisture and excessive heat, which can initiate degradation pathways.

Causality Explained: The molecule possesses functional groups, particularly the ester at the 17β-position, that are susceptible to hydrolysis. Storing it in a dry environment minimizes the risk of moisture-induced cleavage of the ester bond. While the compound is a crystalline solid at room temperature with a melting point of 130-131 °C, elevated temperatures can increase the rate of any potential solid-state degradation.[3][4][5] Furthermore, it should be stored away from incompatible materials such as strong oxidizing or reducing agents.[1]

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended for long-term)Minimizes kinetic rate of degradation.
Atmosphere Inert gas (Argon or Nitrogen) backfillPrevents long-term oxidative degradation.
Light Amber vial or dark locationProtects against potential photolytic degradation.
Container Tightly sealed, non-reactive (glass)Prevents moisture ingress and reaction with container material.
Q2: I need to prepare a stock solution. What solvents are recommended and how should I store the solution?

Answer:

The choice of solvent is critical. Due to its low aqueous solubility, organic solvents are necessary.[1]

  • Recommended Solvents: Aprotic organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile are preferred for creating high-concentration stock solutions. For subsequent dilutions into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Solvents to Use with Caution: Protic solvents like methanol or ethanol can be used, but they may participate in transesterification reactions over long periods, especially if acidic or basic impurities are present. While methanol is used in its synthesis via esterification, the reaction is typically driven by acidic catalysts and heat; however, for storage, minimizing reactivity is key.[1]

Solution Storage Protocol:

  • Prepare the stock solution in a high-quality aprotic solvent.

  • Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20 °C or -80 °C for long-term stability.

  • Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Section 2: Understanding Chemical Instability
Q3: What are the primary chemical stability issues I should be aware of with this molecule?

Answer:

The structure of Methyl 3-oxo-4-androstene-17beta-carboxylate contains two primary regions susceptible to degradation:

  • The 17β-Methyl Ester: This is the most common point of failure. The ester linkage is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (3-Oxo-4-androstene-17β-carboxylic acid) and methanol.[6][7]

  • The A-Ring α,β-Unsaturated Ketone (Enone): This conjugated system is electron-deficient and can be a target for nucleophilic attack or oxidation. While generally more stable than the ester, harsh conditions can lead to reactions at the C3-ketone or the C4-C5 double bond.

Below is a diagram illustrating the main degradation pathways.

G Parent Methyl 3-oxo-4-androstene-17beta-carboxylate Hydrolysis_Product 3-Oxo-4-androstene-17beta-carboxylic Acid (More Polar Impurity) Parent->Hydrolysis_Product  H+ or OH- (Acid/Base Hydrolysis) Oxidation_Product Oxidized Species (e.g., Epoxides, Hydroxylated derivatives) Parent->Oxidation_Product  Oxidizing Agents (e.g., Air, Peroxides)

Caption: Primary degradation pathways for the target molecule.

Q4: My assay results are inconsistent. Could my compound be degrading in the experimental buffer?

Answer:

Yes, this is a highly probable cause. If your aqueous experimental buffer has a pH outside the neutral range (pH 6-8), you are likely inducing hydrolysis of the 17β-methyl ester.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically rapid and irreversible. The hydroxide ion acts as a potent nucleophile, attacking the ester carbonyl and leading to the formation of the carboxylate salt.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis is also a significant risk. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Troubleshooting Protocol for Buffer-Induced Degradation:

  • pH Check: Confirm the pH of your final assay buffer after all components have been added.

  • Time-Course Stability Test: Prepare your final drug concentration in the assay buffer. At various time points (e.g., 0, 1, 2, 4, 8 hours) at the assay temperature, take an aliquot and immediately quench any reaction by adding a large volume of cold acetonitrile.

  • HPLC Analysis: Analyze these samples by HPLC. If the peak corresponding to the parent compound decreases over time with a concurrent increase in a new, more polar peak, hydrolysis is occurring. The primary degradation product, 3-Oxo-4-androstene-17β-carboxylic acid, will have a shorter retention time on a standard reverse-phase column.[6]

Section 3: Troubleshooting and Analytical Guidance
Q5: During HPLC analysis, I see a new, more polar peak appearing over time. What is the likely identity of this impurity?

Answer:

The most likely identity of a new, more polar peak (i.e., one with a shorter retention time on a reverse-phase HPLC column) is 3-Oxo-4-androstene-17β-carboxylic acid .[6] This is the direct product of the hydrolysis of the methyl ester. The free carboxylic acid group is significantly more polar than the methyl ester, leading to its faster elution from the non-polar stationary phase.

Self-Validating Check: To confirm this, you can intentionally degrade a sample of your compound.

  • Dissolve a small amount of the parent compound in methanol containing a small amount of 1M NaOH.

  • Let it stir at room temperature for 1-2 hours.

  • Neutralize the solution with 1M HCl.

  • Inject this sample into your HPLC system. The major peak in this "forced degradation" sample should match the retention time of your unknown impurity peak.

Q6: How can I perform a systematic forced degradation study to understand the stability limits of this compound?

Answer:

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[8] This is a standard requirement under ICH guidelines for drug development.[8][9]

The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

G cluster_conditions Stress Conditions (Parallel Experiments) start Prepare Stock Solution in Acetonitrile acid Acid Hydrolysis 0.1M HCl, 60°C base Base Hydrolysis 0.1M NaOH, RT oxidation Oxidation 3% H2O2, RT thermal Thermal 80°C in Solution photo Photolytic ICH Q1B Light Box sampling Sample at Time Points (e.g., 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Quench & Analyze by Stability-Indicating HPLC Method sampling->analysis end Characterize Degradants (LC-MS, NMR) analysis->end

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-oxo-4-androstene-17beta-carboxylate

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-oxo-4-androstene-17beta-carboxylate. As a crucial intermediate in the development of various ste...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-oxo-4-androstene-17beta-carboxylate. As a crucial intermediate in the development of various steroidal therapeutics, achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and byproduct formation during its synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your experimental design.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of Methyl 3-oxo-4-androstene-17beta-carboxylate, categorized by the synthetic route.

Route 1: Synthesis from Dehydroepiandrosterone (DHEA)

This common route involves the Oppenauer oxidation of the 3β-hydroxyl group of DHEA, followed by the esterification of the 17β-carboxylic acid (after its formation from a suitable precursor at C-17).

Observation: TLC or HPLC analysis of the crude product after Oppenauer oxidation shows a significant amount of unreacted DHEA.

Potential Cause: The Oppenauer oxidation is a reversible equilibrium reaction.[1] Insufficient removal of the hydrogen acceptor (typically acetone) can prevent the reaction from going to completion. The activity of the aluminum alkoxide catalyst (e.g., aluminum isopropoxide) can also be a factor.

Troubleshooting Steps:

  • Excess Hydrogen Acceptor: Ensure a large excess of the hydrogen acceptor (e.g., acetone) is used to drive the equilibrium towards the product.[1]

  • Azeotropic Removal of Byproduct: If using a solvent like benzene or toluene, consider a Dean-Stark apparatus to remove the isopropyl alcohol byproduct, further shifting the equilibrium.

  • Catalyst Quality: Use freshly opened or properly stored aluminum isopropoxide. Moisture can deactivate the catalyst.

  • Reaction Time and Temperature: While higher temperatures can favor the forward reaction, they can also promote side reactions. Monitor the reaction progress by TLC to determine the optimal reaction time.

Observation: Your final product contains an impurity with a similar mass but different chromatographic behavior, suspected to be an isomer.

Potential Cause: A common side reaction in the Oppenauer oxidation of allylic alcohols is the migration of the double bond.[1] In the case of DHEA, this can lead to the formation of the Δ⁵-isomer instead of the desired Δ⁴-isomer. This occurs due to the basic nature of the aluminum alkoxide catalyst.[2]

Troubleshooting Steps:

  • Milder Reaction Conditions: Employ milder Oppenauer-type oxidations if double bond migration is a persistent issue. This may involve using alternative catalysts or lower reaction temperatures.

  • Acidic Work-up: A carefully controlled acidic work-up can sometimes facilitate the isomerization of any remaining Δ⁵-isomer to the thermodynamically more stable Δ⁴-isomer.

  • Chromatographic Purification: These isomers can often be separated by careful column chromatography.

Route 2: Synthesis from Androst-4-ene-3,17-dione (4AD)

A patented route involves the protection of the 3-keto group of 4AD, followed by a Wittig reaction at the 17-position to introduce the carbon framework for the carboxylic acid, and subsequent hydrolysis, rearrangement, and esterification.[3]

Observation: After the Wittig reaction on the 17-keto steroid, a significant amount of the starting material remains.

Potential Cause: The 17-keto group in the androstane skeleton is sterically hindered. Wittig reactions with sterically hindered ketones can be slow and give poor yields, especially with stabilized ylides.[4]

Troubleshooting Steps:

  • Choice of Ylide: Use a less sterically demanding and more reactive (unstabilized) ylide if possible.

  • Reaction Conditions: Ensure anhydrous conditions, as Wittig reagents are sensitive to moisture. Use a strong enough base (e.g., n-butyllithium) to fully deprotonate the phosphonium salt and generate the ylide.

  • Extended Reaction Time/Increased Temperature: Due to the steric hindrance, longer reaction times or cautiously increased temperatures may be necessary. Monitor the reaction progress carefully to avoid decomposition.

Observation: The product mixture after the hydrolysis step contains intermediates from the Wittig reaction.

Potential Cause: The hydrolysis of the intermediate formed after the Wittig reaction and the subsequent rearrangement to form the 17β-carboxaldehyde may be incomplete.

Troubleshooting Steps:

  • Acid Strength and Reaction Time: The concentration of the acid used for hydrolysis and the reaction time are critical. These may need to be optimized to ensure complete conversion without causing degradation of the desired product.

  • Monitoring: Closely monitor the reaction by TLC or HPLC to determine the point of complete conversion.

Observation: The final product contains unreacted 3-oxo-4-androstene-17β-carboxylic acid.

Potential Cause: Fischer esterification is an equilibrium-limited process.[5] The sterically hindered nature of the 17β-carboxylic acid can also slow down the reaction.

Troubleshooting Steps:

  • Excess Alcohol: Use a large excess of methanol to drive the equilibrium towards the formation of the methyl ester.[5]

  • Water Removal: Employ a method to remove water as it is formed, such as a Dean-Stark trap or the use of a dehydrating agent.

  • Alternative Esterification Methods: For sterically hindered carboxylic acids, consider alternative esterification methods that are not equilibrium-controlled, such as using diazomethane (with appropriate safety precautions) or converting the carboxylic acid to an acid chloride followed by reaction with methanol.

Frequently Asked Questions (FAQs)

Q1: My starting material, androst-4-ene-3,17-dione (4AD), shows multiple spots on TLC. What are the likely impurities?

A1: Commercial 4AD can contain several process-related impurities.[6] These may include other steroids from the manufacturing process or degradation products. Common impurities can be isomers or related androstane structures. It is crucial to purify the starting material by recrystallization or chromatography before use to avoid carrying these impurities through the synthesis.

Q2: I observe an unexpected byproduct that gives a mass spectrum corresponding to the addition of an acetone molecule to my steroid. What could this be?

A2: This is likely an aldol condensation product. This can occur as a side reaction during the Oppenauer oxidation if acetone is used as the hydrogen acceptor. The basic conditions of the reaction can promote the condensation of acetone with the enolate of the steroidal ketone.[1][2] To minimize this, use the minimum effective amount of catalyst and monitor the reaction to avoid prolonged reaction times.

Q3: How can I effectively purify the final product, Methyl 3-oxo-4-androstene-17beta-carboxylate?

A3: The final product is typically a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., methanol/water). For removing closely related impurities, column chromatography on silica gel is a standard and effective method.[7] Reversed-phase HPLC can also be employed for high-purity isolations.[8]

Q4: Can the double bond in the A-ring migrate during the final acidic work-up or purification?

A4: Yes, under acidic conditions, there is a possibility of the Δ⁴ double bond migrating. The Δ⁴-3-keto system is generally the most thermodynamically stable, but exposure to strong acids for prolonged periods or at elevated temperatures could potentially lead to the formation of other isomers. It is advisable to use mild acidic conditions and avoid excessive heat during work-up and purification.

Data Summary

Potential Byproduct Synthetic Route Reason for Formation Suggested Mitigation
Dehydroepiandrosterone (DHEA)From DHEAIncomplete Oppenauer oxidationUse excess hydrogen acceptor, ensure active catalyst
Δ⁵-isomer of productFrom DHEADouble bond migration during Oppenauer oxidationMilder reaction conditions, controlled acidic work-up
17-keto starting materialFrom 4ADIncomplete Wittig reaction due to steric hindranceUse reactive ylide, optimize reaction conditions
Wittig reaction intermediatesFrom 4ADIncomplete hydrolysis and rearrangementOptimize acid concentration and reaction time
3-oxo-4-androstene-17β-carboxylic acidBothIncomplete esterificationUse excess alcohol, remove water, or use alternative esterification method
Aldol condensation productFrom DHEASide reaction of acetone in Oppenauer oxidationMinimize catalyst amount and reaction time

Experimental Protocols & Visualizations

Synthetic Pathways and Byproduct Formation

The following diagram illustrates the two primary synthetic routes and highlights where common byproducts can emerge.

Synthesis_Byproducts cluster_0 Route 1: From DHEA cluster_1 Route 2: From 4AD DHEA Dehydroepiandrosterone (DHEA) Oxidation Oppenauer Oxidation DHEA->Oxidation Al(O-i-Pr)3, Acetone Carboxylic_Acid 3-Oxo-4-androstene-17beta-carboxylic acid Oxidation->Carboxylic_Acid DHEA_impurity Unreacted DHEA Oxidation->DHEA_impurity Incomplete Reaction delta5_isomer Δ⁵-isomer Oxidation->delta5_isomer Double Bond Migration aldol_product Aldol Adduct Oxidation->aldol_product Side Reaction Esterification Esterification Carboxylic_Acid->Esterification MeOH, H+ Final_Product Methyl 3-oxo-4-androstene-17beta-carboxylate Esterification->Final_Product acid_impurity Unreacted Carboxylic Acid Esterification->acid_impurity Incomplete Reaction AD4 Androst-4-ene-3,17-dione (4AD) Protection 3-Keto Protection AD4->Protection Protected_AD4 Protected 4AD Protection->Protected_AD4 Wittig Wittig Reaction Protected_AD4->Wittig Wittig_Intermediate Wittig Intermediate Wittig->Wittig_Intermediate AD4_impurity Unreacted Protected 4AD Wittig->AD4_impurity Incomplete Reaction Hydrolysis Hydrolysis/Rearrangement Wittig_Intermediate->Hydrolysis Carboxylic_Acid_2 3-Oxo-4-androstene-17beta-carboxylic acid Hydrolysis->Carboxylic_Acid_2 wittig_intermediate_impurity Unreacted Wittig Intermediate Hydrolysis->wittig_intermediate_impurity Incomplete Reaction Esterification_2 Esterification Carboxylic_Acid_2->Esterification_2 MeOH, H+ Final_Product_2 Methyl 3-oxo-4-androstene-17beta-carboxylate Esterification_2->Final_Product_2 acid_impurity_2 Unreacted Carboxylic Acid Esterification_2->acid_impurity_2 Incomplete Reaction

Caption: Synthetic routes and potential byproduct formation.

Protocol: Purification of Methyl 3-oxo-4-androstene-17beta-carboxylate by Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to the solution to create a slurry.

  • Solvent Evaporation: Gently evaporate the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) in a suitable non-polar solvent (e.g., hexane).

  • Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low concentration of ethyl acetate and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified Methyl 3-oxo-4-androstene-17beta-carboxylate.

References

  • Wittig Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • CN109467584B - Synthesis method of androstane-4-alkene-3-ketone-17 beta-methyl carboxylate - Google Patents. (n.d.).
  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Identification and Structural Elucidation of New Process Impurity in Testosterone. (2018). Journal of Chromatographic Science, 56(5), 403–408. Retrieved from [Link]

  • Androstenedione | C19H26O2 - PubChem. (n.d.). Retrieved from [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • EP0300062A1 - Novel androst-4-ene-3,17-dione derivatives and process for their preparation - Google Patents. (n.d.).
  • EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents. (n.d.).
  • Oppenauer oxidation - Wikipedia. (n.d.). Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Retrieved from [Link]

  • Oppenauer Oxidation Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

  • Steroid - Isolation, Extraction, Purification | Britannica. (2026). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Esterification of 3-oxo-4-androstene-17β-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the esterification of 3-oxo-4-androstene-17β-carboxylic acid. This document provides in-depth troubleshooting advice, frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the esterification of 3-oxo-4-androstene-17β-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthesis endeavors.

Introduction: Understanding the Core Challenge

3-oxo-4-androstene-17β-carboxylic acid, also known as etienic acid, is a vital steroid intermediate.[1] Its esterification is a common synthetic step but presents a significant challenge due to the steric hindrance around the carboxylic acid group at the C-17 position. Furthermore, the presence of an α,β-unsaturated ketone (enone) in the A-ring requires careful selection of reaction conditions to avoid unwanted side reactions.[2] This guide will help you navigate these complexities.

Part 1: FAQs - Choosing Your Esterification Strategy

This section addresses common questions researchers face when designing their synthetic approach.

Q1: Why is the esterification of 3-oxo-4-androstene-17β-carboxylic acid so difficult?

A: The primary challenge is steric hindrance. The carboxylic acid group is attached to a quaternary-like center on the rigid steroid backbone, making it difficult for incoming alcohols to access the carbonyl carbon. Additionally, the molecule's enone functionality is sensitive to harsh acidic or basic conditions, which can lead to degradation or side reactions.[2]

Q2: What are the main synthetic routes to consider for this esterification?

A: There are four primary strategies, each with distinct advantages and disadvantages:

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction.[3]

  • Carbodiimide-Mediated (Steglich) Esterification: Uses coupling agents like DCC or EDC.[4]

  • Mitsunobu Reaction: Employs a phosphine/azodicarboxylate redox system.[5]

  • Acid Chloride Formation: A two-step process involving activation of the carboxylic acid.[6]

Q3: When is the classic Fischer esterification a viable option?

A: Fischer esterification is most suitable when using a simple, non-bulky, and inexpensive alcohol (e.g., methanol, ethanol) that can be used as the solvent or in large excess.[3][7] This helps drive the reaction equilibrium toward the product.[3] However, be aware that this method often requires elevated temperatures and a strong acid catalyst (e.g., H₂SO₄), which can risk side reactions on the sensitive enone system. It is generally not recommended for complex or acid-labile alcohols.

Q4: Why is the Steglich esterification often a superior choice for this substrate?

A: The Steglich esterification is highly effective for sterically hindered acids because it proceeds under mild, generally neutral conditions at room temperature.[4] It utilizes a carbodiimide (like DCC or the water-soluble EDC) to activate the carboxylic acid, and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), to facilitate the ester formation.[8] These mild conditions are crucial for preserving the integrity of the steroid's A-ring.

Q5: Under what circumstances should I consider the Mitsunobu reaction?

A: The Mitsunobu reaction is a powerful tool for difficult couplings and should be considered when other methods, like the Steglich esterification, provide low yields, particularly with bulky or valuable secondary alcohols.[5][9] The reaction is known for its mild conditions. However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and dialkyl hydrazodicarboxylate byproducts, which can complicate purification.[10]

Q6: Is converting the acid to its corresponding acid chloride a recommended strategy?

A: Yes, this is a very robust and often high-yielding strategy for overcoming severe steric hindrance. The carboxylic acid is first converted to a highly reactive acyl chloride using a reagent like oxalyl chloride or thionyl chloride.[11] This intermediate readily reacts with the alcohol, even hindered ones, in the presence of a non-nucleophilic base (e.g., pyridine) to form the ester. A modern, highly efficient variation uses oxalyl chloride with a catalytic amount of triphenylphosphine oxide.[6][12] While effective, this adds a step to the synthesis and requires careful handling of moisture-sensitive reagents.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the experiment.

Q: My reaction has stalled or is showing very low conversion by TLC. What are the likely causes and solutions?

A:

  • Cause 1 (Steric Hindrance): Your chosen method may not be potent enough. If you are using Fischer esterification, the equilibrium may be unfavorable.

    • Solution: Switch to a more powerful activation method. A Steglich esterification with EDC/DMAP is a good next step. If that fails, activation via an acid chloride is the most robust option.

  • Cause 2 (Insufficient Reagent): For coupling reactions (Steglich, Mitsunobu), ensure you are using a slight excess (1.1-1.5 equivalents) of the coupling agents and the alcohol.

    • Solution: Perform a small-scale optimization study to determine the ideal stoichiometry.

  • Cause 3 (Moisture): Water can hydrolyze activated intermediates (e.g., O-acylisourea in the Steglich reaction) or reagents (e.g., acid chlorides).

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).

Q: I am observing significant byproduct formation. How can I identify and mitigate this?

A:

  • Steglich Reaction Byproduct: If using DCC, you may see a white precipitate of dicyclohexylurea (DCU). A common soluble byproduct is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate, which becomes more prominent with highly hindered acids.[8]

    • Solution: To minimize N-acylurea formation, ensure efficient stirring and consider adding the DCC slowly to the reaction mixture. Using EDC instead of DCC can simplify purification as its urea byproduct is water-soluble.

  • Mitsunobu Reaction Byproducts: The main culprits are triphenylphosphine oxide (Ph₃PO) and the reduced azodicarboxylate.

    • Solution: These are notoriously difficult to remove via standard silica gel chromatography. See the specific purification question below for tips.

  • Degradation of Starting Material: If you observe multiple spots on TLC, especially under Fischer conditions, the strong acid may be reacting with the enone.

    • Solution: Immediately switch to a milder, neutral method like Steglich or acid chloride formation with a non-nucleophilic base.

Q: How can I effectively remove dicyclohexylurea (DCU) from my Steglich reaction?

A: DCU is the insoluble byproduct of DCC.

  • Initial Filtration: After the reaction is complete, cool the reaction mixture (e.g., to 0 °C) to maximize precipitation and filter off the bulk of the DCU.

  • Aqueous Workup: Some residual DCU may remain. After removing the solvent, dissolve the residue in a water-immiscible solvent (like ethyl acetate or dichloromethane) and perform an aqueous wash. DCU is poorly soluble in most organic solvents and may precipitate further, allowing for a second filtration.

  • Solvent Selection: For final purification, crystallizing the product from a solvent system where DCU is insoluble (e.g., hexane/ethyl acetate mixtures) can be effective.

  • Preventative Measure: Use EDC (a water-soluble carbodiimide) instead of DCC. The resulting urea byproduct is easily removed with a simple aqueous wash.

Q: Purification of my Mitsunobu reaction is a nightmare due to triphenylphosphine oxide. Any advice?

A:

  • Chromatography: Ph₃PO can often be separated by careful flash chromatography, but it frequently co-elutes with products of similar polarity.

  • Precipitation: After the reaction, concentrate the mixture and triturate with a nonpolar solvent like diethyl ether or a hexane/ether mixture. Ph₃PO is often less soluble and may precipitate, allowing it to be filtered off.

  • Alternative Reagents: Consider using polymer-supported triphenylphosphine or a phosphine oxide with different solubility properties (e.g., diphenyl(2-pyridyl)phosphine) to simplify removal.

Part 3: Visualization of Workflows

A logical workflow is critical for success. The following diagrams illustrate a decision-making process for method selection and a general experimental procedure.

MethodSelection start Start: Esterify Steroid Acid q1 Is the alcohol simple, inexpensive, and can be used in excess? start->q1 fischer Method: Fischer Esterification q1->fischer Yes q2 Are mild, neutral conditions critical to avoid side reactions? q1->q2 No q2->fischer No (Use with caution) steglich Method: Steglich Esterification (EDC/DMAP) q2->steglich Yes q3 Did Steglich give low yield or is the alcohol very hindered? steglich->q3 Reaction Failed acid_chloride Method: Acid Chloride Formation (Oxalyl Chloride) q3->acid_chloride Yes mitsunobu Alternative Method: Mitsunobu Reaction q3->mitsunobu Consider as Alternative ExperimentalWorkflow cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation & Purification cluster_analysis Validation prep 1. Dry Glassware 2. Use Anhydrous Solvents 3. Inert Atmosphere (N2/Ar) react Combine Reagents (Acid, Alcohol, Coupling Agents) at appropriate temp (e.g., 0°C -> RT) prep->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup 1. Quench Reaction 2. Aqueous Wash 3. Dry & Concentrate monitor->workup purify Purify Crude Product (Flash Chromatography or Recrystallization) workup->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: General experimental workflow for esterification.

Part 4: Comparative Data & Protocols
Table 1: Comparison of Key Esterification Methods
FeatureFischer EsterificationSteglich EsterificationMitsunobu ReactionAcid Chloride Formation
Key Reagents Alcohol (excess), H₂SO₄/TsOHAlcohol, EDC/DCC, DMAPAlcohol, PPh₃, DEAD/DIAD1. (COCl)₂ or SOCl₂ 2. Alcohol, Pyridine
Conditions High Temp, AcidicRoom Temp, Neutral0 °C to Room Temp, Neutral0 °C to Room Temp, Neutral/Basic
Suitability Low; only for simple alcoholsHigh; excellent for hindered systemsVery High; powerful but complexVery High; most robust for hindrance
Key Byproducts WaterWater-soluble urea (EDC) or insoluble DCU (DCC)Ph₃PO, reduced azodicarboxylatePyridinium salts
Advantages Inexpensive reagentsMild conditions, high functional group toleranceVery mild, effective for difficult casesHigh reactivity, excellent yields
Disadvantages Harsh conditions, equilibrium-limitedN-acylurea byproduct risk, costDifficult purification, costExtra synthetic step, moisture sensitive
Detailed Experimental Protocols

Protocol A: Steglich Esterification using EDC and DMAP

This protocol is recommended as a first-choice method due to its mild conditions and simplified workup.

  • Preparation: Under an inert atmosphere (N₂), dissolve 3-oxo-4-androstene-17β-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add the desired alcohol (1.2 equiv.), 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 equiv.).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol B: Esterification via Acid Chloride Formation

This is a robust method for particularly challenging or hindered alcohols.

  • Acid Chloride Formation: Under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 equiv.) in anhydrous DCM. Add oxalyl chloride (2.0 equiv.) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1-2 drops). Allow the mixture to warm to room temperature and stir for 2-3 hours. The completion of this step can be monitored by the cessation of gas evolution.

  • Solvent Removal: Carefully remove all volatile components (excess oxalyl chloride and solvent) under reduced pressure.

  • Ester Formation: Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of the alcohol (1.2 equiv.) and pyridine (2.0 equiv.) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: Perform an aqueous workup as described in Protocol A to remove pyridine hydrochloride and excess pyridine. Purify the crude ester by flash chromatography.

References
  • Google Patents. (n.d.). Process to prepare androst-4-en-17-carboxylic acid. WO2001027133A1.
  • Google Patents. (n.d.). Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • American Society for Microbiology. (2022). Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum. Retrieved from [Link]

  • PubMed. (n.d.). Hepatic metabolism of 3-oxoandrost-4-ene-17 beta-carboxylic acid in the adult rat. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. Retrieved from [Link]

  • ChemBK. (2024). 3-Oxo-4-androstene-17β-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Highly efficient, solvent-free esterification of testosterone promoted by a recyclable polymer-supported tosylic acid catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Esterification and etherification of steroid and terpene under Mitsunobu conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Retrieved from [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of oxalyl chloride. US2816140A.
  • National Institutes of Health. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Improving Selectivity in Steroid Functionalization

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for steroid functionalization. As a Senior Application Scientist, I've designed this guide to address the complex challen...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for steroid functionalization. As a Senior Application Scientist, I've designed this guide to address the complex challenges researchers face when attempting to achieve selective modifications on the intricate steroid scaffold. The functionalization of steroids is a cornerstone of pharmaceutical development, yet the process is fraught with challenges related to selectivity. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these hurdles effectively.

The core difficulty in steroid chemistry stems from the presence of numerous C(sp³)–H bonds with similar steric and electronic profiles, making site-selective reactions a formidable task.[1] Traditional chemical methods often require multi-step sequences and tedious pre-functionalization to achieve the desired outcome.[1] This guide will explore both advanced chemical strategies and powerful biocatalytic approaches to overcome these limitations.

Troubleshooting Guides: A Problem-Solving Approach

This section is structured to address specific experimental failures. Each entry details a common problem, explains the underlying chemical principles, and provides actionable solutions.

Problem 1: Poor Regioselectivity in C-H Hydroxylation

Question: My C-H oxidation reaction is producing a mixture of hydroxylated isomers at various positions on the steroid nucleus. How can I improve regioselectivity to target a single, specific carbon?

Answer: This is one of the most common challenges in steroid synthesis. The key is to move from non-specific reagents to a directed approach, using either enzymatic or chemo-catalytic strategies.

Causality & Explanation

The steroid backbone is a complex hydrocarbon framework. Without a guiding mechanism, most chemical oxidants will attack multiple C-H bonds, leading to a product mixture that is difficult to separate and lowers the overall yield of the desired compound. To overcome this, you need a catalyst or reagent system that can differentiate between the various C-H bonds.

Solution A: Biocatalysis with P450 Monooxygenases

For unparalleled site- and stereoselectivity, biocatalysis is often the superior choice.[2][3] Cytochrome P450 monooxygenases (CYPs) are nature's solution to this problem, acting as powerful and precise C–H hydroxylating biocatalysts.[1]

  • Mechanism of Action: The enzyme's active site binds the steroid substrate in a specific orientation, placing the target C-H bond in close proximity to the reactive iron-oxo species. This lock-and-key mechanism ensures that hydroxylation occurs at a predetermined position.

  • Practical Application: Through mining and protein engineering, specific P450 variants have been developed to target positions that are chemically challenging, such as C14α and C16β.[1][4] For example, engineered P450s have achieved 90–95% site selectivity for C14α-hydroxylation.[1]

Table 1: Comparison of Engineered P450 Variants for Steroid Hydroxylation

Enzyme/VariantSubstrateMajor ProductSelectivityReference
Engineered P450Progesterone14α-hydroxyprogesterone90-95%[1]
CYP105D18 MutantTestosterone2β-hydroxytestosterone81%[5]
CYP109B4 VariantProgesterone15β-hydroxyprogesteroneSwitched (from 16β)[4]

Experimental Protocol: Whole-Cell Biotransformation for Steroid Hydroxylation

This protocol provides a general framework for using an E. coli-based whole-cell biocatalyst.

  • Cultivation: Grow the E. coli strain expressing the desired P450 variant and any necessary redox partners in a suitable medium until it reaches the optimal optical density (e.g., OD450).

  • Cell Harvesting: Centrifuge the culture to pellet the cells. Wash the cell pellet with a buffer (e.g., phosphate buffer) to remove residual medium.

  • Biotransformation Setup: Resuspend the cell pellet in the reaction buffer to a specific cell density (e.g., measured as gCDW L⁻¹).

  • Substrate Addition: Dissolve the steroid substrate in a water-miscible organic solvent like DMSO. Add the steroid solution to the cell suspension to reach the desired final concentration (e.g., 1 mM), ensuring the final solvent concentration is low (e.g., 1% v/v) to avoid cell toxicity.[2]

  • Reaction: Incubate the mixture in a shaker at a controlled temperature. Ensure adequate aeration for the oxygen-dependent P450 enzyme.

  • Quenching & Extraction: At desired time points, take a sample and quench the reaction by adding acid (e.g., 1 M HCl).[2] Add an organic solvent like acetonitrile or ethyl acetate to extract the steroids and precipitate proteins.[2]

  • Analysis: Centrifuge the sample to remove cell debris. Analyze the supernatant using HPLC or GC-MS to determine conversion and product distribution.[2]

Solution B: Directed Chemo-catalytic Functionalization

If biocatalysis is not feasible, directed chemical methods can significantly improve regioselectivity. These methods use a directing group on the steroid to guide a metal catalyst to a specific remote C-H bond.

  • The Schönecker Oxidation: This method has revolutionized the selective functionalization of C-12. It is effective for steroids that have a ketone at the C-17 position.[6]

  • Metal-Porphyrin Catalysts: Manganese, rhodium, or iron-centered porphyrins can catalyze hydroxylation at various positions, including C-5, C-7, C-12, and C-14, depending on the catalyst and substrate structure.[6]

  • Suarez Conditions (Hypohalite Reaction): This method uses irradiation in the presence of iodine and an oxidant like PIDA. It is particularly effective for functionalizing a C-H bond that is five atoms away from an existing alcohol, enabling C-18 or C-19 modification.[6]

Directed_Functionalization cluster_steroid Steroid Substrate Steroid Steroid Scaffold DG Directing Group (e.g., -OH, Imine) Target_CH Target C-H Bond Intermediate Chelated Intermediate DG->Intermediate Coordinates to Metal Catalyst Metal Catalyst (e.g., Rh, Fe) Catalyst->Intermediate Binds Product Selectively Functionalized Steroid (e.g., C-12 OH) Intermediate->Product Guides C-H Activation at Target Site

Caption: Directed C-H functionalization workflow.

Problem 2: Poor Stereoselectivity (Mixture of α/β Isomers)

Question: My reaction is producing a mixture of α- and β-stereoisomers. How can I improve the stereochemical outcome of the functionalization?

Answer: Controlling stereoselectivity requires creating a biased, three-dimensional reaction environment. This is another area where enzymes excel, but chiral chemical catalysts can also be highly effective.

Causality & Explanation

The steroid nucleus has a distinct convex β-face (top) and a concave α-face (bottom). While the β-face is often more sterically accessible to incoming reagents, subtle electronic effects or interactions with catalysts can alter this preference. Achieving high stereoselectivity depends on forcing the reagent or catalyst to approach from only one of these faces.

Solution A: Enzymatic Transformations

Enzymes are inherently chiral and create a precisely defined chiral pocket around the substrate.

  • Hydroxysteroid Dehydrogenases (HSDHs): These enzymes are pivotal for the stereospecific reduction of ketones to alcohols or the oxidation of alcohols to ketones.[7] For example, 7α-HSDH and 7β-HSDH can be used to selectively produce either the α- or β-hydroxy epimer at the C-7 position.[7]

  • Engineered P450s: As with regioselectivity, P450s can be engineered to deliver oxygen to a specific face of the steroid. A rationally designed P450 mutant was able to produce 2β-hydroxytestosterone with high selectivity, demonstrating exquisite control over the stereochemical outcome.[5]

Solution B: Asymmetric Catalysis

In chemical synthesis, asymmetric catalysis uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically or diastereomerically enriched product.

  • Chiral Ligands: The catalyst is typically a metal complex coordinated to a chiral ligand. This ligand creates the asymmetric environment necessary to differentiate between the two faces of the steroid.

  • Host-Guest Chemistry: Some modern catalysts, such as axially chiral amidine salts, can form a host-guest complex with the substrate.[8] This complex positions the substrate in a way that shields one face from attack, leading to a highly stereoselective reaction, such as in a Diels-Alder cycloaddition to form the steroid core.[8]

Stereoselectivity_Workflow Start Goal: Stereoselective Functionalization Decision Is a suitable enzyme (P450, HSDH) known or available for this transformation? Start->Decision Enzyme Pursue Biocatalytic Route Decision->Enzyme Yes Chemical Pursue Asymmetric Chemical Catalysis Decision->Chemical No Enzyme_Steps 1. Enzyme Screening/Engineering 2. Whole-Cell Transformation 3. Product Analysis Enzyme->Enzyme_Steps Chemical_Steps 1. Select Chiral Catalyst/Ligand 2. Reaction Optimization 3. Product Analysis Chemical->Chemical_Steps

Caption: Decision workflow for stereoselective synthesis.

Problem 3: Poor Chemoselectivity (Side Reactions at Other Functional Groups)

Question: My reaction is targeting one functional group (e.g., an alkene) but is also reacting with another (e.g., a ketone). How can I achieve better chemoselectivity?

Answer: Differentiating between multiple reactive sites requires either protecting the non-target groups or using a reagent that is inherently selective for the target functionality.

Causality & Explanation

Steroids are often polyfunctional. For example, a molecule might contain several hydroxyl groups, a ketone, and a carbon-carbon double bond. Many reagents are not selective and will react with multiple groups simultaneously, leading to a complex mixture of products.

Solution A: Protecting Group Strategy

The most established method to ensure chemoselectivity is to temporarily "mask" the functional groups you do not want to react.[9] This masking agent is called a protecting group.

  • Principle: A protecting group is introduced in an early step, the desired reaction is performed on the unprotected site, and the protecting group is removed in a final step.[9]

  • Orthogonality: In complex syntheses, multiple different protecting groups may be used. An "orthogonal" set of protecting groups is one where each group can be removed under specific conditions that do not affect the others.

  • Green Chemistry Consideration: While effective, using protecting groups adds two steps (protection and deprotection) to the synthesis for each group used, which increases reagent use and waste generation.[10] Therefore, designing protecting-group-free syntheses is a modern goal.[10]

Table 2: Common Protecting Groups in Steroid Synthesis

Functional GroupProtecting GroupProtection Reagent(s)Deprotection Condition(s)
Alcohol (-OH) Silyl Ether (e.g., TBDMS)TBDMS-Cl, ImidazoleFluoride source (TBAF)
Acetal (e.g., THP)Dihydropyran, Acid catalystAqueous Acid (e.g., HCl)
Ketone (C=O) Acetal / KetalEthylene glycol, Acid catalystAqueous Acid (e.g., HCl, H₂SO₄)
Enol EtherTrimethyl orthoformate, AcidMild aqueous acid

Experimental Protocol: Acetal Protection of a Ketone

  • Setup: Dissolve the steroid containing the ketone in a dry, aprotic solvent (e.g., toluene or benzene) in a flask equipped with a Dean-Stark apparatus.

  • Reagents: Add an excess of ethylene glycol (e.g., 5-10 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards product formation.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., aqueous NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting protected steroid by column chromatography if necessary.

Solution B: Use of Selective Reagents and Catalysts

An alternative to protection is to use reagents or catalysts with inherent chemoselectivity.

  • Selective Chemical Reagents: For example, sodium borohydride (NaBH₄) will selectively reduce ketones and aldehydes in the presence of less reactive groups like esters or carboxylic acids. In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce all of them.

  • Enzymatic Selectivity: Enzymes can offer supreme chemoselectivity. For instance, specific acetyltransferase enzymes can acylate a single hydroxyl group in a poly-hydroxylated steroid, a task that is extremely challenging with chemical methods due to the similar reactivity of the hydroxyl groups.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective functionalization of steroid C-H bonds? The main difficulty is the abundance of C(sp³)–H bonds that are chemically very similar in terms of their steric and electronic environments.[1] This makes it hard for non-specific chemical reagents to differentiate one from another, often necessitating complex, multi-step synthetic routes or pre-functionalization of the molecule to achieve site-selectivity.[1]

Q2: When should I consider a biocatalytic approach over a traditional chemical synthesis method? A biocatalytic approach is particularly advantageous for reactions where achieving high regio- and stereoselectivity is paramount and difficult with conventional chemistry, such as the hydroxylation of unactivated C-H bonds.[2][3] Biocatalysis is also considered a "green" or sustainable technology.[7] However, you must consider potential challenges such as low enzyme turnover rates, enzyme instability, and the need for expensive cofactors, although whole-cell systems can mitigate the cofactor issue by regenerating it in-situ.[2]

Q3: How do I choose the right protecting group for my steroid synthesis? The ideal protecting group must be stable under the conditions of your subsequent reaction(s) but easily removable under conditions that do not affect other functional groups in your molecule. This concept is known as orthogonality. For example, if you plan to perform a reaction under acidic conditions, you should choose a base-labile or fluoride-labile protecting group. The yield for both the protection and deprotection steps should also be high to maintain overall process efficiency.

Q4: What analytical techniques are best for confirming the regioselectivity and stereoselectivity of my functionalized steroid? A combination of methods is essential for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) provides the basic carbon-hydrogen framework. 2D NMR techniques like COSY, HSQC, HMBC, and especially NOESY are critical for determining connectivity and the precise stereochemistry (e.g., α vs. β orientation of substituents).

  • Mass Spectrometry (MS): Coupled with chromatography (GC-MS or LC-MS), MS confirms the molecular weight of the product and can help identify and quantify different isomers in a mixture based on their fragmentation patterns and retention times.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate isomers. Using a chiral stationary phase (chiral HPLC) allows for the separation and quantification of enantiomers or diastereomers.[13][14]

References

  • Enzymes on Steroids - PMC - NIH.
  • Rationally engineering an H2O2-dependent P450 dihydroxylase for steroid functionalisation - Catalysis Science & Technology (RSC Publishing).
  • Efficiency aspects of regioselective testosterone hydroxylation with highly active CYP450‐based whole‐cell bioc
  • Remote functionalization reactions in steroids: discovery and applic
  • Recent developments in the enzymatic modifications of steroid scaffolds - RSC Publishing.
  • 11: Strategies in Steroids Synthesis - Chemistry LibreTexts.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti.
  • A Whole-cell Biocatalysis Application of Steroidal Drugs - Oriental Journal of Chemistry.
  • Analytical Methods for the Determination of Neuroactive Steroids - PMC - PubMed Central.
  • (PDF)
  • Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
  • Rationally Controlling Selective Steroid Hydroxylation via Scaffold Sampling of a P450 Family | ACS Catalysis - ACS Public
  • Avoid Protecting Groups | Green Chemistry: Principles and Case Studies | Books G
  • The art of measuring steroids: Principles and practice of current hormonal steroid analysis - PubMed.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Androgenic Activity: Testosterone vs. Methyl 3-oxo-4-androstene-17beta-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of androgen research and development, a thorough understanding of the structure-activity relationships of steroidal compounds is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of androgen research and development, a thorough understanding of the structure-activity relationships of steroidal compounds is paramount. This guide provides a comparative analysis of the endogenous androgen, testosterone, and the synthetic steroid, Methyl 3-oxo-4-androstene-17beta-carboxylate. While testosterone's biological activities are well-documented, "Methyl 3-oxo-4-androstene-17beta-carboxylate" remains a less-characterized compound. This guide will delve into the established androgenic activity of testosterone and provide a theoretical framework for evaluating the potential activity of Methyl 3-oxo-4-androstene-17beta-carboxylate, supported by established experimental methodologies.

Introduction to the Compounds

Testosterone , the primary male sex hormone, is the benchmark for androgenic activity.[1][2][3] Synthesized primarily in the testes, it plays a crucial role in the development of male reproductive tissues and secondary sexual characteristics.[2][3] Its anabolic effects include promoting protein synthesis, leading to increased muscle mass and bone density.[2]

Methyl 3-oxo-4-androstene-17beta-carboxylate is a synthetic steroid with a chemical structure closely related to testosterone.[4] Its core is the androstane skeleton, characteristic of many androgens. The key differences lie in the substitution at the 17-beta position, where a methyl carboxylate group replaces the hydroxyl group of testosterone. This modification can significantly impact the compound's binding affinity for the androgen receptor and its metabolic stability.

Structural Comparison:

FeatureTestosteroneMethyl 3-oxo-4-androstene-17beta-carboxylate
Chemical Formula C19H28O2C21H30O3[4]
Molecular Weight 288.42 g/mol 330.46 g/mol [4]
Core Structure Androst-4-en-3-oneAndrost-4-en-3-one
17β-substituent Hydroxyl (-OH)Methyl Carboxylate (-COOCH3)

Mechanism of Androgenic Action: The Androgen Receptor Signaling Pathway

Androgens exert their effects primarily through the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[5][6][7]

The canonical signaling pathway involves:

  • Ligand Binding: Testosterone or its more potent metabolite, dihydrotestosterone (DHT), diffuses into the cell and binds to the AR in the cytoplasm.[5][6]

  • Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of heat shock proteins.[6]

  • Nuclear Translocation and Dimerization: The ligand-bound AR translocates to the nucleus and forms a homodimer.[6]

  • DNA Binding and Gene Transcription: The AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[6] This binding, along with the recruitment of co-regulatory proteins, modulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis.[8]

There are also non-genomic, rapid effects of androgens that are mediated by membrane-bound ARs and involve the activation of second messenger signaling pathways.[9]

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T Testosterone/ DHT AR_HSP AR-HSP Complex T->AR_HSP Binding AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene Target Gene ARE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Cellular Response Cellular Response Protein Synthesis->Cellular Response e.g., Growth, Differentiation Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis AR_source Prepare AR Source (e.g., rat prostate cytosol) Incubate Incubate AR Source, Radioligand, and Test Compound together AR_source->Incubate Radioligand Radiolabeled Androgen (e.g., [3H]-R1881) Radioligand->Incubate Test_Compound Test Compound (varying concentrations) Test_Compound->Incubate Separate Separate Bound from Free Radioligand Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Plot Plot % Bound vs. Test Compound Concentration Measure->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Hershberger Assay

The Hershberger bioassay is a standardized in vivo screening test for androgenic and antiandrogenic activity. [10][11][12] Principle: The assay uses castrated male rats, which have low endogenous androgen levels. [10][11]The test compound is administered daily for ten consecutive days. [10]The weights of five androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) are measured at the end of the study. [12]A statistically significant increase in the weight of these tissues compared to a vehicle control group indicates androgenic activity. [10]Testosterone propionate is typically used as a positive control. [13]

Hershberger Assay Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing (10 days) cluster_necropsy Necropsy & Measurement cluster_analysis Data Analysis Castrate Castrate Immature Male Rats Acclimate Acclimatization Period Castrate->Acclimate Groups Divide into Groups: - Vehicle Control - Positive Control (Testosterone) - Test Compound Acclimate->Groups Administer Daily Administration of Test Substance Groups->Administer Necropsy Necropsy 24h after Last Dose Administer->Necropsy Dissect Dissect Androgen-Dependent Tissues Necropsy->Dissect Weigh Weigh Tissues Dissect->Weigh Compare Compare Tissue Weights to Vehicle Control Weigh->Compare Determine Determine Androgenic Activity Compare->Determine

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Methyl 3-oxo-4-androstene-17beta-carboxylate as a Pivotal Synthesis Intermediate

In the landscape of pharmaceutical synthesis, the efficiency, purity, and scalability of intermediate compounds are paramount. This guide provides an in-depth validation of Methyl 3-oxo-4-androstene-17beta-carboxylate, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis, the efficiency, purity, and scalability of intermediate compounds are paramount. This guide provides an in-depth validation of Methyl 3-oxo-4-androstene-17beta-carboxylate, a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs) such as Finasteride and Dutasteride.[1] These drugs are potent inhibitors of 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenic alopecia.[2][3] We will dissect its synthesis, compare it against viable alternatives, and provide robust protocols for its validation, offering a comprehensive resource for researchers and process chemists in drug development.

Foundational Understanding: The Intermediate's Role and Properties

Methyl 3-oxo-4-androstene-17beta-carboxylate (CAS No: 2681-55-2) is a synthetic steroid ester featuring the core androstane skeleton.[4] Its structure is characterized by a ketone at the C-3 position, a double bond in the A-ring (between C4 and C5), and a methyl ester group at the 17β-position.[4] This specific arrangement of functional groups makes it an ideal precursor for constructing the 4-aza-steroid motif essential for the biological activity of Finasteride and Dutasteride.[5]

Key Physicochemical Properties:

  • Molecular Formula: C₂₁H₃₀O₃[6]

  • Molecular Weight: 330.46 g/mol

  • Appearance: White to off-white crystalline solid[4]

  • Melting Point: 130-131 °C[6][7]

The selection of this methyl ester over its corresponding carboxylic acid or other activated forms is a strategic choice rooted in optimizing reaction kinetics, simplifying purification, and enhancing stability during multi-step syntheses.

Synthesis Pathway: From Bio-derived Precursors to a Refined Intermediate

An efficient and environmentally conscious synthesis route starts from Androst-4-ene-3,17-dione (4AD), a readily available steroid scaffold produced via microbial fermentation of phytosterols.[1] This approach avoids the complex and often hazardous degradation of traditional raw materials like diosgenin.[1] The synthesis proceeds through a logical three-stage process, achieving high overall yield and purity.

A Chinese patent outlines a robust method that exemplifies this modern approach.[1] The process involves:

  • Protection of the C-3 Ketone: The highly reactive C-3 ketone is selectively protected as an enol ether. This crucial step prevents unwanted side reactions at this position during the subsequent modification of the C-17 ketone.

  • C-17 Side Chain Elongation: A Wittig reaction is employed to introduce a single carbon atom at the C-17 position, which is then rearranged via hydrolysis to form an aldehyde. This sets the stage for creating the target carboxylate group.[1]

  • Oxidation and Esterification: The newly formed aldehyde at C-17 is oxidized to a carboxylic acid and subsequently esterified with methanol to yield the final product.[1][4]

Synthesis_Workflow cluster_0 Stage 1: C-3 Protection cluster_1 Stage 2: C-17 Elongation cluster_2 Stage 3: Oxidation & Esterification A Androst-4-ene-3,17-dione (4AD) B 3-Methoxy-androst-3,5-dien-17-one (Enol Ether) A->B Trimethyl Orthoacetate, Pyridine HCl Yield: ~97% C Androst-4-ene-3-one-17beta-formaldehyde B->C 1. Wittig Reaction ((MeO)CH2)PPh3Cl, KOtBu 2. Acid Hydrolysis Yield: ~90-92% D Methyl 3-oxo-4-androstene- 17beta-carboxylate C->D Oxidative Esterification t-BuOOH, KI, Methanol Yield: ~93%

Caption: High-yield synthesis of the target intermediate from 4AD.

Comparative Analysis: Why Methyl 3-oxo-4-androstene-17beta-carboxylate Excels

The choice of an intermediate is a critical decision point in process development. Historically, the synthesis of Finasteride and related compounds involved activating the precursor 17β-carboxylic acid using hazardous and expensive reagents.[2][8] The direct use of Methyl 3-oxo-4-androstene-17beta-carboxylate provides a more streamlined, safer, and cost-effective alternative.

IntermediateKey AdvantagesKey DisadvantagesRationale for Selection
Methyl 3-oxo-4-androstene-17beta-carboxylate High stability, good solubility in organic solvents, high-yield synthesis, avoids hazardous activating agents.Requires a dedicated esterification step.Optimal Choice: Balances stability, reactivity, and process safety. Ideal for large-scale industrial production.
3-Oxo-4-androstene-17beta-carboxylic Acid Direct precursor, fewer synthesis steps from some starting materials.Lower stability, requires in-situ activation for amidation, which can be inefficient and generate byproducts.[9]A viable alternative, but the methyl ester offers superior handling and more controlled downstream reactivity.
17β-(2-Pyridylthio) Carboxylate Ester Highly reactive intermediate for amidation.Requires expensive and toxic heterocyclic amines (e.g., 2,2'-dipyridyl disulfide), significant environmental and safety concerns.[2][8]Outdated: Largely superseded due to high cost, toxicity, and environmental impact of reagents.
17-Acylimidazole Another highly reactive intermediate.Also requires costly and hazardous reagents (e.g., carbonyldiimidazole), with similar toxicity concerns to the pyridylthio ester.[2][8]Outdated: Avoided in modern synthesis for the same reasons as the pyridylthio ester.

Experimental Protocols and Validation Framework

A self-validating system is crucial for ensuring the reliability of any synthetic protocol. The following procedures provide a framework for the synthesis and rigorous quality control of the target intermediate.

A. Detailed Synthesis Protocol

This protocol is adapted from the high-yield methodology previously described.[1]

Step 1: Protection of 4AD (Formation of 3-Methoxy-androst-3,5-dien-17-one)

  • Under a nitrogen atmosphere, charge a reaction vessel with Androst-4-ene-3,17-dione (4AD) (1.0 eq), absolute ethanol (5 vol), trimethyl orthoacetate (2.8 eq), and pyridine hydrochloride (0.12 eq).

  • Cool the mixture to 5 °C and stir for 8 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine (0.15 eq) and stirring for 30 minutes.

  • Add water (10 vol) dropwise to induce crystallization. Stir the resulting slurry at 5 °C for 2 hours.

  • Filter the solid, wash with water, and dry in a vacuum oven at 70 °C to yield the enol ether product. Expected Yield: ~95-97% .

Step 2: Wittig Reaction and Hydrolysis (Formation of Androst-4-ene-3-one-17beta-formaldehyde)

  • Under a nitrogen atmosphere, charge a separate vessel with (methoxymethyl)triphenylphosphonium chloride (1.6 eq) and anhydrous tetrahydrofuran (THF) (16 vol).

  • Add potassium tert-butoxide (1.65 eq) and stir at room temperature for 1 hour to form the ylide.

  • Add the enol ether product from Step 1 (1.0 eq) and continue stirring at room temperature for 12 hours. Monitor by TLC.

  • Upon completion, carefully add 6N hydrochloric acid (5 vol) dropwise and stir for 3 hours to effect hydrolysis and rearrangement.

  • Neutralize the mixture to pH 7 with a saturated sodium bicarbonate solution.

  • Remove THF under reduced pressure. Cool the aqueous residue to 5 °C and hold for 2 hours to crystallize the product.

  • Filter, wash with cold water, and dry under vacuum at 60 °C. Expected Yield: ~90% .

Step 3: Oxidative Esterification (Formation of the Final Intermediate)

  • Charge a vessel with the aldehyde from Step 2 (1.0 eq), anhydrous methanol (10 vol), and potassium iodide (0.1 eq).

  • Cool to 20 °C and add tert-butyl hydroperoxide (3.0 eq) dropwise over 30 minutes.

  • Heat the mixture to reflux and maintain for 6 hours. Monitor by TLC.

  • Cool the reaction and quench by adding an aqueous solution of sodium sulfite (2.2 eq in 3 vol water).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water (7 vol) and stir the resulting slurry at room temperature for 2 hours.

  • Filter the white solid, wash with water, and dry at 60 °C to yield Methyl 3-oxo-4-androstene-17beta-carboxylate. Expected Yield: ~93% .

B. Analytical Validation Workflow

Validation ensures the identity, purity, and consistency of the synthesized intermediate. A multi-pronged analytical approach is required.

Validation_Workflow cluster_purity Purity & Identity cluster_structure Structural Confirmation cluster_physical Physical Properties Input Synthesized Intermediate HPLC HPLC-UV/DAD (Purity Assay, Impurity Profile) Input->HPLC LCMS LC-MS/MS (Molecular Weight Confirmation) Input->LCMS NMR ¹H and ¹³C NMR (Structural Elucidation) Input->NMR FTIR FT-IR Spectroscopy (Functional Group Analysis) Input->FTIR MP Melting Point Analysis (Identity & Purity Check) Input->MP Output Validated Intermediate (Release for Downstream Use) HPLC->Output Meets Specifications LCMS->Output Meets Specifications NMR->Output Meets Specifications FTIR->Output Meets Specifications MP->Output Meets Specifications

Caption: A comprehensive workflow for the analytical validation of the intermediate.

1. High-Performance Liquid Chromatography (HPLC) for Purity:

  • Objective: To determine the purity of the compound and quantify any process-related impurities.

  • Method: A reverse-phase C18 column with a gradient elution of acetonitrile and water. Detection is typically performed using a UV detector at the λmax of the α,β-unsaturated ketone chromophore (~240 nm).

  • Acceptance Criteria: Purity ≥ 99.0%. Individual impurities ≤ 0.15%.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity:

  • Objective: To confirm the molecular weight of the compound.

  • Method: Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Expected Result: Detection of the protonated molecular ion [M+H]⁺ at m/z 331.22. This provides unequivocal confirmation of the compound's identity.[10]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure:

  • Objective: To confirm the precise chemical structure.

  • Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

  • Key Expected Signals:

    • ¹H NMR: A singlet for the vinyl proton on the A-ring, signals for the two angular methyl groups, and a singlet for the methyl ester protons.

    • ¹³C NMR: Resonances corresponding to the carbonyl carbons (C3 ketone and ester), the olefinic carbons (C4, C5), and the 19 other carbons of the steroid backbone.

4. Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Groups:

  • Objective: To confirm the presence of key functional groups.

  • Method: Analyze the sample using an FT-IR spectrometer.

  • Expected Absorption Bands: Strong stretches for the C=O of the α,β-unsaturated ketone (~1665 cm⁻¹), the C=O of the ester (~1730 cm⁻¹), and the C=C of the enone system (~1615 cm⁻¹).[11]

Senior Application Scientist's Verdict

The validation of Methyl 3-oxo-4-androstene-17beta-carboxylate confirms its status as a superior intermediate for the synthesis of 4-aza-steroid APIs. Its adoption over older, more hazardous alternatives represents a significant advancement in process chemistry, aligning with modern principles of green chemistry and industrial efficiency.

The synthetic route starting from bio-fermentation product 4AD is particularly noteworthy for its high yields, operational simplicity, and improved safety profile.[1] The well-defined analytical workflow presented here provides a robust framework for quality control, ensuring that the intermediate meets the stringent purity requirements for pharmaceutical manufacturing. For any organization involved in the development of 5α-reductase inhibitors, the implementation of this intermediate and its associated validation protocols is a scientifically sound and commercially prudent strategy.

References

  • CN109467584B. (2021). Synthesis method of androstane-4-alkene-3-ketone-17 beta-methyl carboxylate. Google Patents.
  • LookChem. (n.d.). Methyl 3-oxo-4-androstene-17beta-carboxylate. Retrieved from [Link]

  • IN200601733I4. (2008). Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid. Google Patents.
  • WO2001027133A1. (2001). Process to prepare androst-4-en-17-carboxylic acid. Google Patents.
  • Tsai, T. Y. R., & Ye, F. (2001). Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. ResearchGate. Retrieved from [Link]

  • de Souza, M. V., et al. (2020). Determination of Steroids in Bovine Serum: Validation of a Reliable LC-MS/MS Method and In Vivo Studies with Boldenone Undecylenate and Testosterone Propionate. Journal of Agricultural and Food Chemistry, 68(43), 12228–12237. Retrieved from [Link]

  • EP0655458B1. (2001). New method of preparation of finasteride. Google Patents.
  • Chiong, D. M., Consuegra-Rodriguez, E., & Almirall, J. R. (1992). The analysis and identification of steroids. Journal of Forensic Sciences, 37(2), 488-502. Retrieved from [Link]

  • Reddy, G. J., et al. (2009). Impurity profile study of dutasteride. ResearchGate. Retrieved from [Link]

  • New Drug Approvals. (2013). FINASTERIDE. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Activity of Methyl 3-oxo-4-androstene-17beta-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of steroid chemistry and pharmacology, androstane derivatives represent a pivotal class of compounds with a broad spectrum of biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of steroid chemistry and pharmacology, androstane derivatives represent a pivotal class of compounds with a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the biological activities of analogs of Methyl 3-oxo-4-androstene-17beta-carboxylate, a synthetic steroid derivative. By exploring the structure-activity relationships (SAR) of these compounds, we aim to furnish researchers and drug development professionals with a comprehensive understanding of how structural modifications to the androstane scaffold influence their anticancer and hormonal properties. This document will delve into the experimental data supporting these findings, detail the methodologies for key biological assays, and visualize the intricate signaling pathways these molecules modulate.

The Core Scaffold: Methyl 3-oxo-4-androstene-17beta-carboxylate

Methyl 3-oxo-4-androstene-17beta-carboxylate (CAS 2681-55-2) is a synthetic organic compound characterized by a fused-ring androstane system.[1] Its structure features a ketone group at the C-3 position, a double bond between C-4 and C-5, and a methyl ester group at the 17beta-position.[1] While this compound itself is primarily utilized as an intermediate in the synthesis of anabolic steroids and other hormone-based therapeutics, its core structure serves as a valuable template for the design of novel bioactive molecules.[1] Limited data is available on the specific biological activity of the parent compound, though as a steroid derivative, it is presumed to have the potential for hormonal activity.[1]

Comparative Biological Activities of Androstene Analogs

The therapeutic potential of androstene derivatives is vast, with research primarily focused on their anticancer and hormonal modulatory effects. The biological activity of these analogs is intricately linked to their structural features, with minor modifications to the steroid nucleus leading to significant changes in their pharmacological profiles.

Anticancer Activity: A Tale of Structure-Activity Relationships

Numerous studies have demonstrated the potent anti-tumor effects of androstene steroids, with the orientation of substituents on the steroid core playing a critical role.[2] A key determinant of anticancer activity appears to be the configuration at the C-17 position.

A study on the anti-tumor activities of various androstene steroids revealed a strict structure-activity relationship dependent on the orientation of the hydroxyl group at C-17.[2] Specifically, 5-androstene-3beta,17alpha-diol (3beta,17alpha-AED) exhibited potent anti-tumor activity, while its 17beta-epimer, 5-androstene-3beta,17beta-diol (3beta,17beta-AED), was inactive.[2] This highlights the critical importance of the stereochemistry at this position for cytotoxic effects. The study also showed that further modifications, such as the addition of a hydroxyl group at C-7, could modulate this activity.[2]

Another study explored the antiproliferative activities of androstene derivatives with a functionalized side chain at the C-17 position on various cancer cell lines.[3] The results indicated that moving a functionalized side chain from other positions to C-17 was detrimental to the antiproliferative activity, suggesting that the nature and position of substituents are crucial for cytotoxicity.[3]

The following table summarizes the reported anticancer activities of selected androstene analogs against various cancer cell lines.

Compound/AnalogCancer Cell LineActivity Metric (e.g., IC50)Reference
5-androstene-3beta,17alpha-diolHuman glioblastoma (T98G), Lymphoma (U937)~10 µM[2]
5-androstene-3beta,7alpha,17alpha-triolHuman glioblastoma (T98G), Lymphoma (U937)~30 µM[2]
Androstene derivative with C-17 side chain (Compound 12)Lung (SHP-77)12-54% inhibition at 10 µM[3]
Androstene derivative with C-17 side chain (Compound 13)Breast (T-47D)33-62% inhibition at 10 µM[3]
Androstene derivative with C-17 side chain (Compound 14)Prostate (LAPC-4)45-84% inhibition at 10 µM[3]
Androstene derivative with C-17 side chain (Compound 15)Prostate (DU-145)0-33% inhibition at 10 µM[3]
Hormonal Activity: Modulating Androgen Receptor and Aromatase

The structural similarity of androstene derivatives to endogenous steroid hormones underpins their ability to interact with hormone receptors and metabolizing enzymes, leading to androgenic, antiandrogenic, or aromatase-inhibiting effects.

Androgen Receptor Modulation: The androgen receptor (AR) is a key player in male sexual development and prostate cancer progression.[4] Androstene analogs can act as agonists or antagonists of the AR. The Hershberger bioassay is a standardized in vivo method to assess the androgenic and antiandrogenic activity of compounds by measuring the weight changes of androgen-dependent tissues in castrated rats.[5]

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, converting androgens to estrogens.[7] Inhibition of aromatase is a crucial therapeutic strategy for hormone-dependent breast cancer.[8] Steroidal aromatase inhibitors often mimic the structure of the natural substrate, androstenedione.

Structure-activity relationship studies of steroidal aromatase inhibitors have revealed that modifications to the A- and D-rings of the steroid nucleus can significantly impact inhibitory potency.[9] For example, the presence of a carbonyl group at C-17 is often essential for tight binding to the enzyme.[10]

The following table provides a comparative overview of the hormonal activities of selected androstene analogs.

Compound/AnalogTargetActivity Metric (e.g., Ki, RBA)Reference
6-alpha-methyl-androst-4-en-17-oneAromataseKi = 3.1 nM[10]
6-beta-methyl-androst-4-en-17-oneAromataseKi = 5.3 nM[10]
3-deoxy-5alpha-androstan-17-one olefin derivativeAromataseKi = 50 nM[9]
3-deoxy-5alpha-androstan-17-one epoxide derivativeAromataseKi = 38 nM[9]

Key Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of these androstene analogs requires a grasp of the key signaling pathways they modulate and the experimental workflows used to study them.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of target genes involved in cell growth and proliferation.[4]

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Gene Target Gene Transcription ARE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis (Cell Growth, Proliferation) mRNA->Protein aromatase_inhibition cluster_conversion Normal Estrogen Synthesis cluster_inhibition Aromatase Inhibition Androgen Androgen (e.g., Androstenedione) Aromatase Aromatase Enzyme Androgen->Aromatase Estrogen Estrogen (e.g., Estrone) Aromatase->Estrogen Catalyzes Conversion Inhibitor Steroidal Aromatase Inhibitor Aromatase_i Aromatase Enzyme Inhibitor->Aromatase_i Binds to Active Site Blocked Blocked Conversion Aromatase_i->Blocked

Caption: Mechanism of Steroidal Aromatase Inhibition.

Experimental Protocols

The evaluation of the biological activity of these androstene analogs relies on a suite of well-established in vitro and in vivo assays. Here, we provide detailed methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as rat prostate tissue or AR-expressing cells.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) and increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter.

  • Radioactivity Measurement: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, which is then used to calculate the relative binding affinity (RBA).

In Vivo Androgenic and Antiandrogenic Activity: Hershberger Bioassay

The Hershberger bioassay is the gold standard for assessing the androgenic and antiandrogenic properties of chemicals in vivo. [5] Step-by-Step Methodology:

  • Animal Model: Use castrated prepubertal male rats.

  • Dosing: Administer the test compound daily for 10 consecutive days via oral gavage or subcutaneous injection. For antiandrogenicity testing, a reference androgen (e.g., testosterone propionate) is co-administered.

  • Necropsy and Tissue Collection: On day 11, euthanize the animals and carefully dissect and weigh five androgen-dependent tissues: the ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Data Analysis: Compare the weights of the tissues from the treated groups to those of the vehicle control group. A statistically significant increase in tissue weights indicates androgenic activity, while a statistically significant decrease in the presence of a reference androgen indicates antiandrogenic activity.

Conclusion and Future Perspectives

The biological activity of Methyl 3-oxo-4-androstene-17beta-carboxylate analogs is a rich and complex field of study. The evidence strongly suggests that subtle structural modifications to the androstane core can profoundly impact their anticancer and hormonal activities. The structure-activity relationships highlighted in this guide underscore the importance of stereochemistry and the nature of substituents at key positions, particularly C-17, in determining the pharmacological profile of these compounds.

Future research should focus on synthesizing novel analogs with systematic modifications to further elucidate the intricate SAR. A deeper understanding of their mechanisms of action, including their effects on other cellular targets and signaling pathways, will be crucial for the development of more potent and selective therapeutic agents. The experimental protocols detailed herein provide a robust framework for the continued exploration of this promising class of molecules, with the ultimate goal of translating these fundamental scientific insights into innovative treatments for cancer and hormonal disorders.

References

  • Parrish, A. R., et al. (2007). The Anti-tumor Effects of Androstene Steroids Exhibit a Strict Structure-Activity Relationship Dependent upon the Orientation of the Hydroxyl Group on Carbon-17. ResearchGate. Available at: [Link].

  • Google Patents. CN109467584B - Synthesis method of androstane-4-alkene-3-ketone-17 beta-methyl carboxylate.
  • LookChem. Methyl 3-oxo-4-androstene-17beta-carboxylate. Available at: [Link].

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  • National Center for Biotechnology Information. Synthesis and structure-activity relationships in a series of antiinflammatory corticosteroid analogues, halomethyl androstane-17 beta-carbothioates and. PubMed. Available at: [Link].

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Comparative

A Senior Application Scientist's Guide to Selecting a Reference Standard for the Analysis of Methyl 3-oxo-4-androstene-17beta-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis and development, the integrity of your results hinges on the quality of your reference standards. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and development, the integrity of your results hinges on the quality of your reference standards. This guide provides an in-depth technical comparison of reference standards for Methyl 3-oxo-4-androstene-17beta-carboxylate, a critical intermediate in the synthesis of various androgenic and anabolic steroids. As a synthetic steroid ester, its accurate quantification is paramount in both quality control of active pharmaceutical ingredients (APIs) and in forensic and anti-doping applications.[1]

This document will navigate the essential considerations for selecting a suitable reference standard, compare commercially available options, and provide robust analytical methodologies for its characterization and use.

The Critical Role of a Reference Standard

Physicochemical Properties of Methyl 3-oxo-4-androstene-17beta-carboxylate

A thorough understanding of the analyte's properties is the foundation of any analytical method development.

PropertyValueSource
Chemical Name Methyl 3-oxo-4-androstene-17beta-carboxylate[1]
CAS Number 2681-55-2[1]
Molecular Formula C₂₁H₃₀O₃[1]
Molecular Weight 330.46 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 130-131 °C[2]
Solubility Sparingly soluble in water[1]

Comparative Analysis of Commercially Available Reference Standards

While multiple suppliers offer Methyl 3-oxo-4-androstene-17beta-carboxylate as a reference standard, a direct comparison of their quality can be challenging without access to their specific Certificates of Analysis (CoA). However, a comprehensive CoA is the hallmark of a reliable reference standard. When evaluating potential suppliers, it is imperative to request and scrutinize the CoA for the following key parameters:

ParameterSupplier A (Illustrative)Supplier B (Illustrative)Importance & Interpretation
Purity (by HPLC) 99.8%99.5%Higher purity is generally desirable. The method of determination (e.g., peak area normalization, quantitative NMR) should be noted.
Identity Confirmed by ¹H NMR, ¹³C NMR, MS, IRConfirmed by ¹H NMR, MSA comprehensive set of identification tests provides greater confidence in the material's structure.
Water Content (Karl Fischer) 0.1%0.3%Water content can affect the true concentration of the standard and should be accounted for in quantitative analyses.
Residual Solvents (GC-HS) <0.05% Acetone<0.1% MethanolResidual solvents from the synthesis process can interfere with analysis and may have toxicological implications.
Inorganic Impurities <0.1%Not specifiedCan indicate the quality of the manufacturing process.
Certificate of Analysis Comprehensive, with spectral dataBasic, lacking spectral dataA detailed CoA with appended raw data demonstrates transparency and a commitment to quality.

Note: The data presented in this table is for illustrative purposes only. Researchers must always refer to the specific Certificate of Analysis provided by the supplier for the actual lot of the reference standard.

Workflow for Reference Standard Qualification and Use

A robust analytical workflow is essential for both the initial qualification of a new reference standard and its routine use in sample analysis.

Reference Standard Workflow cluster_0 Qualification cluster_1 Routine Use qual_1 Receipt & Visual Inspection qual_2 Physicochemical Characterization (Melting Point, Solubility) qual_1->qual_2 qual_3 Spectroscopic Identification (NMR, MS, IR) qual_2->qual_3 qual_4 Purity Assessment (HPLC, GC, qNMR) qual_3->qual_4 qual_5 Documentation Review (Certificate of Analysis) qual_4->qual_5 use_1 Standard Preparation qual_5->use_1 Qualified Standard use_2 System Suitability Testing use_1->use_2 use_3 Sample Analysis use_2->use_3 use_4 Data Interpretation use_3->use_4

A typical workflow for qualifying and using a new reference standard.

Experimental Protocols for Analysis

The following protocols are provided as a starting point for the analysis of Methyl 3-oxo-4-androstene-17beta-carboxylate and can be adapted based on the specific instrumentation and analytical requirements.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment

Rationale: Reversed-phase HPLC with UV detection is a widely used and robust method for the analysis of steroids.[3] The C18 stationary phase provides good retention for the moderately nonpolar steroid backbone, while the methanol/water mobile phase allows for efficient elution. UV detection is suitable due to the presence of the α,β-unsaturated ketone chromophore.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade or ultrapure

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol:Water (70:30, v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the Methyl 3-oxo-4-androstene-17beta-carboxylate reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 240 nm

  • Analysis: Inject the standard solution and record the chromatogram.

  • Purity Calculation: Calculate the purity by the area normalization method, assuming all impurities have a similar response factor.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Impurity Profiling

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like steroid esters. Derivatization is often employed to improve the chromatographic properties of steroids.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for steroid analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl acetate, GC grade

Procedure:

  • Standard Solution Preparation: Prepare a 1 mg/mL solution of the reference standard in ethyl acetate.

  • Derivatization:

    • Evaporate 100 µL of the standard solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of MSTFA with 1% TMCS.

    • Cap the vial and heat at 60 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Oven Program: Start at 180 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-550

  • Analysis and Identification: Inject 1 µL of the derivatized standard. Identify the main peak and any impurity peaks by their mass spectra and retention times.

Potential Impurities and their Significance

The manufacturing process of Methyl 3-oxo-4-androstene-17beta-carboxylate can introduce several impurities. A common synthetic route involves the esterification of 3-oxo-4-androstene-17β-carboxylic acid.[1]

Synthesis and Impurities cluster_0 Synthesis Pathway cluster_1 Potential Impurities start 3-Oxo-4-androstene- 17β-carboxylic acid reagent + Methanol (Acid Catalyst) start->reagent product Methyl 3-oxo-4-androstene- 17β-carboxylate reagent->product imp1 Unreacted Starting Material (3-Oxo-4-androstene-17β-carboxylic acid) product->imp1 Incomplete Reaction imp2 Epimers (e.g., 17α-carboxylate) product->imp2 Isomerization imp3 Over-alkylation Products imp4 Degradation Products

A simplified synthesis pathway and potential process-related impurities.

The presence of these impurities can affect the accuracy of quantitative analyses and may have unintended biological activity. Therefore, a reference standard with a well-defined impurity profile is crucial.

Alternative Reference Standards: A Comparative Overview

In some analytical scenarios, alternative reference standards may be considered.

3-Oxo-4-androstene-17beta-carboxylic acid
  • Relationship: The immediate precursor to Methyl 3-oxo-4-androstene-17beta-carboxylate.[4]

  • Application: Useful as a reference standard for monitoring the esterification reaction and for quantifying the free acid impurity in the final product.

  • Considerations: As a free acid, its chromatographic behavior will differ from the methyl ester. It is also a synthetic androgenic compound.[4]

Testosterone Methyl Ester
  • Relationship: A structurally similar androgenic steroid ester.

  • Application: Can be used as an internal standard in chromatographic assays due to its similar chemical properties and extraction behavior.

  • Considerations: It is not a direct replacement for the primary reference standard for identity and purity testing.

Finasteride Impurity A (Methyl 3-oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylate)
  • Relationship: A structurally related aza-steroid.

  • Application: Its use would be limited to specific comparative studies or as a distantly related internal standard where closer analogs are unavailable.

  • Considerations: The presence of the nitrogen atom in the A-ring significantly alters its polarity and chemical properties.

Conclusion and Recommendations

  • Prioritize Suppliers with Comprehensive Certificates of Analysis: A detailed CoA that includes purity data from multiple techniques and full spectroscopic characterization is a strong indicator of a high-quality standard.

  • Perform In-house Qualification: Do not solely rely on the supplier's CoA. A thorough in-house verification of the reference standard's identity and purity is essential.

  • Utilize Validated Analytical Methods: The provided HPLC and GC-MS protocols serve as a robust starting point for method development and validation.

  • Consider the Use of Alternative Standards for Specific Applications: The precursor acid and structurally related esters can be valuable tools for impurity analysis and as internal standards.

By adhering to these principles, researchers, scientists, and drug development professionals can have confidence in the integrity of their analytical results for Methyl 3-oxo-4-androstene-17beta-carboxylate.

References

  • ChemBK. 3-Oxo-4-androstene-17β-carboxylic acid. (2024-04-09). Available from: [Link]

  • LookChem. Methyl 3-oxo-4-androstene-17beta-carboxylate. Available from: [Link]

  • van Renterghem, P., et al. Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS. Journal of Chromatography B, 2020. Available from: [Link]

  • Google Patents. CN109467584B - Synthesis method of androstane-4-alkene-3-ketone-17 beta-methyl carboxylate.
  • Google Patents. WO2001027133A1 - Process to prepare androst-4-en-17-carboxylic acid.
  • PubChem. 3-Oxoandrost-4-ene-17beta-carboxylic acid. Available from: [Link]

  • PubChem. Methyltestosterone. Available from: [Link]

  • SynThink Research Chemicals. Finasteride EP Impurity A | 98319-24-5. Available from: [Link]

  • ALLMPUS. Finasteride EP Impurity A , Finasteride USP RC A. Available from: [Link]

  • Veeprho. Finasteride EP Impurity A | CAS 98319-24-5. Available from: [Link]

  • SynZeal. Finasteride EP Impurity A | 98319-24-5. Available from: [Link]

  • Al-Saeed, F.A., et al. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 2022. Available from: [Link]

  • Taylor & Francis Online. Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. Available from: [Link]

  • Waters. Analysis of Corticosteroids and Androgens in Serum for Clinical Research. Available from: [Link]

  • MDPI. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Available from: [Link]

  • ResearchGate. GC-MS information for quantitative analysis of the steroids studied. Available from: [Link]

  • ResearchGate. Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS. Available from: [Link]

  • ResearchGate. GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. Available from: [Link]

  • ResearchGate. Detection of anabolic and androgenic steroids and/or their esters in horse hair using ultra-high performance liquid chromatography-high resolution mass spectrometry. Available from: [Link]

  • PubMed. Detection of Anabolic Androgenic Steroids and Steroid Esters-Comparing Dried Blood Spots Collection Devices and Urine Samples. Available from: [Link]

  • ResearchGate. (PDF) Detection of Anabolic Androgenic Steroids and Steroid Esters-Comparing Dried Blood Spots Collection Devices and Urine Samples. Available from: [Link]

  • SWGDrug. TESTOSTERONE AND ESTERS*. (2005-06-23). Available from: [Link]

  • Agilent. Column Selection for the Analysis of Fatty Acid Methyl Esters Application. (2005-08-30). Available from: [Link]

  • MDPI. Advances on Hormones and Steroids Determination: A Review of Voltammetric Methods since 2000. Available from: [Link]

  • NIH. Development of Methods to Quantify Free and Conjugated Steroids in Fatty Matrices by HPLC–MS/MS. (2020-05-22). Available from: [Link]

  • UNIPI. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. Available from: [Link]

  • SynZeal. Finasteride Impurities. Available from: [Link]

  • Google Patents. Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid.

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Validation

A Senior Application Scientist's Guide to Spectroscopic Data Validation for Synthetic Steroids

Introduction: The Imperative of Rigorous Validation in Steroid Synthesis The synthesis of novel steroid molecules holds immense promise for therapeutic innovation. However, the intricate stereochemistry and subtle struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Validation in Steroid Synthesis

The synthesis of novel steroid molecules holds immense promise for therapeutic innovation. However, the intricate stereochemistry and subtle structural variations inherent to this class of compounds present significant analytical challenges. The confirmation of a synthetic steroid's identity, purity, and stereochemical integrity is not merely a procedural formality; it is the bedrock upon which all subsequent biological and clinical investigations are built. An erroneously characterized steroid can lead to misleading biological data, wasted resources, and, most critically, potential safety risks.

This guide provides a comprehensive framework for the robust spectroscopic validation of synthetic steroids, designed for researchers, scientists, and drug development professionals. We will delve into the practical application and comparative strengths of cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The philosophy underpinning this guide is the concept of orthogonality , where each technique provides a unique and complementary layer of evidence, culminating in an irrefutable structural assignment.[1][2][3] This multi-faceted approach ensures a self-validating system, a hallmark of scientific integrity.

The Orthogonal Approach to Steroid Validation: A Workflow for Confidence

A robust validation strategy for synthetic steroids should not be viewed as a linear checklist but rather as an integrated workflow. Each technique builds upon the information provided by the others, creating a comprehensive analytical package.

Spectroscopic_Validation_Workflow cluster_0 Initial Characterization cluster_1 In-depth Structural Elucidation cluster_2 Stereochemistry & Purity Confirmation cluster_3 Final Validation & Reporting Initial Synthesis Product Initial Synthesis Product IR Spectroscopy IR Spectroscopy Initial Synthesis Product->IR Spectroscopy Functional Group ID Mass Spectrometry (Initial ID) Mass Spectrometry (Initial ID) Initial Synthesis Product->Mass Spectrometry (Initial ID) Molecular Weight 1D NMR (1H, 13C, DEPT) 1D NMR (1H, 13C, DEPT) IR Spectroscopy->1D NMR (1H, 13C, DEPT) Confirm Functional Groups Mass Spectrometry (Initial ID)->1D NMR (1H, 13C, DEPT) Confirm MW 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (1H, 13C, DEPT)->2D NMR (COSY, HSQC, HMBC) Detailed Connectivity Quantitative NMR (qNMR) Quantitative NMR (qNMR) 1D NMR (1H, 13C, DEPT)->Quantitative NMR (qNMR) Purity Assessment Advanced NMR (NOESY/ROESY) Advanced NMR (NOESY/ROESY) 2D NMR (COSY, HSQC, HMBC)->Advanced NMR (NOESY/ROESY) Stereochemistry High-Resolution MS (HRMS) High-Resolution MS (HRMS) 2D NMR (COSY, HSQC, HMBC)->High-Resolution MS (HRMS) Elemental Composition Data Integration & Reporting Data Integration & Reporting Advanced NMR (NOESY/ROESY)->Data Integration & Reporting High-Resolution MS (HRMS)->Data Integration & Reporting Quantitative NMR (qNMR)->Data Integration & Reporting Validated Synthetic Steroid Validated Synthetic Steroid Data Integration & Reporting->Validated Synthetic Steroid

Caption: A workflow diagram illustrating the orthogonal approach to synthetic steroid validation.

Comparative Analysis of Key Spectroscopic Techniques

The selection of an analytical technique is dictated by the specific question being asked. For synthetic steroids, a combination of techniques is essential for a complete picture. The following table provides a comparative overview of the primary spectroscopic methods.

Technique Primary Information Strengths Limitations Application in Steroid Validation
¹H NMR Proton environment, connectivity (J-coupling)Excellent for determining the number and type of protons, and their connectivity. Crucial for stereochemical assignments.[4]Signal overlap can be an issue in complex regions of the spectrum.Elucidation of the carbon skeleton and relative stereochemistry.
¹³C NMR Carbon environmentProvides a distinct signal for each carbon atom, offering a carbon count and information about the electronic environment.Lower sensitivity compared to ¹H NMR.Confirmation of the carbon skeleton and identification of functional groups.
2D NMR (COSY, HSQC, HMBC) Atom-to-atom connectivityUnambiguously establishes the connectivity of the entire molecule by correlating proton and carbon signals.[5][6]Can be time-consuming to acquire and interpret.Definitive assignment of all proton and carbon signals, confirming the overall structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patternsHighly sensitive, providing the molecular weight of the compound and structural information from fragmentation.[7]Isomers can be difficult to distinguish without chromatographic separation or specialized techniques.[8]Confirmation of molecular weight and elemental composition (with HRMS).
Infrared (IR) Spectroscopy Functional groupsRapid and simple method for identifying the presence of key functional groups (e.g., C=O, O-H, C=C).[9]Provides limited information about the overall molecular structure.Quick confirmation of the presence or absence of expected functional groups.

In-Depth Technical Guide and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, including synthetic steroids.[5][10] It provides a wealth of information about the molecular framework and stereochemistry.

  • ¹H NMR: Provides information on the chemical environment of each proton, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling). The complex steroid scaffold often leads to overlapping signals, but key regions, such as those for methyl groups and olefinic protons, can provide initial structural clues.[4]

  • ¹³C NMR: Offers a distinct signal for each carbon atom, providing a direct count of the carbons in the molecule. The chemical shift of each carbon is indicative of its hybridization and the presence of nearby electron-withdrawing or -donating groups.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A series of experiments that differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the ¹³C spectrum.

2D NMR experiments are essential for unambiguously assigning the complex spectra of steroids.[5]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, providing critical information for determining the relative stereochemistry of the molecule.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthetic steroid.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the steroid and should not have signals that overlap with key analyte resonances.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

    • Acquire DEPT-90 and DEPT-135 spectra to aid in carbon assignment.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC, and NOESY/ROESY) using standard pulse programs. Optimize acquisition and processing parameters for the specific steroid.

  • Data Processing and Interpretation:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling patterns in the ¹H NMR spectrum to identify neighboring protons.

    • Use the 2D NMR data to systematically assign all ¹H and ¹³C signals and to determine the stereochemistry.

Mass Spectrometry (MS): The Authority on Molecular Weight and Elemental Composition

Mass spectrometry is an indispensable technique for determining the molecular weight of a synthetic steroid with high accuracy.[7] When coupled with high-resolution mass spectrometry (HRMS), it can also provide the elemental composition, which is a critical piece of evidence for confirming the molecular formula.

The choice of ionization technique is crucial for obtaining high-quality mass spectra of steroids.

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts.

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is suitable for less polar molecules. It also typically produces protonated molecules.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the steroid to increase its volatility. The fragmentation patterns observed with electron ionization (EI) can be highly informative for structural elucidation.

  • Sample Preparation:

    • Prepare a stock solution of the synthetic steroid in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.

    • The final sample for injection should be prepared in the mobile phase to be used for the LC separation.

  • LC-MS Data Acquisition:

    • Develop a suitable liquid chromatography method to separate the steroid from any impurities. A reverse-phase C18 column is often a good starting point.

    • Set the mass spectrometer to acquire data in full scan mode to determine the molecular weight.

    • Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the target analyte.

    • For HRMS analysis, ensure the instrument is properly calibrated to achieve high mass accuracy.

    • Acquire tandem MS (MS/MS) data to obtain fragmentation information for structural confirmation.

  • Data Analysis:

    • Identify the molecular ion peak in the mass spectrum.

    • For HRMS data, use the accurate mass measurement to determine the elemental composition.

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the steroid.

Infrared (IR) Spectroscopy: The Rapid Functional Group Identifier

Infrared spectroscopy is a quick and straightforward technique for identifying the functional groups present in a molecule.[9] For synthetic steroids, it is particularly useful for confirming the presence of key functional groups such as carbonyls (ketones, esters), hydroxyls, and double bonds.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid or liquid steroid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.

  • Data Interpretation:

    • Identify the characteristic absorption bands in the spectrum and correlate them with the expected functional groups in the synthetic steroid. For example, a strong absorption around 1700 cm⁻¹ would indicate the presence of a carbonyl group.[11]

The Synergy of Orthogonal Techniques: A Case Study Perspective

Consider the synthesis of a novel corticosteroid derivative.

  • Initial Checks: IR spectroscopy would quickly confirm the presence of the characteristic ketone and hydroxyl functional groups. A low-resolution LC-MS analysis would provide the expected molecular weight.

  • Structural Confirmation: ¹H and ¹³C NMR would then be used to confirm the carbon skeleton.

  • Detailed Elucidation: 2D NMR experiments (COSY, HSQC, HMBC) would be employed to assign every proton and carbon, confirming the connectivity and identifying the positions of the functional groups.

  • Stereochemical Definition: NOESY or ROESY experiments would be crucial to establish the relative stereochemistry at the various chiral centers.

  • Final Verification: High-resolution mass spectrometry would provide the exact elemental composition, confirming the molecular formula.

This layered approach, where each technique validates the findings of the others, provides an unassailable body of evidence for the structure of the synthetic steroid.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. For instance, the elemental composition determined by HRMS must be consistent with the number of carbons and protons identified by NMR. The functional groups identified by IR must be consistent with the chemical shifts observed in the NMR spectra. Any discrepancy in the data from these orthogonal techniques would immediately signal a potential issue with the synthesis or the proposed structure, prompting further investigation.

Furthermore, adherence to established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) is paramount for ensuring the trustworthiness of the data.[12] This includes proper instrument calibration, method validation, and data integrity practices.

Conclusion: A Commitment to Analytical Excellence

The spectroscopic validation of synthetic steroids is a multifaceted process that demands a meticulous and integrated approach. By leveraging the complementary strengths of NMR, MS, and IR spectroscopy in an orthogonal manner, researchers can achieve an unambiguous and irrefutable characterization of their novel compounds. This commitment to analytical excellence is not only a cornerstone of good scientific practice but also a critical step in the development of safe and effective steroid-based therapeutics.

References

  • Antony, J. C. Williams, G. Martin, D. Rovnyak, A. Williams, G. Martin, and D. Rovnyak, The Royal Society of Chemistry, 2016, vol. 2, ch. 8, pp. 275-314.
  • Siddiqui, T., Khan, A., & Iqbal, A. (2023). Spectroscopic Analysis of Steroids. In Steroids and their Medicinal Potential (Vol. 1, pp. 212-285). Bentham Science Publishers.
  • Chiong, D. M., Consuegra-Rodriguez, E., & Almirall, J. R. (1992). The analysis and identification of steroids. Journal of forensic sciences, 37(2), 488–502.
  • Griffiths, W. J., & Wang, Y. (2019). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry, 30(9), 1735–1749.
  • Tsai, C. W., Wu, C. L., & Hsu, C. C. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules (Basel, Switzerland), 26(11), 3326.
  • Shoolery, J. N., & Rogers, M. T. (1958). Nuclear Magnetic Resonance Spectra of Steroids. Journal of the American Chemical Society, 80(19), 5121–5135.
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  • Yang, Y. G., et al. (2017). Determination of Total Steroid Saponins in Different Species of Paris Using FTIR Combined with Chemometrics. Molecules, 22(10), 1734.
  • Griffiths, W. J., et al. (2002). The applicability of liquid chromatography/tandem mass spectrometry (LC/MS/MS) for the detection of the free anabolic steroid fraction in human urine. Journal of Mass Spectrometry, 37(8), 823-833.
  • Boussios, S. V., & Ovsepian, S. V. (2024). An orthogonal approach for analysis of underivatized steroid hormones using ultrahigh performance supercritical fluid chromatography-mass spectrometry (UHPSFC-MS). Journal of Neural Transmission, 1-9.
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  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
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  • Chiong, D. M., Consuegra-Rodriguez, E., & Almirall, J. R. (1992). The analysis and identification of steroids. Journal of Forensic Sciences, 37(2), 488-502.
  • Ling, Y., et al. (2023). Differentiation of steroid isomers by steroid analogues adducted trapped ion mobility spectrometry-mass spectrometry. Analytical and Bioanalytical Chemistry, 415(28), 7179-7187.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
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  • Boussios, S. V., & Ovsepian, S. V. (2024). An orthogonal approach for analysis of underivatized steroid hormones using ultrahigh performance supercritical fluid chromatography-mass spectrometry (UHPSFC-MS). Journal of Neural Transmission, 1-9.
  • Yulizar, Y., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Inayama, S. (1989). [Chemical structural analysis of steroids by NMR spectroscopy]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 109(11), 799–811.
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  • Boussios, S. V., & Ovsepian, S. V. (2024). An Orthogonal Approach for the Rapid Analysis Of Steroid Hormones Using Ultrahigh-Performance Supercritical Fluid Chromatography. Journal of Neural Transmission, 1-9.
  • Stanczyk, F. Z., & Clarke, N. J. (2010). Steroid hormone analysis by tandem mass spectrometry. Clinica Chimica Acta, 411(15-16), 1047-1058.
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Comparative

A Senior Application Scientist's Comparative Guide to the Efficacy of Androstene Precursors in Hormone Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Androgen Synthesis Cascade The biosynthesis of active androgens, particularly testosterone, is a cornerstone of endocr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Androgen Synthesis Cascade

The biosynthesis of active androgens, particularly testosterone, is a cornerstone of endocrine research and pharmaceutical development. While direct testosterone administration is a common therapeutic strategy, understanding the efficacy of its upstream precursors is critical for developing nuanced approaches to hormone modulation. These precursors, primarily dehydroepiandrosterone (DHEA), androstenedione, and androstenediol, are C19 steroids that serve as substrates for a series of enzymatic conversions.[1] Their potential to augment endogenous testosterone levels has been a subject of extensive research, driven by applications ranging from hormone replacement therapy to sports science. However, their efficacy is not uniform; it is dictated by complex factors including bioavailability, enzymatic kinetics, and tissue-specific metabolism. This guide provides an in-depth comparison of these key precursors, grounded in experimental data and established biochemical principles, to inform research and development strategies.

The concept of "intracrinology," where inactive circulating precursors are converted into active hormones within peripheral target cells, is central to this discussion.[2] This mechanism underscores the importance of understanding not just the circulating levels of precursors, but their metabolic fate and ultimate biological activity in tissues like skeletal muscle, adrenal glands, and gonads.[3][4]

The Androgen Biosynthesis Pathway: A Visual Overview

The journey from cholesterol to potent androgens involves multiple enzymatic steps. The primary androstene precursors diverge from the main pathway after the synthesis of DHEA, following two principal routes to testosterone. The efficiency of these routes is determined by the expression and activity of key enzymes, primarily from the 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD) families.[5]

Androgen_Synthesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc DHEA Dehydroepiandrosterone (DHEA) Pregnenolone->DHEA 17α-hydroxylase /17,20-lyase Androstenediol Androstenediol (5-Androstene-3β,17β-diol) DHEA->Androstenediol 17β-HSD Androstenedione Androstenedione (4-Androstene-3,17-dione) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenediol->Testosterone 3β-HSD Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase Estradiol Estradiol Testosterone->Estradiol Aromatase invis1 invis2

Caption: The classical androgen synthesis pathway highlighting key precursors and enzymes.

Comparative Analysis of Androstene Precursors

Dehydroepiandrosterone (DHEA)

DHEA and its sulfated form (DHEAS) are the most abundant circulating steroids, produced primarily by the adrenal glands.[1][6] DHEA serves as the foundational precursor from which both androstenedione and androstenediol are synthesized.

  • Mechanism of Action: DHEA itself has minimal direct androgenic activity. Its biological effects are primarily exerted after its conversion to more potent downstream hormones like testosterone and estradiol in peripheral tissues.[5][7] The conversion is initiated by either 3β-HSD to form androstenedione or 17β-HSD to form androstenediol.[7]

  • Efficacy & Bioavailability: The oral bioavailability of DHEA is notably low, estimated to be around 3.1% in monkeys, due to extensive first-pass metabolism in the liver where it is rapidly sulfated to DHEAS.[8][9] While DHEAS acts as a large circulating reservoir, its direct conversion to active androgens is less efficient. Studies show that oral DHEA administration leads to significant increases in circulating DHEAS but smaller, more variable increases in androgens.[8][10] In women, DHEA supplementation can significantly increase circulating levels of androstenedione, testosterone, and DHT.[10] However, in men, the impact on testosterone levels is often negligible.[10] This sex-specific difference is a critical consideration in experimental design.

  • Experimental Insight: The low oral bioavailability is a key experimental challenge. Research protocols often utilize higher doses or explore alternative delivery routes like percutaneous administration to bypass the extensive first-pass hepatic metabolism.[11] The primary metabolites measured after DHEA administration are often DHEA-S and glucuronidated androgen metabolites, which can be better indicators of total androgen exposure than testosterone itself.[8][9]

Androstenedione (4-Androstene-3,17-dione)

Androstenedione is an intermediate in the synthesis of both testosterone and estrone, making it a pivotal branch point in steroidogenesis.[12][13] It is produced from DHEA via the action of 3β-HSD and is a direct precursor to testosterone through the action of 17β-HSD.[5]

  • Mechanism of Action: Androstenedione is a weak androgen that is converted to testosterone in tissues expressing 17β-HSD, such as the testes and skeletal muscle.[14][15] However, it can also be converted to the estrogen estrone by aromatase, an important consideration for its net hormonal effect.[2]

  • Efficacy & Bioavailability: The efficacy of oral androstenedione in raising serum testosterone is highly dependent on the dose and the sex of the individual. In men, lower doses (e.g., 100 mg/day) have been shown to be insufficient to significantly raise testosterone levels.[6] However, higher doses (300 mg/day) can produce a significant, albeit transient, increase in serum testosterone.[2][6] Conversely, studies have also found that androstenedione supplementation does not enhance skeletal muscle adaptations to resistance training and may not consistently increase testosterone.[16] In women, even a 100 mg dose can cause a dramatic increase in serum testosterone (up to 450%) and estrone (up to 115%), highlighting a pronounced sex-specific metabolic response.[6]

  • Experimental Insight: The dose-dependent and variable response in men suggests that the capacity of 17β-HSD to convert androstenedione to testosterone can be saturated or that other metabolic pathways (like conversion to estrone) become more prominent at higher precursor concentrations.[17] Due to its history as a dietary supplement and subsequent ban by organizations like the World Anti-Doping Agency (WADA), its use is now primarily for research and clinical applications under controlled conditions.[12][18]

Androstenediol (5-Androstene-3β,17β-diol)

Androstenediol is an alternative intermediate to androstenedione. It is formed from DHEA via 17β-HSD and is converted to testosterone by 3β-HSD.[5]

  • Mechanism of Action: Like the other precursors, androstenediol has weak intrinsic androgenic activity and relies on enzymatic conversion to testosterone. It is closely related to androstenedione but follows a different, parallel pathway.[12]

  • Efficacy & Bioavailability: There is less clinical data available for androstenediol compared to DHEA and androstenedione. However, some evidence suggests that bypassing first-pass metabolism, for instance through sublingual administration, can lead to clear increases in serum testosterone.[2] This implies that, similar to DHEA, its oral bioavailability may be limited by hepatic metabolism. During a 12-week study, androstenediol use resulted in a significant increase in the aromatization by-products estrone and estradiol.[17]

  • Experimental Insight: The choice between androstenedione and androstenediol as a precursor in an experimental model allows for the specific interrogation of the Δ4 (via androstenedione) versus the Δ5 (via androstenediol) steroidogenic pathways. Comparing their relative conversion rates can provide insights into the dominant pathway in a given cell type or tissue.

Quantitative Data Summary

The following table summarizes the key comparative aspects of the primary androstene precursors.

FeatureDehydroepiandrosterone (DHEA)AndrostenedioneAndrostenediol
Primary Source Adrenal Glands, Gonads[6]Adrenal Glands, Gonads, Peripheral conversion from DHEA[1][6]Peripheral conversion from DHEA
Key Enzymes for T Synthesis 3β-HSD and 17β-HSD[7]17β-HSD[2][14]3β-HSD[5]
Oral Bioavailability Very low (~3%) due to extensive first-pass sulfation[8]Subject to first-pass metabolism[2]Likely low; sublingual administration shows efficacy[2]
Efficacy in Men Generally does not significantly increase testosterone[10][[“]]Dose-dependent; significant increases seen at 300 mg/day, but results are variable[6][16]May increase testosterone, especially if first-pass metabolism is bypassed[2]
Efficacy in Women Significantly increases testosterone and DHT[10]Potent effect; 100 mg dose can increase testosterone by 450%[6]Significantly increases estrogen by-products[17]
Primary Metabolic Fate Conversion to DHEA-S (reservoir), androstenedione, and androstenediol[8]Conversion to testosterone or estrone[2]Conversion to testosterone; metabolism less characterized

Experimental Protocols

Protocol 1: In Vitro Androgen Production Assay

This protocol provides a framework for assessing the conversion of androstene precursors to testosterone in a controlled cellular environment. The use of a human prostate cancer cell line (LNCaP) is illustrative, as these cells express the necessary steroidogenic enzymes.

Objective: To quantify and compare the efficiency of DHEA, androstenedione, and androstenediol conversion to testosterone in LNCaP cells.

Causality of Experimental Choices:

  • Cell Line: LNCaP cells are androgen-responsive and known to express 3β-HSD and 17β-HSD, making them a suitable model for studying peripheral androgen synthesis.[20]

  • Hormone-Stripped Serum: Using charcoal-stripped fetal bovine serum removes endogenous steroids, ensuring that any testosterone detected is derived from the administered precursors.

  • LC-MS/MS Analysis: This is the gold standard for steroid quantification, offering high specificity and sensitivity, avoiding the cross-reactivity issues common with immunoassays.[21]

In_Vitro_Workflow Culture 1. Cell Culture Seed LNCaP cells in 6-well plates. Culture in RPMI + 10% Charcoal-Stripped FBS. Treat 2. Precursor Treatment Replace media with media containing DHEA, Androstenedione, or Androstenediol (100 nM). Include vehicle control (e.g., 0.1% DMSO). Culture->Treat Incubate 3. Incubation Incubate for 24-48 hours at 37°C, 5% CO2. Treat->Incubate Collect 4. Sample Collection Collect supernatant (media). Harvest cells for protein quantification (e.g., BCA assay). Incubate->Collect Extract 5. Steroid Extraction Perform liquid-liquid extraction on supernatant (See Protocol 2). Collect->Extract Analyze 6. LC-MS/MS Analysis Quantify Testosterone and other key steroids. Normalize to total protein. Extract->Analyze LCMS_Workflow Prep 1. Sample Preparation Thaw 200 µL sample (serum/media). Spike with Internal Standard (IS) mix (e.g., d3-Testosterone). Extract 2. Liquid-Liquid Extraction (LLE) Add 1 mL MTBE (methyl tert-butyl ether). Vortex vigorously for 5 min. Prep->Extract PhaseSep 3. Phase Separation Centrifuge (10 min, 4000 x g, 4°C). Freeze aqueous layer (-80°C for 15 min). Extract->PhaseSep Dry 4. Evaporation Decant organic (upper) layer into a new tube. Evaporate to dryness under nitrogen stream. PhaseSep->Dry Recon 5. Reconstitution Reconstitute dried extract in 100 µL of 50:50 Methanol:Water. Dry->Recon Analyze 6. LC-MS/MS Injection Inject 10 µL onto a C18 column. Analyze using a validated method. Recon->Analyze

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-oxo-4-androstene-17beta-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Methyl 3-oxo-4-androstene-17beta-carboxylate, a synthetic steroidal compound frequently used in pharmaceutical research and development.[1] Adherence to these procedures is not merely a matter of regulatory compliance but a professional obligation to protect ourselves, our colleagues, and the environment from the potential hazards associated with potent bioactive molecules.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic properties and hazards of a compound is the critical first step in defining a safe disposal pathway. Methyl 3-oxo-4-androstene-17beta-carboxylate is not a benign substance; its classification dictates the stringent handling and disposal methods required.

Core Hazards: As a synthetic steroid derivative, this compound presents potential hormonal activity.[2] The primary documented hazard is its classification as a substance suspected of damaging fertility or the unborn child (H361) .[3] Furthermore, it can cause skin and eye irritation and may be harmful if swallowed.[4] Prolonged or excessive exposure could potentially lead to endocrine disruption.[2] It is a white crystalline solid that is insoluble in water, a key factor prohibiting aqueous disposal methods like drain disposal.[1]

The causality here is direct: a compound with reproductive toxicity and high potency cannot be allowed to enter the environment, where it could impact ecosystems and potentially re-enter the human food chain. Standard wastewater treatment facilities are not designed to neutralize such complex pharmaceutical agents.

Data Summary: Chemical and Safety Properties

PropertyValueSource
CAS Number 2681-55-2[2]
Molecular Formula C21H30O3[4]
Physical State White crystalline solid / Colorless solid[1][2]
Hazard Statement(s) H361: Suspected of damaging fertility or the unborn child[3]
H302: Harmful if swallowed[4]
H315: Causes skin irritation[4]
H319: Causes serious eye irritation[4]
Solubility in Water Insoluble[1]
Storage Store locked up in a cool, dry, well-ventilated area.[2][3]

The Regulatory Landscape: Operating Within Compliance

The disposal of this compound is governed by a multi-tiered regulatory framework. As the generator of the waste, you are legally responsible for its management from "cradle to grave."[5]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), laboratories are classified as hazardous waste generators.[5] Due to its toxicity, Methyl 3-oxo-4-androstene-17beta-carboxylate waste must be managed as hazardous waste. The user is responsible for making this determination at the time of disposal.[6]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train workers on the hazards of chemicals in the workplace.[7] This includes proper handling and emergency procedures for compounds like this one.

  • NIOSH and USP <800>: While primarily focused on healthcare settings, the principles outlined by the National Institute for Occupational Safety and Health (NIOSH) and in USP General Chapter <800> provide the authoritative standard for handling hazardous drugs to minimize personnel exposure.[8]

Core Disposal Workflow: From Generation to Collection

This section outlines the procedural steps for safely accumulating and preparing waste containing Methyl 3-oxo-4-androstene-17beta-carboxylate for final disposal. The entire process is predicated on the principle of containment and clear identification.

DisposalWorkflow cluster_generation Waste Generation Point cluster_categorization Step 1: Categorize & Segregate cluster_containment Step 2: Contain & Label cluster_storage Step 3: Store in SAA cluster_disposal Step 4: Final Disposal Gen Waste Generated (Methyl 3-oxo-4-androstene-17beta-carboxylate) Cat What is the waste form? Gen->Cat Immediate Segregation SolidWaste Solid Waste Container (e.g., pure compound, contaminated labware) Cat->SolidWaste Solid (Powder, PPE, Wipes, Empty Vials) LiquidWaste Liquid Waste Container (e.g., organic solvent solutions) Cat->LiquidWaste Liquid (in solvent) SharpsWaste Sharps Container (Contaminated needles, etc.) Cat->SharpsWaste Sharps SAA Satellite Accumulation Area (SAA) - Secure & Labeled - Weekly Inspection SolidWaste->SAA LiquidWaste->SAA SharpsWaste->SAA Pickup Ready for Pickup by Licensed Waste Vendor SAA->Pickup When container is full or per lab schedule

Caption: Disposal decision workflow for Methyl 3-oxo-4-androstene-17beta-carboxylate.

Experimental Protocol: Waste Segregation and Containerization
  • Personal Protective Equipment (PPE): Before handling the compound or its waste, don appropriate PPE: safety goggles with side shields, a lab coat, and double-layered chemical-resistant gloves (e.g., nitrile).[3][9]

  • Designate a Waste Container:

    • Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, screw-top lid.[10] The container must be in good condition, with no leaks or cracks.[11]

    • Never use makeshift covers like parafilm or stoppers.[11]

  • Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "Methyl 3-oxo-4-androstene-17beta-carboxylate"

    • The associated hazards (e.g., "Reproductive Toxin," "Toxic")

    • The accumulation start date.

  • Waste Collection:

    • Solid Waste: Place expired pure compound, contaminated personal protective equipment (gloves, wipes), and empty stock bottles directly into the designated solid hazardous waste container.

    • Liquid Waste: Collect solutions of the compound (e.g., in organic solvents from a reaction workup) in a separate, compatible liquid hazardous waste container. Do not mix incompatible waste streams.

    • Contaminated Sharps: Any needles or blades contaminated with the compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.

  • Secure Storage: At the end of each procedure, and at the end of the workday, ensure the waste container lid is tightly sealed.[11] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

Decontamination and Spill Management

Effective decontamination is essential to prevent unintended exposure and cross-contamination.

Protocol: Decontamination of Glassware and Surfaces
  • Initial Rinse: Rinse contaminated glassware with a minimal amount of a suitable organic solvent (one in which the compound is soluble, such as acetone or methanol) to remove the bulk of the residue.[12]

  • Collect Rinsate: This initial solvent rinse is now hazardous waste. Decant it into the designated liquid hazardous waste container.

  • Wash: Proceed with a standard laboratory detergent wash, followed by final rinses with deionized water.

  • Surface Decontamination: For work surfaces (e.g., fume hood base), wipe the area with a cloth dampened with a suitable solvent, followed by a wipe with a detergent solution. The contaminated wipes must be disposed of as solid hazardous waste.

Protocol: Emergency Spill Response (Solid Compound)
  • Evacuate and Secure: Alert others in the immediate area. If the spill is large, evacuate the lab. Restrict access to the spill area.

  • Don PPE: Wear enhanced PPE, including double gloves, safety goggles, a lab coat, and if a significant amount of dust could be generated, a respirator.[3][4]

  • Contain the Spill: Gently cover the spill with absorbent pads or a chemical spill pillow to prevent the powder from becoming airborne.[4] DO NOT sweep the dry powder.

  • Clean-Up: Carefully pick up the absorbent material and contaminated debris. Use tools (e.g., scoops, forceps) that will not generate dust. Place all contaminated materials into the designated solid hazardous waste container.[4]

  • Final Decontamination: Perform a final wipe-down of the spill area as described in the surface decontamination protocol above.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Final Disposal: The Hand-Off

The final step is the transfer of the accumulated waste to a licensed disposal facility. This is always managed through your institution's EHS office or a contracted hazardous waste vendor.

  • Storage in SAA: Hazardous waste can be stored in a laboratory's SAA for up to one year, or until the container is full.[10] These areas must be inspected weekly for leaks or container degradation.[10]

  • Scheduling Pickup: Once a waste container is full, contact your EHS office to schedule a pickup. Do not allow waste to accumulate beyond the container's capacity or regulatory time limits.

  • Method of Destruction: The material should be disposed of via controlled incineration at a licensed chemical destruction plant.[3] This high-temperature process ensures the complete breakdown of the active molecule into non-hazardous components.

By adhering to this structured and scientifically-backed disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

  • Methyl 3-oxo-4-androstene-17beta-carboxylate. LookChem. [Link]

  • 3-Oxo-4-androstene-17β-carboxylic acid. ChemBK. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - EHSO Manual. University of Oklahoma Health Sciences Center. [Link]

  • Safety Data Sheet - Methyl 3-oxo-4-androstene-17β-carboxylate. Angene Chemical. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Process to prepare androst-4-en-17-carboxylic acid.
  • Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • USP 800 & Hazardous Drug Disposal. Stericycle. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). [Link]

  • Waste Management of Hazardous Drugs. Defense Centers for Public Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

  • SAFETY DATA SHEET - Testosterone Cypionate. Amazon S3. [Link]

  • Controlled Substance Schedules. Drug Enforcement Administration (DEA). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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